molecular formula C27H29ClN4O2 B10861031 MT-7716 hydrochloride

MT-7716 hydrochloride

Cat. No.: B10861031
M. Wt: 477.0 g/mol
InChI Key: VASXPLSBZKOFHO-GJFSDDNBSA-N
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Description

MT-7716 hydrochloride is a useful research compound. Its molecular formula is C27H29ClN4O2 and its molecular weight is 477.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H29ClN4O2

Molecular Weight

477.0 g/mol

IUPAC Name

2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1

InChI Key

VASXPLSBZKOFHO-GJFSDDNBSA-N

Isomeric SMILES

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6.Cl

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6.Cl

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of MT-7716 Hydrochloride

Introduction

This compound is a novel, selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Developed as a brain-penetrating small molecule, MT-7716 provides a valuable pharmacological tool for investigating the therapeutic potential of the N/OFQ system.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and physiological effects, with a focus on its potential application in the treatment of alcoholism.[5][6]

Core Mechanism of Action

MT-7716 acts as a potent and selective full agonist at the NOP receptor.[6] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, modulates neuronal excitability and neurotransmitter release. The affinity of MT-7716 for the human NOP receptor is high, comparable to that of the endogenous ligand N/OFQ.[1][4]

The primary mechanism of action of MT-7716 involves the presynaptic inhibition of GABA (gamma-aminobutyric acid) release, particularly within the central amygdala (CeA).[1][2][3] This region of the brain is critically involved in processing fear, anxiety, and the neurobiology of addiction. By activating presynaptic NOP receptors on GABAergic neurons, MT-7716 reduces the release of GABA.[1][2] This inhibitory effect on GABAergic transmission is a key factor in its ability to counteract the effects of substances like ethanol (B145695), which are known to enhance GABAergic activity in the CeA.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of MT-7716 with the NOP receptor.

Table 1: Receptor Binding Affinity and Functional Potency

ParameterSpeciesCell LineValueReference
Ki HumanHEK2930.21 nM[6]
EC50 (GTPγ³⁵S binding) HumanHEK2930.30 nM[6]

Table 2: Electrophysiological Effects in Rat Central Amygdala

ExperimentConcentrationEffectReference
Inhibition of evoked IPSPs100-1000 nMDose-dependent decrease[1][2][3]
Increase in Paired-Pulse Facilitation (PPF)100, 250, 500 nMSignificant increase[1]
Decrease in mIPSC FrequencyNot specifiedSignificant decrease[1][2]
Blockade of Ethanol-Induced IPSP Enhancement500 nMSignificant decrease[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by MT-7716 and the experimental procedures used to characterize its mechanism of action.

MT7716_Signaling_Pathway cluster_presynaptic Presynaptic GABAergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 NOP_Receptor NOP Receptor (GPCR) MT7716->NOP_Receptor binds & activates G_Protein Gi/o Protein NOP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits Vesicle GABA Vesicle Ca_Channel->Vesicle triggers fusion GABA_release GABA Release Vesicle->GABA_release leads to GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor binds to IPSP IPSP GABA_Receptor->IPSP generates

Caption: Signaling pathway of MT-7716 at the presynaptic terminal.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_electrophysiology Electrophysiology cluster_behavioral Behavioral Studies HEK293 HEK293 cells expressing human NOP receptor Binding_Assay Receptor Binding Assay (to determine Ki) HEK293->Binding_Assay GTP_Assay GTPγ³⁵S Binding Assay (to determine EC50 and efficacy) HEK293->GTP_Assay Rat_Brain Rat Brain Slices (Central Amygdala) Patch_Clamp Whole-cell Patch Clamp Recordings Rat_Brain->Patch_Clamp IPSP_mIPSC Measure evoked IPSPs, PPF, and mIPSCs Patch_Clamp->IPSP_mIPSC Ethanol_Interaction Test interaction with ethanol application IPSP_mIPSC->Ethanol_Interaction Rats Non-dependent and Post-dependent Rats Self_Admin Ethanol Self-Administration Rats->Self_Admin Reinstatement Stress-Induced Reinstatement of Alcohol Seeking Rats->Reinstatement

Caption: Experimental workflow for characterizing MT-7716.

Detailed Experimental Protocols

1. Receptor Binding and Functional Assays

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor are cultured under standard conditions.[1][6] Cell membranes are harvested and prepared for binding assays.

  • GTPγ³⁵S Binding Assay: To determine the functional agonistic activity of MT-7716, a GTPγ³⁵S binding assay is performed.[6] Membranes from HEK293 cells expressing the NOP receptor are incubated with varying concentrations of MT-7716 in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting, which reflects the extent of G protein activation. The EC50 value is then calculated from the concentration-response curve.[6]

2. Electrophysiological Recordings in Brain Slices

  • Slice Preparation: Coronal brain slices (approximately 300 µm thick) containing the central amygdala are prepared from naïve rats. Slices are maintained in artificial cerebrospinal fluid (aCSF).

  • Whole-Cell Patch-Clamp Recordings: Whole-cell voltage-clamp recordings are performed on neurons within the CeA.[1] Patch pipettes are filled with an internal solution containing cesium to block potassium currents.

  • Evoked Inhibitory Postsynaptic Potentials (IPSPs): A stimulating electrode is placed near the recorded neuron to evoke synaptic responses. The amplitude of GABA-A receptor-mediated IPSPs is measured before, during, and after the application of different concentrations of MT-7716 (100-1000 nM).[1][2][3]

  • Paired-Pulse Facilitation (PPF): Two stimuli are delivered in quick succession (e.g., 50 ms (B15284909) and 100 ms inter-stimulus intervals) to assess changes in presynaptic release probability. An increase in the PPF ratio (second IPSP amplitude / first IPSP amplitude) is indicative of a presynaptic site of action.[1]

  • Miniature Inhibitory Postsynaptic Currents (mIPSCs): To measure spontaneous, action potential-independent GABA release, mIPSCs are recorded in the presence of tetrodotoxin (B1210768) (TTX, 1 µM) to block voltage-gated sodium channels.[1] A decrease in the frequency of mIPSCs further supports a presynaptic mechanism.[1][2]

3. In Vivo Behavioral Studies

  • Ethanol Self-Administration in Rats: Male Wistar rats are trained to self-administer ethanol.[4][5] After establishing a stable baseline of ethanol intake, rats are treated orally with MT-7716 (e.g., 0.3 and 1 mg/kg) or vehicle. The effect on the number of lever presses for ethanol is then measured.[4][5]

  • Stress-Induced Reinstatement of Alcohol Seeking: Following a period of extinction where lever pressing no longer delivers ethanol, a stressor (e.g., footshock) is applied to reinstate alcohol-seeking behavior. The ability of MT-7716 to block this reinstatement is evaluated.[4][5]

Conclusion

This compound is a selective and potent NOP receptor full agonist. Its primary mechanism of action involves the activation of presynaptic NOP receptors in the central amygdala, leading to a reduction in GABA release.[1][2] This modulation of GABAergic transmission underlies its ability to reduce alcohol self-administration and prevent stress-induced relapse in preclinical models.[4][5] The data strongly support the continued investigation of MT-7716 as a promising therapeutic candidate for the treatment of alcohol use disorder.[5][6]

References

An In-depth Technical Guide to the Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthetic route for the preparation of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride. The synthesis is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.

The synthetic strategy is a convergent approach, involving the preparation of two key intermediates: (R)-1-(acenaphthen-1-yl)piperidin-4-amine and 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide . These intermediates are then coupled, followed by deprotection and salt formation to yield the final product.

Data Presentation

The following tables summarize the expected quantitative data for the key intermediates and the final product. The data is representative of typical yields and purity for reactions of this nature.

Table 1: Summary of Key Intermediates

IntermediateMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Purity (HPLC)
(R)-1-(Acenaphthen-1-yl)piperidin-4-amineC₁₇H₂₀N₂252.36Off-white solid110-115>98%
2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamideC₁₀H₁₁N₃O₂205.21White solid220-225>99%

Table 2: Summary of Final Product

ProductMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Purity (HPLC)
(R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochlorideC₂₇H₃₁ClN₄O₂495.02White crystalline solid>250 (decomposes)>99%

Experimental Protocols

Step 1: Synthesis of (R)-1-(Acenaphthen-1-yl)piperidin-4-amine

This step involves the reductive amination of acenaphthenone with tert-butyl piperidin-4-ylcarbamate, followed by chiral resolution and deprotection.

  • Materials:

  • Procedure:

    • To a solution of acenaphthenone (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product.

    • For chiral resolution, dissolve the crude product in methanol and add a solution of (R)-(-)-mandelic acid (0.5 eq) in methanol.

    • Allow the diastereomeric salt to crystallize, filter, and recrystallize from methanol to obtain the desired (R)-diastereomer.

    • Treat the salt with aqueous NaHCO₃ and extract with dichloromethane to obtain the free base.

    • For deprotection, dissolve the (R)-enantiomer in dichloromethane and add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure, and basify with aqueous NaHCO₃.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield (R)-1-(acenaphthen-1-yl)piperidin-4-amine.

Step 2: Synthesis of 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide

This intermediate is synthesized by the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one.

  • Materials:

    • 1,3-Dihydro-2H-benzimidazol-2-one

    • 2-Chloro-N-methylacetamide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 2-chloro-N-methylacetamide (1.2 eq).

    • Heat the reaction mixture to 80°C and stir for 6-8 hours.

    • Cool the mixture to room temperature and pour into ice-water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide.

Step 3: Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide

This step involves the coupling of the two key intermediates.

  • Materials:

  • Procedure:

    • To a mixture of (R)-1-(acenaphthen-1-yl)piperidin-4-amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN), add a solution of 1-(2-chloroacetyl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq) in acetonitrile.

    • Reflux the reaction mixture for 12-16 hours.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.

Step 4: Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride

The final step is the formation of the hydrochloride salt.

  • Materials:

    • (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide

    • Hydrochloric acid (2M in diethyl ether)

    • Diethyl ether

  • Procedure:

    • Dissolve the free base from Step 3 in a minimal amount of diethyl ether.

    • Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Mandatory Visualization

Synthetic_Pathway cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Intermediate B cluster_step3 Step 3 & 4: Coupling and Salt Formation A Acenaphthenone C Reductive Amination (NaBH(OAc)₃, DCE) A->C B tert-Butyl piperidin-4-ylcarbamate B->C D Racemic Boc-protected amine C->D E Chiral Resolution ((R)-(-)-Mandelic acid) D->E F (R)-Boc-protected amine E->F G Deprotection (TFA, DCM) F->G H (R)-1-(Acenaphthen-1-yl)piperidin-4-amine (Intermediate A) G->H I 1,3-Dihydro-2H-benzimidazol-2-one K N-Alkylation (K₂CO₃, DMF) I->K J 2-Chloro-N-methylacetamide J->K L 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide (Intermediate B) K->L M Intermediate A O Coupling (K₂CO₃, ACN) M->O N Intermediate B N->O P Free Base O->P Q Salt Formation (HCl in Et₂O) P->Q R Final Product (Hydrochloride Salt) Q->R

Caption: Proposed synthetic pathway for the target compound.

Experimental_Workflow start Start step1 Reductive Amination start->step1 step2 N-Alkylation start->step2 workup1 Aqueous Workup & Extraction step1->workup1 resolution Chiral Resolution workup1->resolution deprotection Boc Deprotection resolution->deprotection intermediateA Isolate Intermediate A deprotection->intermediateA coupling Coupling Reaction intermediateA->coupling workup2 Precipitation & Filtration step2->workup2 intermediateB Isolate Intermediate B workup2->intermediateB intermediateB->coupling workup3 Filtration & Concentration coupling->workup3 purification Column Chromatography workup3->purification freebase Isolate Free Base purification->freebase salt_formation Salt Formation freebase->salt_formation final_product Isolate Final Product salt_formation->final_product end End final_product->end

Caption: General experimental workflow for the synthesis.

MT-7716 Hydrochloride: A Technical Guide to a Novel NOP Receptor Agonist for Alcohol Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MT-7716 hydrochloride is a potent and selective non-peptidic agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a promising target for the treatment of alcohol use disorder (AUD). This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its evaluation, and a review of its effects in preclinical models of alcoholism. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NOP receptor agonists.

Introduction

The N/OFQ system, comprising the endogenous ligand N/OFQ and its receptor (NOP), is implicated in a wide range of physiological processes, including pain, anxiety, and reward. Growing evidence suggests that this system is dysregulated in alcohol dependence and represents a promising therapeutic target for AUD. This compound, a hydrochloride salt of W-212393, was developed by Mitsubishi Tanabe Pharma Corporation as a brain-penetrant, selective NOP receptor agonist with a pharmacological profile suitable for clinical development.[1] This guide details the key preclinical data and methodologies that underpin our understanding of this novel therapeutic candidate.

Discovery and Development

This compound is the hydrochloride salt of the potent NOP receptor agonist W-212393.[1] It was developed to provide a pharmacological tool with good blood-brain barrier penetration to explore the therapeutic potential of the N/OFQ system.[1]

Chemical Structure
  • Compound Name: this compound

  • IUPAC Name: (R)-2-(3-(1-(Acenaphthen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-methylacetamide hydrochloride[2]

  • CAS Number: 1215859-93-0 (HCl salt)[3]

  • Molecular Formula: C₂₇H₂₉ClN₄O₂[3]

  • Molecular Weight: 477.01 g/mol [3]

Pharmacological Profile

MT-7716 is a potent and selective full agonist at the human NOP receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The binding affinity and functional potency of MT-7716 were determined using human NOP receptors expressed in HEK293 cells.

Table 1: In Vitro Pharmacological Data for MT-7716

ParameterValueCell LineReference
Binding Affinity (Ki) 0.21 nMHEK293 (human NOP)[4]
Functional Potency (EC₅₀) 0.30 nMHEK293 (human NOP)[4]
Efficacy Full agonist (similar to N/OFQ)HEK293 (human NOP)[4]
Preclinical In Vivo Pharmacology

Preclinical studies in rodent models of alcohol consumption and relapse have demonstrated the efficacy of MT-7716 in reducing alcohol-related behaviors.

Table 2: In Vivo Efficacy of MT-7716 in Rat Models of Alcoholism

ModelSpeciesDosing RegimenKey FindingsReference
Two-Bottle Choice Marchigian Sardinian rats0.3, 1, and 3 mg/kg, p.o., b.i.d. for 14 daysDose-dependently decreased voluntary alcohol intake. Effect persisted for 1 week after discontinuation.[4]
Alcohol Self-Administration Post-dependent Wistar rats0.3 and 1 mg/kg, p.o.Reduced alcohol self-administration in post-dependent but not non-dependent rats.[5]
Stress-Induced Reinstatement Post-dependent Wistar rats0.3 and 1 mg/kg, p.o.Reduced stress-induced reinstatement of alcohol seeking in post-dependent rats.[5]
Alcohol Withdrawal Symptoms Wistar ratsNot specifiedSignificantly attenuated somatic alcohol withdrawal symptoms.[4]

Mechanism of Action

MT-7716 exerts its effects by acting as a selective agonist at the NOP receptor, a Gi/o-coupled receptor. Activation of presynaptic NOP receptors in the central amygdala (CeA) leads to a reduction in GABA release, thereby counteracting the ethanol-induced enhancement of GABAergic transmission.[1][2]

Signaling Pathway

MT7716_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 NOPR NOP Receptor MT7716->NOPR binds G_protein Gi/o Protein NOPR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces GABA_vesicle GABA Vesicle Ca_channel->GABA_vesicle triggers fusion GABA_release GABA Release GABA_vesicle->GABA_release leads to GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Neuronal_inhibition Neuronal Inhibition GABA_R->Neuronal_inhibition Ethanol_effect Ethanol (B145695) (enhances) Ethanol_effect->GABA_R

Caption: Signaling pathway of MT-7716 at a presynaptic GABAergic neuron.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize MT-7716.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of NOP receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human NOP receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Incubate cell membranes with various concentrations of MT-7716, GDP (10 µM), and [³⁵S]GTPγS (50 pM) in the assay buffer.

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. EC₅₀ and Emax values are calculated by non-linear regression analysis of concentration-response curves.

Electrophysiology in Amygdala Slices

This technique is used to investigate the effects of MT-7716 on GABAergic transmission in the central amygdala (CeA).

  • Slice Preparation: Coronal brain slices (300-400 µm) containing the CeA are prepared from male Wistar rats.

  • Recording: Whole-cell patch-clamp recordings are performed on CeA neurons.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2.4 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, and 11 D-glucose, saturated with 95% O₂/5% CO₂.

    • Internal Solution: (in mM) 130 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 5 ATP-Mg, 0.3 GTP-Na, pH 7.3.

  • Procedure:

    • Record baseline evoked inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) by electrical stimulation of local afferents.

    • Bath-apply MT-7716 at various concentrations (e.g., 100-1000 nM).

    • Record changes in IPSP/IPSC amplitude and frequency.

    • To investigate the interaction with ethanol, co-apply ethanol (e.g., 44 mM) with MT-7716.

  • Data Analysis: Compare the amplitude and frequency of IPSPs/IPSCs before and after drug application using appropriate statistical tests.

Operant Alcohol Self-Administration

This behavioral paradigm assesses the reinforcing properties of alcohol and the effect of MT-7716 on alcohol-seeking behavior.

  • Subjects: Male Wistar or Marchigian Sardinian rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.

  • Procedure:

    • Training: Rats are trained to press a lever to receive a sweetened alcohol solution (e.g., 10% sucrose (B13894), 10% ethanol). The sucrose is gradually faded out.

    • Dependence Induction (for post-dependent model): Rats are made dependent on ethanol via intermittent exposure to ethanol vapor or intragastric intubation.

    • Testing: After a baseline period of stable self-administration, rats are treated with MT-7716 (e.g., 0.3 and 1 mg/kg, p.o.) or vehicle before the operant session.

    • Data Collection: The number of active and inactive lever presses is recorded.

  • Data Analysis: The effect of MT-7716 on the number of lever presses for alcohol is analyzed using ANOVA.

Stress-Induced Reinstatement of Alcohol Seeking

This model evaluates the ability of MT-7716 to prevent relapse to alcohol seeking triggered by stress.

  • Procedure:

    • Self-Administration and Extinction: Rats are trained to self-administer alcohol as described above, followed by an extinction phase where lever presses no longer deliver alcohol.

    • Reinstatement Test: After extinction criteria are met, rats are administered MT-7716 or vehicle. Reinstatement of alcohol-seeking behavior is then triggered by a stressor (e.g., intermittent footshock).

    • Data Collection: The number of lever presses on the previously active lever is recorded.

  • Data Analysis: The number of lever presses during the reinstatement test is compared between treatment groups.

Visualizations

Experimental Workflow: In Vitro Characterization

in_vitro_workflow start Start cell_culture HEK293 cells expressing human NOP receptor start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay ([³H]N/OFQ) membrane_prep->binding_assay functional_assay [³⁵S]GTPγS Binding Assay membrane_prep->functional_assay data_analysis Data Analysis (Ki, EC₅₀, Emax) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro characterization of MT-7716.

Experimental Workflow: Preclinical Efficacy Testing

preclinical_workflow start Start animal_model Select Animal Model (e.g., Wistar rats) start->animal_model self_admin Operant Alcohol Self-Administration Training animal_model->self_admin dependence Induce Alcohol Dependence (optional) self_admin->dependence treatment Administer MT-7716 or Vehicle self_admin->treatment dependence->treatment behavioral_test Behavioral Testing treatment->behavioral_test self_admin_test Self-Administration behavioral_test->self_admin_test Reinforcement reinstatement_test Stress-Induced Reinstatement behavioral_test->reinstatement_test Relapse withdrawal_test Withdrawal Assessment behavioral_test->withdrawal_test Withdrawal data_analysis Data Analysis self_admin_test->data_analysis reinstatement_test->data_analysis withdrawal_test->data_analysis end End data_analysis->end

Caption: Workflow for preclinical efficacy testing of MT-7716 in models of alcoholism.

Conclusion

This compound is a potent, selective, and brain-penetrant NOP receptor full agonist with a promising preclinical profile for the treatment of alcohol use disorder. It effectively reduces alcohol consumption, seeking, and withdrawal symptoms in rodent models. The mechanism of action involves the modulation of GABAergic transmission in the central amygdala. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further investigation and development of MT-7716 as a novel therapeutic for AUD. Further studies are warranted to fully elucidate its clinical potential.

References

In Vitro Characterization of MT-7716 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of MT-7716 hydrochloride, a novel, selective, nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The data and methodologies presented herein are compiled from peer-reviewed scientific literature to support further research and development efforts.

Core Pharmacological Attributes

This compound is a potent and selective agonist at the NOP receptor. Its chemical name is (R)-2-3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate.[1] In vitro studies have demonstrated its high affinity and efficacy at human NOP receptors, with a pharmacological profile suggesting it acts as a full agonist.[2][3] The primary mechanism of action involves the activation of NOP receptors, leading to the modulation of neurotransmitter release, particularly GABA.[1][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of this compound's in vitro activity.

Table 1: Receptor Binding Affinity

ParameterCell LineReceptorValue (nM)Reference
KiHEK293Human NOP0.21[2]

Table 2: Functional Activity (GTPγ35S Binding Assay)

ParameterCell LineReceptorValue (nM)EfficacyReference
EC50HEK293Human NOP0.30Similar to N/OFQ (Full Agonist)[2][3]

Table 3: Electrophysiological Effects on GABAergic Transmission in Rat Central Amygdala (CeA) Slices

Concentration (nM)Effect on Evoked IPSP Amplitude (% of Control)Reference
25078 ± 7%[4]
50078 ± 3%[4]
100080 ± 3%[4]

Note: IPSP stands for Inhibitory Postsynaptic Potential.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NOP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of MT-7716 for the human NOP receptor.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor are cultured under standard conditions.

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a radiolabeled ligand for the NOP receptor (e.g., [3H]N/OFQ) in the presence of varying concentrations of MT-7716.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of MT-7716 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

GTPγ35S Functional Assay

Objective: To determine the functional activity (EC50 and efficacy) of MT-7716 at the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells expressing the human NOP receptor are prepared as described above.

  • Assay Buffer: Membranes are incubated in an assay buffer containing GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Compound Addition: Varying concentrations of MT-7716 are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow for receptor activation and subsequent binding of [35S]GTPγS to the G-proteins.

  • Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of MT-7716 that produces 50% of the maximal response) and Emax (maximal efficacy) are determined. Efficacy is compared to that of the endogenous ligand N/OFQ.[2][3]

In Vitro Electrophysiology in Brain Slices

Objective: To characterize the effects of MT-7716 on synaptic transmission in a specific brain region.

Methodology:

  • Slice Preparation: Coronal brain slices containing the central amygdala (CeA) are prepared from male Wistar rats.[4]

  • Recording: Whole-cell patch-clamp recordings are made from neurons within the CeA.

  • Stimulation: Electrical stimulation is used to evoke inhibitory postsynaptic potentials (IPSPs).

  • Drug Application: MT-7716 is bath-applied to the slices at various concentrations (e.g., 100-1000 nM).[1][4]

  • Data Acquisition: Changes in the amplitude of evoked IPSPs and the frequency of miniature IPSCs (mIPSCs) are recorded and analyzed.[4][5]

  • Paired-Pulse Facilitation (PPF): The ratio of the amplitude of two closely spaced IPSPs is measured to infer a presynaptic site of action. An increase in the PPF ratio suggests a decrease in the probability of neurotransmitter release.[1][4]

  • Antagonist Confirmation: The specificity of the MT-7716 effect is confirmed by co-application with a selective NOP receptor antagonist, such as [Nphe1]Nociceptin(1–13)NH2.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of MT-7716 and a typical experimental workflow for its in vitro characterization.

MT7716_Signaling_Pathway cluster_presynaptic Presynaptic Terminal MT7716 MT-7716 NOPR NOP Receptor MT7716->NOPR Binds & Activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits GABA_vesicle GABA Vesicle Ca_channel->GABA_vesicle Ca2+ influx required for exocytosis GABA_release Decreased GABA Release Ca_channel->GABA_release Leads to

Caption: Signaling pathway of MT-7716 at the presynaptic terminal.

In_Vitro_Characterization_Workflow start Start binding_assay Receptor Binding Assay (HEK293-NOP) start->binding_assay functional_assay GTPγS Functional Assay (HEK293-NOP) start->functional_assay electrophysiology Electrophysiology (Rat Brain Slices) start->electrophysiology determine_ki Determine Ki binding_assay->determine_ki determine_ec50 Determine EC50 & Efficacy functional_assay->determine_ec50 measure_ipsp Measure IPSP/mIPSC electrophysiology->measure_ipsp data_analysis Data Analysis & Interpretation determine_ki->data_analysis determine_ec50->data_analysis measure_ipsp->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro characterization.

References

The NOP Receptor Agonist MT-7716 Hydrochloride: A Technical Overview of its Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the currently available pharmacodynamic data for MT-7716 hydrochloride, a selective nonpeptidergic agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). While MT-7716 has been investigated in preclinical models, particularly for its potential in treating alcohol use disorder, a notable gap exists in the publicly available literature regarding its pharmacokinetic profile. Extensive searches for quantitative data on its absorption, distribution, metabolism, and excretion (ADME) have not yielded specific parameters such as Cmax, Tmax, half-life, bioavailability, or brain-to-plasma ratios. Therefore, this document will focus on the well-documented pharmacodynamic actions of MT-7716.

Pharmacodynamics of this compound

MT-7716 is a potent and selective full agonist at the NOP receptor.[1][2] Its mechanism of action and subsequent physiological effects have been primarily characterized through in vitro binding and functional assays, as well as in vivo behavioral studies in rodent models.

In Vitro Pharmacology

The in vitro pharmacodynamic profile of MT-7716 has been established through receptor binding and functional assays, primarily in HEK293 cells expressing the human NOP receptor.

Table 1: In Vitro Pharmacodynamic Parameters of this compound

ParameterValueCell LineReference
Ki (NOP Receptor) 0.21 nMHEK293 (human)[1]
EC50 (GTPγS Binding) 0.30 nMHEK293 (human)[1]
Agonist Type Full AgonistHEK293 (human)[1][2]
In Vivo Pharmacology: Effects on GABAergic Transmission and Behavior

In vivo studies have largely focused on the effects of MT-7716 on the central nervous system, particularly its modulation of GABAergic neurotransmission and its influence on alcohol-related behaviors.

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

ModelDosingKey FindingsReference
Ethanol (B145695) Self-Administration (Post-dependent rats) 0.3 and 1 mg/kg, p.o.Reduced alcohol self-administration.[3][4]
Stress-Induced Reinstatement of Alcohol Seeking (Post-dependent rats) 0.3 and 1 mg/kg, p.o.Reduced reinstatement of alcohol seeking.[3][4]
Voluntary Alcohol Intake (Marchigian Sardinian rats) 0.3, 1, and 3 mg/kg, p.o. (twice daily for 14 days)Dose-dependently decreased voluntary alcohol intake.[1]
Ethanol Withdrawal Symptoms (Wistar rats) 3 and 10 mg/kg, p.o.Attenuated somatic alcohol withdrawal symptoms.[1]
GABAergic Transmission (Central Amygdala Slices) 100-1000 nMDose-dependently diminished evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs).[5]

Signaling Pathway and Experimental Workflows

NOP Receptor Signaling Pathway

MT-7716, as a NOP receptor agonist, is believed to exert its effects through the canonical G protein-coupled receptor (GPCR) signaling pathway associated with the NOP receptor. This involves the inhibition of adenylyl cyclase and modulation of ion channel activity.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MT-7716 MT-7716 NOP_Receptor NOP_Receptor MT-7716->NOP_Receptor Binds to G_Protein Gαi/o NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels Ca2+ Channels G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion ATP ATP ATP->Adenylyl_Cyclase Neuronal_Inhibition Decreased Neuronal Excitability cAMP->Neuronal_Inhibition Downstream effects Ion_Channels->Neuronal_Inhibition

NOP Receptor Signaling Pathway for MT-7716.
Experimental Workflow for In Vitro Binding Assay

The affinity of MT-7716 for the NOP receptor is typically determined using a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes (e.g., from HEK293 cells expressing NOP receptor) Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled NOP ligand and varying concentrations of MT-7716 Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., by filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine Ki value Measure->Analyze End End Analyze->End

Workflow for In Vitro Radioligand Binding Assay.
Experimental Workflow for Rodent Behavioral Studies

The in vivo effects of MT-7716 on alcohol-related behaviors are assessed using established rodent models.

Behavioral_Study_Workflow Start Start Animal_Model Select animal model (e.g., alcohol-preferring rats, post-dependent rats) Start->Animal_Model Training_Induction Train for alcohol self-administration or induce alcohol dependence Animal_Model->Training_Induction Drug_Administration Administer this compound or vehicle (p.o.) Training_Induction->Drug_Administration Behavioral_Testing Conduct behavioral tests (e.g., self-administration session, reinstatement test) Drug_Administration->Behavioral_Testing Data_Collection Record and quantify behavioral responses (e.g., lever presses, alcohol intake) Behavioral_Testing->Data_Collection Statistical_Analysis Analyze data to determine drug effects Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

References

Blood-Brain Barrier Penetration of MT-7716 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-7716 hydrochloride is a potent and selective nonpeptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a target of significant interest for the development of therapeutics for alcoholism and other CNS disorders. A critical attribute for any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB penetration of MT-7716, summarizing available data, outlining likely experimental methodologies used to assess its CNS distribution, and visualizing key pathways and processes. MT-7716 has been described as a blood-brain barrier penetrating NOP receptor agonist, enabling its pharmacological effects within the central nervous system.[1][2][3]

Quantitative Assessment of Blood-Brain Barrier Penetration

While multiple studies confirm the central activity of MT-7716 following systemic administration, indicating successful BBB penetration, specific quantitative data from publicly available literature is limited. Such data is crucial for a complete understanding of its pharmacokinetic/pharmacodynamic (PK/PD) relationship in the CNS. Key parameters typically evaluated are summarized in the table below.

ParameterDescriptionTypical UnitsMT-7716 Data
Brain-to-Plasma Ratio (Kp) Ratio of the total concentration of the drug in the brain to that in the plasma at steady state.UnitlessNot publicly available
Unbound Brain-to-Plasma Ratio (Kp,uu) Ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma. This is a more accurate measure of BBB equilibrium.UnitlessNot publicly available
Permeability-Surface Area Product (PS) The rate of influx across the BBB, determined using techniques like in situ brain perfusion.mL/s/gNot publicly available

Absence of data in the "MT-7716 Data" column indicates that these specific values were not found in the reviewed literature abstracts.

Experimental Methodologies for Assessing BBB Penetration

The determination of BBB penetration for a compound like MT-7716 likely involves a combination of in vivo and in vitro techniques. Based on standard practices in neuropharmacology, the following experimental protocols are likely to have been employed.

In Vivo Microdialysis

This technique allows for the sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals. This is critical for correlating drug levels with behavioral or neurochemical effects.

Protocol Outline:

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a target brain region (e.g., the central amygdala, a key area for MT-7716's effects).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Drug Administration: MT-7716 is administered systemically (e.g., orally or intravenously).

  • Dialysate Collection: Samples of the dialysate, containing MT-7716 that has crossed the BBB and entered the brain extracellular space, are collected at regular intervals.

  • Bioanalysis: The concentration of MT-7716 in the dialysate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

In Situ Brain Perfusion

This method provides a direct measure of the rate of drug transport across the BBB, independent of peripheral pharmacokinetics.

Protocol Outline:

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The cerebral vasculature is perfused with a known concentration of MT-7716 in a buffered saline solution for a short duration.

  • Brain Homogenization: After perfusion, the brain is removed, and the perfused hemisphere is homogenized.

  • Quantification: The amount of MT-7716 in the brain homogenate is measured.

  • Calculation: The permeability-surface area (PS) product is calculated from the brain concentration, the perfusate concentration, and the perfusion time.

Visualizations

Proposed Mechanism of Action of MT-7716 in the Central Amygdala

MT-7716 is a NOP receptor agonist. In the central amygdala (CeA), it has been shown to decrease GABAergic transmission, which is believed to contribute to its effects on alcohol-related behaviors. The following diagram illustrates this proposed signaling pathway.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 NOPR NOP Receptor MT7716->NOPR Agonist Binding G_protein Gi/o Protein NOPR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition Vesicle GABA Vesicle Ca_channel->Vesicle Reduced Ca2+ influx GABA_release GABA Release Vesicle->GABA_release Reduced Fusion GABA_R GABA-A Receptor GABA_release->GABA_R Reduced Binding IPSP Inhibitory Postsynaptic Potential (IPSP) GABA_R->IPSP Reduced Hyperpolarization

Caption: Proposed signaling pathway of MT-7716 at a presynaptic GABAergic neuron in the CeA.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the key steps in an in vivo microdialysis experiment to determine the brain concentration of MT-7716.

A Stereotactic Implantation of Microdialysis Probe B Systemic Administration of MT-7716 A->B C Perfusion with aCSF and Collection of Dialysate B->C D LC-MS Analysis of MT-7716 in Dialysate C->D E Pharmacokinetic Analysis of Brain Concentrations D->E

Caption: A typical experimental workflow for an in vivo microdialysis study of MT-7716.

Conclusion

This compound is a promising CNS-active agent that effectively penetrates the blood-brain barrier to exert its pharmacological effects on the NOP receptor system. While the existing literature strongly supports its central activity, a more detailed public disclosure of quantitative BBB penetration data would be beneficial for a comprehensive understanding of its neuropharmacokinetic profile. The experimental methodologies outlined in this guide represent the standard approaches likely used to characterize the CNS disposition of MT-7716.

References

MT-7716 Hydrochloride: A Technical Overview of its High Selectivity for the Nociceptin Opioid Peptide (NOP) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-7716 hydrochloride, known chemically as (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a potent and selective non-peptidic agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] This technical guide provides an in-depth analysis of the selectivity of MT-7716 for the NOP receptor over the classical mu-opioid receptor (MOR). The high selectivity of MT-7716 is a key pharmacological feature that distinguishes it from traditional opioids and underscores its therapeutic potential. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and the experimental workflows.

Quantitative Data Presentation

The selectivity of a compound is best understood through a quantitative comparison of its binding affinity (Ki) and functional potency (EC50) at different receptors. MT-7716 demonstrates a high affinity and potent agonism at the NOP receptor.

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50)Efficacy
MT-7716 NOP 0.21 nM[2]0.30 nM[2]Full Agonist[3]
MT-7716 Mu-Opioid Significantly lower than for NOP; specific value not reported in reviewed literature.Not reported in reviewed literature.Not reported in reviewed literature.

Table 1: Binding Affinity and Functional Potency of MT-7716.

The endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), does not exhibit binding affinity for the mu (μ), delta (δ), or kappa (κ) opioid receptors.[3] As a highly selective NOP agonist, MT-7716 is designed to share this characteristic, exhibiting negligible affinity for the mu-opioid receptor.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like MT-7716 primarily initiates signaling through Gi/o G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits can also lead to the modulation of ion channels, contributing to the regulation of neuronal excitability.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MT7716 MT-7716 NOP NOP Receptor MT7716->NOP Binds G_protein Gi/o Protein (αβγ) NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

NOP Receptor G-protein Signaling Pathway
Experimental Workflow: Radioligand Competition Binding Assay (Ki Determination)

The binding affinity (Ki) of MT-7716 for the NOP receptor is determined using a radioligand competition binding assay. This assay measures the ability of the unlabeled compound (MT-7716) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NOP receptors Incubate Incubate membranes with radioligand and MT-7716 Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled NOP ligand (e.g., [3H]N/OFQ) Radioligand_Prep->Incubate MT7716_Prep Prepare serial dilutions of MT-7716 MT7716_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Quantify Quantify radioactivity on filters Filter->Quantify IC50 Determine IC50 value (concentration of MT-7716 that inhibits 50% of radioligand binding) Quantify->IC50 Ki Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

Workflow for Radioligand Binding Assay
Experimental Workflow: [³⁵S]GTPγS Functional Assay (EC50 and Efficacy Determination)

The functional potency (EC50) and efficacy of MT-7716 as a NOP receptor agonist are determined using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NOP receptors Incubate Incubate membranes with [³⁵S]GTPγS, GDP, and MT-7716 Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer with [³⁵S]GTPγS and GDP Reagent_Prep->Incubate MT7716_Prep Prepare serial dilutions of MT-7716 MT7716_Prep->Incubate Filter Rapid filtration to separate bound and free [³⁵S]GTPγS Incubate->Filter Quantify Quantify radioactivity on filters Filter->Quantify EC50_Emax Determine EC50 and Emax values from dose-response curve Quantify->EC50_Emax

Workflow for [³⁵S]GTPγS Functional Assay

Experimental Protocols

Radioligand Competition Binding Assay
  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human NOP receptor.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EGTA, at pH 7.4.

  • Incubation: In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of a suitable radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) and varying concentrations of unlabeled MT-7716.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NOP receptor agonist.

  • Equilibration: The reaction is incubated at room temperature (approximately 25°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of MT-7716 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay
  • Membrane Preparation: Cell membranes are prepared from cell lines expressing the NOP receptor and the relevant G-proteins.

  • Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[4]

  • Incubation: Cell membranes (10-20 µg protein) are incubated in the assay buffer with a fixed concentration of [³⁵S]GTPγS (typically 0.05-0.1 nM) and varying concentrations of MT-7716.[5]

  • Basal and Non-specific Binding: Basal G-protein activation is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of membranes and incubated at 30°C for 30-60 minutes.[6]

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from the total binding. Dose-response curves are generated by plotting the stimulated binding against the logarithm of the MT-7716 concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined using non-linear regression.

Conclusion

This compound is a highly selective NOP receptor agonist with potent activity. Its pharmacological profile, characterized by high affinity for the NOP receptor and negligible interaction with the mu-opioid receptor, distinguishes it from classical opioids. This high degree of selectivity is a critical attribute, suggesting a potential for therapeutic applications with a reduced side-effect profile compared to mu-opioid receptor agonists. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of MT-7716 and other novel NOP receptor modulators.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of MT-7716 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of MT-7716 hydrochloride, a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The following sections detail experimental procedures in rodent models of alcohol addiction, present key quantitative data, and illustrate the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound on alcohol-related behaviors in rats.

Table 1: Effect of this compound on Ethanol (B145695) Self-Administration in Post-Dependent and Non-Dependent Wistar Rats

Treatment GroupDose (mg/kg, p.o.)Mean Lever Presses (± SEM)Statistical Significance vs. Vehicle
Post-Dependent Vehicle42.8 ± 3.3-
MT-77160.3Significantly Reduced
MT-77161.0Significantly Reduced
Non-Dependent Vehicle38.8 ± 3.1-
MT-77160.3No Significant Effect
MT-77161.0No Significant Effect

Table 2: Effect of this compound on Voluntary Ethanol Intake in Marchigian Sardinian (msP) Rats (Two-Bottle Choice)

Treatment GroupDose (mg/kg, p.o., b.i.d.)Ethanol IntakeDuration of Effect
MT-77160.3, 1.0, 3.0Dose-dependent decreaseEffect persisted for 1 week after discontinuation of treatment[1]
Naltrexone (comparator)30Reduced ethanol intakeEffect disappeared rapidly after discontinuation[1]

Table 3: Effect of this compound on Somatic Alcohol Withdrawal Symptoms in Wistar Rats

Treatment GroupDose (mg/kg, p.o.)Effect on Total Withdrawal Score
MT-77163.0Significant decrease at 1 hour post-administration
MT-771610.0Significant decrease at 1, 2, 3, and 4 hours post-administration
Diazepam (comparator)30.0Significant decrease at 1 hour post-administration

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Ethanol Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the motivation to consume ethanol.

Materials:

  • Male Wistar rats

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

  • 10% (w/v) ethanol solution

  • This compound

  • Vehicle (e.g., distilled water)

Procedure:

  • Acclimation and Training:

    • House rats individually and handle them for several days to acclimate them to the experimenter.

    • Train rats to press a designated "active" lever for a reward of 0.1 mL of 10% ethanol solution in daily 30-minute sessions. The other "inactive" lever has no programmed consequences.

    • A fixed-ratio (FR) schedule of reinforcement is typically used, starting with FR1 (one press for one reward) and progressing to FR3 or FR4.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in lever presses over three consecutive days).

  • Drug Administration:

    • Dissolve this compound in the appropriate vehicle.

    • Administer this compound (e.g., 0.3, 1.0 mg/kg) or vehicle via oral gavage 60 minutes before the start of the self-administration session.[2][3]

    • A within-subjects design is often used, where each rat receives all treatment conditions in a counterbalanced order.

  • Data Collection and Analysis:

    • Record the number of presses on both the active and inactive levers during each session.

    • Calculate the total volume of ethanol consumed.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to the vehicle control.

Protocol 2: Induction of Ethanol Dependence via Intragastric Intubation

This protocol describes a method for inducing physical dependence on ethanol in rats.

Materials:

  • Male Wistar rats

  • 20% (w/v) ethanol solution in a liquid diet (e.g., powdered milk and sucrose (B13894) in water)[4]

  • Vehicle (liquid diet without ethanol)

  • Gavage needles

Procedure:

  • Dependence Induction:

    • For 5-6 consecutive days, administer the ethanol solution via intragastric gavage four times per day at 4-hour intervals.[4]

    • The total daily dose of ethanol is typically around 10-12 g/kg.[4]

    • A tapering dosing schedule may be used over the induction period.

    • The control group receives the vehicle on the same schedule.

  • Confirmation of Dependence:

    • Monitor blood alcohol levels (BALs) periodically to ensure they reach and are maintained at intoxicating levels (e.g., >150 mg/dL).

    • Assess for somatic signs of withdrawal (e.g., tail stiffness, tremors, teeth chattering, and abnormal posture) at various time points after the final ethanol administration.

Protocol 3: Stress-Induced Reinstatement of Alcohol Seeking

This protocol evaluates the efficacy of this compound in preventing stress-induced relapse to alcohol-seeking behavior.

Materials:

  • Ethanol-dependent rats (from Protocol 2) that have undergone extinction of ethanol self-administration

  • Operant conditioning chambers with a grid floor capable of delivering a mild footshock

  • This compound

  • Vehicle

Procedure:

  • Extinction Training:

    • Following stable ethanol self-administration, begin extinction sessions where presses on the active lever no longer deliver ethanol.

    • Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline self-administration rate).

  • Reinstatement Test:

    • Administer this compound or vehicle orally 60 minutes before the test session.

    • Place the rat in the operant chamber and, after a brief habituation period, deliver a mild, intermittent footshock stressor (e.g., 0.5 mA for 0.5 seconds, delivered on average every 40 seconds for 10 minutes).[5]

    • Following the stressor, allow the rat to respond on the levers for a set period (e.g., 30 minutes) under extinction conditions (i.e., no ethanol reward).

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses during the reinstatement test.

    • Compare the number of active lever presses between the this compound-treated and vehicle-treated groups to determine if the drug attenuates stress-induced reinstatement of alcohol seeking.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the in vivo experiments.

G cluster_0 Presynaptic GABAergic Neuron (CeA) cluster_1 Postsynaptic Neuron MT7716 MT-7716 HCl NOP_R NOP Receptor MT7716->NOP_R activates G_protein Gi/o Protein NOP_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Ca_channel inhibits GABA_vesicle GABA Vesicles Ca_channel->GABA_vesicle triggers fusion GABA_release GABA Release GABA_vesicle->GABA_release GABA_R GABA-A Receptor GABA_release->GABA_R binds to Neuronal_Inhibition Neuronal Inhibition (Reduced Anxiety/Craving) GABA_R->Neuronal_Inhibition leads to

Caption: Signaling pathway of this compound in the central amygdala (CeA).

G cluster_0 Phase 1: Ethanol Self-Administration & Dependence Induction cluster_1 Phase 2: Extinction & Reinstatement Testing start Start: Naive Rats training Operant Training (Ethanol Self-Administration) start->training stable Stable Ethanol Intake training->stable dependence Ethanol Dependence Induction (Intragastric Gavage) stable->dependence dependent_rats Ethanol-Dependent Rats dependence->dependent_rats extinction Extinction Training dependent_rats->extinction extinguished Extinguished Responding extinction->extinguished drug_admin MT-7716 or Vehicle Admin extinguished->drug_admin stress Footshock Stress drug_admin->stress reinstatement Reinstatement Test stress->reinstatement data Data Analysis reinstatement->data

Caption: Experimental workflow for evaluating MT-7716 in a model of stress-induced relapse.

References

Application Notes and Protocols for Ethanol Self-Administration Model Using MT-7716 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethanol (B145695) self-administration models in rats are critical preclinical tools for investigating the neurobiological mechanisms of alcohol addiction and for the development of novel pharmacotherapies. MT-7716 hydrochloride is a potent and selective non-peptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][2] Dysregulation of the N/OFQ-NOP receptor system has been implicated in alcohol abuse and alcoholism, making it a promising target for therapeutic intervention.[2][3] MT-7716 has demonstrated efficacy in reducing alcohol drinking and seeking behaviors in various rat models.[1][3][4] These application notes provide detailed protocols for utilizing this compound in ethanol self-administration studies in rats, including data presentation and visualization of relevant pathways and workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on ethanol-related behaviors in rats.

Table 1: Biochemical Profile of this compound

ParameterValueCell LineReference
Ki for human NOP receptors 0.21 nMHEK293[1][4]
EC50 for GTPγ³⁵S binding 0.30 nMHEK293[1][4]
Agonist Type Full AgonistHEK293[1][4]

Table 2: Efficacy of Oral MT-7716 in Reducing Voluntary Ethanol Intake in Marchigian Sardinian (msP) Rats (Two-Bottle Choice)

Dose (mg/kg, b.i.d.)DurationEffect on Ethanol IntakePost-Treatment EffectReference
0.314 daysDose-dependent decreaseSignificant effect 1 week after discontinuation[1][4]
114 daysDose-dependent decreaseSignificant effect 1 week after discontinuation[1][4]
314 daysDose-dependent decreaseSignificant effect 1 week after discontinuation[1][4]

Table 3: Effect of MT-7716 on Operant Ethanol Self-Administration and Reinstatement in Wistar Rats

ConditionDose (mg/kg, p.o.)EffectRat StrainReference
Ethanol Self-Administration (Post-dependent) 0.3, 1Reduced alcohol self-administrationWistar[2][3]
Ethanol Self-Administration (Non-dependent) 0.3, 1IneffectiveWistar[2][3]
Stress-Induced Reinstatement (Post-dependent) 0.3, 1Reduced reinstatement of alcohol seekingWistar[2][3]
Cue-Induced Reinstatement (msP rats) 0.3, 1, 3Suppressed cue-induced reinstatementMarchigian Sardinian[4]
Yohimbine-Induced Reinstatement (msP rats) 0.3, 1, 3Suppressed yohimbine-induced reinstatement[4]

Table 4: Effect of MT-7716 on Ethanol Withdrawal Symptoms in Wistar Rats

Dose (mg/kg)Effect on Total Withdrawal ScoreTime Point of Significant EffectReference
3Significant decrease1 hour after administration[4]
10Significant decrease1, 2, 3, and 4 hours after administration[4]

Experimental Protocols

Operant Ethanol Self-Administration

This protocol is designed to train rats to self-administer ethanol and subsequently test the effects of this compound.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light.

  • 10% (w/v) ethanol solution.

  • 0.2% saccharin (B28170) solution (for initial training).

  • This compound.

  • Vehicle for MT-7716 (e.g., water).

  • Male Wistar or Marchigian Sardinian preferring (msP) rats.

Procedure:

  • Acclimation and Habituation: Individually house rats and allow them to acclimate to the facility for at least one week. Handle the rats daily to habituate them to the experimenter.

  • Initial Training (Saccharin): To facilitate the acquisition of lever pressing, initially train the rats to press a lever for a 0.2% saccharin solution on a fixed-ratio 1 (FR1) schedule (each press delivers 0.1 mL of solution) during daily 30-minute sessions.[5]

  • Sucrose/Saccharin Fading: Gradually introduce ethanol into the saccharin solution and fade the saccharin concentration. A typical fading procedure is as follows:[5]

    • Days 1-2: 5% (w/v) ethanol + 0.2% saccharin.

    • Days 3-4: 8% (w/v) ethanol + 0.1% saccharin.

    • Day 5 onwards: 10% (w/v) ethanol.

  • Stabilization: Continue daily 30-minute sessions with 10% ethanol until a stable baseline of responding is achieved (e.g., less than 15% variation in responses over three consecutive days).

  • MT-7716 Administration: Once a stable baseline is established, administer this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle orally (p.o.) via gavage 60 minutes before the start of the self-administration session.[3] A within-subjects design where each rat receives all treatments in a counterbalanced order is recommended.

  • Data Collection: Record the number of active and inactive lever presses throughout the session.

Cue-Induced Reinstatement of Alcohol Seeking

This protocol assesses the efficacy of MT-7716 in preventing relapse to alcohol-seeking behavior triggered by environmental cues.

Procedure:

  • Establish Ethanol Self-Administration: Train rats to self-administer ethanol as described in Protocol 1. During these sessions, the delivery of ethanol should be paired with a discrete cue (e.g., a light or tone).

  • Extinction: Following stable self-administration, begin extinction sessions. During these sessions, lever presses are recorded but do not result in ethanol delivery or the presentation of the associated cue. Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline).

  • Reinstatement Test: After reaching the extinction criterion, administer MT-7716 (0.3, 1, or 3 mg/kg, p.o.) or vehicle 60 minutes before the test session.[4] During the reinstatement test, presses on the active lever result in the presentation of the conditioned cue but no ethanol delivery.

  • Data Analysis: Compare the number of active lever presses between the vehicle and MT-7716 treated groups to determine if the drug attenuates cue-induced reinstatement.

Stress-Induced Reinstatement of Alcohol Seeking

This protocol evaluates the effect of MT-7716 on relapse induced by a stressor.

Procedure:

  • Establish Self-Administration and Extinction: Follow steps 1 and 2 from Protocol 2.

  • MT-7716 Administration: Administer MT-7716 (0.3 or 1 mg/kg, p.o.) or vehicle.[3]

  • Stress Induction: Immediately before the reinstatement session, expose the rats to a mild stressor, such as intermittent footshock.

  • Reinstatement Session: Place the rats back in the operant chambers. Lever presses are recorded but have no scheduled consequences (i.e., no ethanol or cues are delivered).

  • Data Analysis: Compare active lever pressing between treatment groups to assess the effect of MT-7716 on stress-induced reinstatement.

Mandatory Visualizations

experimental_workflow cluster_training Training Phase cluster_testing Testing Phase acclimation Acclimation & Habituation saccharin Saccharin Training (FR1) acclimation->saccharin fading Ethanol Fading saccharin->fading stabilization Stable Ethanol Self-Administration fading->stabilization drug_admin MT-7716 / Vehicle Administration stabilization->drug_admin Proceed to Testing extinction Extinction Training stabilization->extinction For Reinstatement Studies self_admin_test Operant Self-Administration Test drug_admin->self_admin_test reinstatement_test Reinstatement Test (Cue or Stress) drug_admin->reinstatement_test extinction->drug_admin

Caption: Experimental workflow for ethanol self-administration and reinstatement studies.

signaling_pathway cluster_presynaptic Presynaptic Terminal (CeA) cluster_postsynaptic Postsynaptic Neuron (CeA) MT7716 MT-7716 NOPR NOP Receptor MT7716->NOPR activates GABA_release_inhibition Inhibition of GABA Release NOPR->GABA_release_inhibition GABA_receptor GABA-A Receptor GABA_release_inhibition->GABA_receptor reduces GABA binding neuronal_inhibition Reduced Neuronal Inhibition GABA_receptor->neuronal_inhibition Increased_inhibition Increased Neuronal Inhibition GABA_receptor->Increased_inhibition Ethanol Ethanol GABA_release_potentiation Potentiation of GABA Release Ethanol->GABA_release_potentiation GABA_release_potentiation->GABA_receptor increases GABA binding

Caption: Proposed signaling pathway of MT-7716 in the central amygdala (CeA).

References

Application Notes and Protocols for Inducing Ethanol Dependence in MT-7716 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing ethanol (B145695) dependence in rodent models for the purpose of studying the efficacy of MT-7716 hydrochloride, a selective nociceptin/orphanin FQ (N/OFQ)-NOP receptor agonist. The protocols are based on established methodologies cited in studies investigating MT-7716's effects on alcohol consumption and withdrawal.

Introduction to this compound

MT-7716 is a potent, selective, and brain-penetrating non-peptide NOP receptor full agonist.[1] The N/OFQ-NOP receptor system is a promising target for the treatment of alcoholism.[1] Studies have demonstrated that MT-7716 can effectively reduce voluntary alcohol intake, prevent reinstatement of alcohol-seeking behavior, and attenuate somatic symptoms of alcohol withdrawal in rats.[1][2] The compound is orally active and its effects on reducing alcohol intake become progressively stronger with repeated administration.[1] Mechanistically, MT-7716 has been shown to decrease GABAergic transmission in the central amygdala (CeA), a brain region critically involved in ethanol dependence, by acting on presynaptic NOP receptors to reduce GABA release.[3][4]

Experimental Protocols for Inducing Ethanol Dependence

Several methods can be employed to induce ethanol dependence in rodents, each with distinct advantages. The choice of protocol may depend on the specific research question, available resources, and desired level of control over blood alcohol levels.

Protocol 1: Chronic Intermittent Ethanol (CIE) Vapor Exposure

This method is widely used to reliably induce physiological and behavioral aspects of alcohol dependence, including escalated alcohol drinking and withdrawal symptoms.[5][6] It allows for precise control over the level, duration, and pattern of intoxication.[5]

Materials:

  • Ethanol (95%)

  • Vaporization chambers

  • Airflow meters

  • Ethanol sensor (optional, for monitoring chamber concentration)

  • Animal cages

Procedure:

  • Acclimation: House rats in the facility for at least one week prior to the start of the experiment.

  • Vapor Exposure Cycle: Expose rats to ethanol vapor for 14-16 hours per day (e.g., overnight) followed by an 8-10 hour period of abstinence. This intermittent cycle is repeated for several weeks.

  • Ethanol Vapor Generation: Air is bubbled through a flask containing 95% ethanol and then mixed with fresh air before being delivered to the sealed chambers. The flow rates are adjusted to achieve the target blood alcohol concentration (BAC).

  • Target BAC: The target BAC is typically in the range of 150-250 mg/dL.[7] BACs should be monitored periodically from tail blood samples to ensure they are within the target range and adjusted as necessary by modifying the ethanol-to-air ratio.

  • Duration: Continue the CIE regimen for a period of 2 to 4 weeks to induce a state of dependence.

  • Behavioral Testing: Behavioral experiments, such as self-administration or withdrawal assessment, can be conducted during acute withdrawal (2-10 hours after vapor cessation) or during protracted abstinence (one or more weeks after the final vapor exposure).[7]

Protocol 2: Intragastric Ethanol Intubation

This model is effective for inducing dependence and is particularly useful for studies where precise dosing of ethanol is required.[2][8]

Materials:

  • Ethanol (20% w/v in saline)

  • Gavage needles (flexible, appropriate size for the animal)

  • Animal scale

Procedure:

  • Acclimation: Acclimate the animals to the handling and gavage procedure with saline for several days before starting ethanol administration.

  • Ethanol Administration: Administer ethanol via intragastric gavage. A common dosing regimen is an initial dose of 5 g/kg, followed by 2-3 g/kg every 8 hours for 4 days. Doses should be adjusted based on signs of intoxication to maintain a state of moderate intoxication.

  • Withdrawal: After the final dose, the animals are considered to be in withdrawal. Behavioral testing can commence at different time points post-intubation (e.g., 2 weeks following dependence induction).[2][8]

Protocol 3: Ethanol Liquid Diet

This method involves the voluntary consumption of ethanol as part of the animal's diet, which can be a less stressful alternative to gavage.

Materials:

  • Liquid diet (e.g., Ensure®)

  • Ethanol (95%)

  • Control diet (with sucrose (B13894) calorically substituting for ethanol)

  • Drinking tubes

Procedure:

  • Baseline: Acclimate animals to the liquid diet without ethanol for 2-3 days.

  • Ethanol Introduction: Gradually introduce ethanol into the liquid diet, starting at a low concentration (e.g., 1% v/v) and increasing it daily or every other day until the target concentration (e.g., 7-10% v/v) is reached.

  • Maintenance: Maintain the animals on the ethanol-containing diet for a period of 7 days to induce dependence.[1] A control group should receive the isocaloric control diet.

  • Withdrawal Assessment: After the 7-day period, the ethanol diet is replaced with the control diet, and withdrawal symptoms can be assessed.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from studies investigating the effects of MT-7716 on ethanol-dependent rats.

Table 1: Effect of Oral MT-7716 on Voluntary Ethanol Intake in Marchigian Sardinian Rats [1]

Treatment GroupDose (mg/kg, p.o., b.i.d.)DurationEffect on Ethanol Intake
Vehicle014 daysNo significant change
MT-77160.314 daysDose-dependent decrease
MT-7716114 daysDose-dependent decrease
MT-7716314 daysDose-dependent decrease

Note: The effect of MT-7716 became progressively stronger with repeated administration and was still significant one week after discontinuation of the drug.[1]

Table 2: Effect of MT-7716 on Alcohol Self-Administration in Post-Dependent Wistar Rats [2][8]

Treatment GroupDose (mg/kg, p.o.)Time PointEffect on Alcohol Self-Administration
Vehicle02 weeks post-dependenceNo significant change
MT-77160.32 weeks post-dependenceSignificant reduction
MT-771612 weeks post-dependenceSignificant reduction

Note: MT-7716 was ineffective in non-dependent animals, suggesting it preferentially reduces ethanol seeking in a post-dependent state.[2][8]

Table 3: Effect of MT-7716 on Somatic Alcohol Withdrawal Symptoms [1]

Treatment GroupModelEffect on Withdrawal Symptoms
MT-77167-day alcohol liquid diet withdrawalSignificantly attenuated somatic symptoms

Mandatory Visualizations

Signaling Pathway of MT-7716

MT7716_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal MT7716 MT-7716 NOP_R NOP Receptor MT7716->NOP_R binds & activates G_protein G-protein Signaling NOP_R->G_protein activates Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel inhibits Vesicle GABA Vesicle Ca_channel->Vesicle prevents fusion GABA_release GABA Release (Decreased) Vesicle->GABA_release leads to GABA GABA GABA_R GABA Receptor GABA->GABA_R binds Postsynaptic_effect Reduced Inhibitory Postsynaptic Potential GABA_R->Postsynaptic_effect

Caption: Signaling pathway of MT-7716 at the presynaptic terminal.

Experimental Workflow for CIE Model

CIE_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation cie_cycle Chronic Intermittent Vapor Exposure (14-16h ON, 8-10h OFF) acclimation->cie_cycle duration Repeat for 2-4 weeks cie_cycle->duration bac_monitoring Periodic Blood Alcohol Concentration (BAC) Monitoring duration->bac_monitoring drug_admin Administer MT-7716 or Vehicle duration->drug_admin behavioral_testing Behavioral Testing (e.g., Self-Administration, Withdrawal Scoring) drug_admin->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis

Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) vapor exposure model.

Logical Relationship for MT-7716's Therapeutic Potential

MT7716_Logic cluster_problem Alcohol Dependence cluster_solution Therapeutic Intervention ethanol Chronic Ethanol Exposure neuroadaptation Neuroadaptation in CeA (Increased GABAergic Tone) ethanol->neuroadaptation behaviors Addictive Behaviors (High Intake, Withdrawal, Relapse) neuroadaptation->behaviors mt7716 MT-7716 Administration behaviors->mt7716 treats nop_activation NOP Receptor Activation mt7716->nop_activation gaba_reduction Normalization of GABA Release nop_activation->gaba_reduction therapeutic_effect Reduction in Addictive Behaviors gaba_reduction->therapeutic_effect leads to

Caption: Logical framework for the therapeutic action of MT-7716 in alcohol dependence.

References

Application Notes and Protocols for Electrophysiology Slice Preparation for Studying MT-7716 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-7716 hydrochloride is a novel, selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2][3][4][5][6] The NOP receptor system is implicated in a variety of physiological processes, including pain perception, mood, and reward. Notably, this system plays a significant role in the neurobiology of alcohol dependence, with the central amygdala (CeA) being a key brain region involved.[1][2][3] Electrophysiological studies using acute brain slice preparations are crucial for elucidating the effects of compounds like MT-7716 on synaptic transmission and neuronal excitability.

These application notes provide a detailed protocol for the preparation of acute brain slices of the rat central amygdala for the electrophysiological investigation of this compound. The protocol is based on established methodologies for acute slice preparation and incorporates specific findings from studies on MT-7716.[1][2][7][8][9][10][11]

Mechanism of Action of MT-7716 in the Central Amygdala

MT-7716 acts as a full agonist at NOP receptors.[6] In the central amygdala, activation of presynaptic NOP receptors by MT-7716 has been shown to decrease GABA release at synapses.[1][2] This inhibitory effect on GABAergic transmission is dose-dependent and can effectively block the ethanol-induced increase in GABA release, highlighting its therapeutic potential for alcoholism.[1][2][3] The presynaptic mechanism of action is supported by findings that MT-7716 increases the paired-pulse facilitation (PPF) ratio and decreases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) without affecting their amplitude.[1][2]

MT7716_Signaling_Pathway cluster_presynaptic Presynaptic GABAergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 NOP_Receptor NOP Receptor MT7716->NOP_Receptor binds G_Protein Gi/o Protein NOP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion triggers GABA_Release Vesicle_Fusion->GABA_Release leads to GABA GABA GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor binds Cl_Influx IPSP IPSP Cl_Influx->IPSP generates

Caption: Proposed signaling pathway of MT-7716 at a presynaptic GABAergic terminal.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of MT-7716 on evoked inhibitory postsynaptic potentials (IPSPs) and paired-pulse facilitation (PPF) ratios in the rat central amygdala. Data is adapted from Kallupi et al., 2014.[1][2]

MT-7716 Concentration (nM)Evoked IPSP Amplitude (% of Control)PPF Ratio (50 ms (B15284909) ISI)PPF Ratio (100 ms ISI)
100Significantly IncreasedSignificantly IncreasedSignificantly Increased
25078 ± 7%Significantly IncreasedSignificantly Increased
50078 ± 3%Significantly IncreasedSignificantly Increased
100080 ± 3%No significant changeNo significant change

Experimental Protocols

Solutions and Reagents

a) Artificial Cerebrospinal Fluid (aCSF) for Slicing (Sucrose-based):

  • Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 Sucrose (B13894), 25 Glucose, 7 MgCl2, 0.5 CaCl2.

  • Preparation: Prepare as a 10x stock solution without sucrose and bicarbonate. On the day of the experiment, dilute the stock and add sucrose and bicarbonate.[8][9][11] The solution should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and kept ice-cold.

b) Artificial Cerebrospinal Fluid (aCSF) for Recording:

  • Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 1 MgCl2, 2 CaCl2.

  • Preparation: Prepare as a 10x stock solution without bicarbonate. On the day of the experiment, dilute the stock and add bicarbonate.[8][9][11] The solution should be continuously bubbled with carbogen.

c) Intracellular Solution for Whole-Cell Recording:

  • Composition (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 Phosphocreatine-Na2, 4 Mg-ATP, 0.3 Na2-GTP.

  • Preparation: Adjust pH to 7.35 with 1 M KOH and osmolality to 285–290 mOsm/kg.[10] Store frozen in aliquots.

d) this compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 1 mM) in distilled water.[4] Store at -20°C. Dilute to final concentrations in recording aCSF on the day of the experiment.

Acute Brain Slice Preparation

This protocol is designed for adult male Wistar rats (8-12 weeks old).[2]

a) Anesthesia and Perfusion:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of a ketamine/xylazine cocktail). Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Perform a thoracotomy to expose the heart.

  • Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

  • Transcardially perfuse with ice-cold, carbogenated sucrose-based aCSF until the liver is cleared of blood.[8]

b) Brain Extraction and Slicing:

  • Rapidly decapitate the animal and dissect the brain.[8]

  • Submerge the brain in ice-cold, carbogenated sucrose-based aCSF.

  • Make a coronal cut to block the brain, and glue the appropriate surface to the vibratome stage.

  • Transfer the stage to the vibratome buffer tray filled with ice-cold, carbogenated sucrose-based aCSF.

  • Cut coronal slices (e.g., 300 µm thick) containing the central amygdala.[7]

c) Slice Recovery and Incubation:

  • Transfer the slices to a recovery chamber containing carbogenated sucrose-based aCSF at 32-34°C for 30 minutes.[10]

  • After the initial recovery period, transfer the slices to a holding chamber containing carbogenated recording aCSF at room temperature for at least 1 hour before recording.[7]

Electrophysiological Recording

a) Slice Transfer and Visualization:

  • Transfer a single slice to the recording chamber on the microscope stage.

  • Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.

  • Visualize neurons in the central amygdala using infrared differential interference contrast (IR-DIC) microscopy.

b) Whole-Cell Patch-Clamp Recording:

  • Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with intracellular solution.[10]

  • Approach a neuron in the CeA with the patch pipette while applying positive pressure.

  • Upon forming a dimple on the cell membrane, release the positive pressure to form a gigaohm seal.[10]

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Record evoked inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) by placing a stimulating electrode near the recorded neuron.

  • For miniature IPSC (mIPSC) recordings, add tetrodotoxin (B1210768) (TTX, 1 µM) to the recording aCSF to block action potentials.[2]

c) Drug Application:

  • Establish a stable baseline recording for at least 10 minutes.

  • Bath-apply this compound at the desired concentrations (100-1000 nM) by adding it to the perfusion solution.[1][2]

  • Record the effects of MT-7716 on the electrophysiological parameters of interest.

  • Perform washout by perfusing with drug-free aCSF to check for reversibility.[2]

Experimental_Workflow cluster_preparation Slice Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Anesthesia Anesthesia & Perfusion Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery & Incubation Slicing->Recovery Recording_Setup Slice Transfer & Visualization Recovery->Recording_Setup Patch_Clamp Whole-Cell Patch-Clamp Recording_Setup->Patch_Clamp Baseline Baseline Recording Patch_Clamp->Baseline Drug_Application MT-7716 Application Baseline->Drug_Application Washout Washout Drug_Application->Washout Data_Acquisition Data Acquisition Washout->Data_Acquisition Analysis Analysis of IPSPs, mIPSCs, PPF Data_Acquisition->Analysis Statistics Statistical Analysis Analysis->Statistics

Caption: Experimental workflow for studying MT-7716 in acute brain slices.

Troubleshooting

  • Poor slice quality: Ensure the sucrose-based aCSF is ice-cold and continuously carbogenated. Use a sharp vibratome blade and optimize slicing speed and amplitude.[7]

  • Difficulty obtaining gigaohm seals: Ensure proper cleaning of glassware and use fresh, filtered solutions. The intracellular solution should be at the correct osmolality.[10]

  • No drug effect: Verify the concentration and proper dilution of the MT-7716 stock solution. Ensure adequate perfusion of the recording chamber.

By following these detailed protocols, researchers can effectively utilize acute brain slice electrophysiology to investigate the effects of this compound on neuronal function, contributing to a better understanding of the NOP receptor system and the development of novel therapeutics.

References

Application Notes and Protocols: GTPγS Binding Assay for MT-7716 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-7716 hydrochloride is a selective, non-peptide agonist for the nociceptin (B549756) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5][6][7] The NOP receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, and its modulation is a promising therapeutic strategy for conditions such as alcohol dependence.[3][8]

This document provides a detailed protocol for a GTPγS binding assay to characterize the functional potency and efficacy of this compound at the NOP receptor. The GTPγS binding assay is a functional method that measures the activation of G proteins, an early event in the GPCR signaling cascade.[9][10][11][12] When an agonist like MT-7716 binds to the NOP receptor, it induces a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit.[13] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits and can be quantified to determine the extent of receptor activation.[10][12]

Signaling Pathway

The binding of an agonist, such as MT-7716, to the NOP receptor initiates a cascade of intracellular events. The receptor, coupled to a heterotrimeric G protein (Gαi/o, Gβ, and Gγ), transitions to an active state. This activation promotes the dissociation of GDP from the Gαi/o subunit and the subsequent binding of GTP. The GTP-bound Gαi/o subunit then dissociates from the Gβγ dimer, and both components proceed to modulate downstream effectors.

G_protein_signaling cluster_membrane Cell Membrane cluster_activation Receptor Activation receptor_inactive NOP Receptor (Inactive) g_protein_inactive Gαi/o-GDP-Gβγ receptor_active NOP Receptor (Active) receptor_inactive->receptor_active Conformational Change g_protein_inactive->receptor_active Couples g_protein_active Gαi/o-GTP g_protein_inactive->g_protein_active GDP out, GTPγS in agonist MT-7716 agonist->receptor_inactive Binds receptor_active->g_protein_inactive Catalyzes GDP/GTP Exchange g_beta_gamma Gβγ g_protein_active->g_beta_gamma Dissociates downstream Downstream Signaling g_protein_active->downstream Modulates Effectors g_beta_gamma->downstream Modulates Effectors

Caption: NOP Receptor Gαi/o signaling pathway.

Experimental Protocols

This section details the necessary reagents and step-by-step procedures for performing a [³⁵S]GTPγS binding assay to evaluate this compound.

Materials and Reagents
  • Membranes: Cell membranes prepared from a stable cell line expressing the human NOP receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., water or DMSO).

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Unlabeled Ligands:

    • GTPγS (for non-specific binding determination).

    • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filter plates.

  • Scintillation Counter: For quantifying radioactivity.

Experimental Workflow

The general workflow for the [³⁵S]GTPγS binding assay involves the incubation of receptor-expressing membranes with the radiolabeled GTP analog in the presence of varying concentrations of the test compound. The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.

assay_workflow arrow arrow start Start prep_reagents Prepare Reagents: - Assay Buffer - MT-7716 Dilutions - Membrane Suspension - GDP, [³⁵S]GTPγS start->prep_reagents add_components Add to 96-well Plate: 1. Assay Buffer 2. MT-7716 / Control 3. GDP 4. Membranes prep_reagents->add_components pre_incubate Pre-incubate at 30°C add_components->pre_incubate initiate_reaction Initiate Reaction: Add [³⁵S]GTPγS pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Terminate Reaction: Rapid Filtration incubate->terminate wash Wash Filters terminate->wash dry Dry Filter Plate wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Quantify Radioactivity (Scintillation Counter) add_scintillant->count analyze Data Analysis: - Basal vs. Stimulated - Non-specific Binding - EC50 & Emax Calculation count->analyze end End analyze->end

Caption: GTPγS binding assay experimental workflow.
Detailed Assay Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in water or DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Thaw the NOP receptor-expressing membranes on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold assay buffer. Homogenize briefly.

    • Prepare solutions of GDP (final concentration typically 10-100 µM) and [³⁵S]GTPγS (final concentration typically 0.05-0.2 nM) in assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, serial dilutions of MT-7716, GDP solution, and membrane suspension to the wells.

    • Basal Binding: Add assay buffer, vehicle control (instead of MT-7716), GDP solution, and membrane suspension.

    • Non-specific Binding (NSB): Add assay buffer, vehicle control, GDP solution, a high concentration of unlabeled GTPγS (e.g., 10 µM), and membrane suspension.

  • Incubation:

    • Pre-incubate the plate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate the plate for an additional 60 minutes at 30°C with gentle shaking. The optimal time and temperature may need to be determined empirically.

  • Termination and Filtration:

    • Terminate the assay by rapidly harvesting the contents of the wells onto a glass fiber filter plate using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter (counts per minute, CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Stimulated Binding (%) = [(Specific Binding with MT-7716 - Basal Specific Binding) / Basal Specific Binding] x 100.

  • Generate Concentration-Response Curve:

    • Plot the percentage of stimulated binding against the logarithm of the MT-7716 concentration.

  • Determine Pharmacological Parameters:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ (concentration of MT-7716 that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation).

Data Presentation

The quantitative data derived from the GTPγS binding assay should be summarized to compare the potency and efficacy of MT-7716 with a standard agonist or other test compounds.

CompoundEC₅₀ (nM)Eₘₐₓ (% Stimulation over Basal)Hill Slope (n H)
This compound e.g., 5.2 ± 0.7e.g., 180 ± 15e.g., 1.1 ± 0.1
Standard Agonist (e.g., N/OFQ) e.g., 2.1 ± 0.4e.g., 200 ± 12e.g., 1.0 ± 0.1

Note: The values presented in the table are for illustrative purposes only and must be determined experimentally.

Conclusion

The GTPγS binding assay is a robust method for characterizing the functional activity of agonists like this compound at the NOP receptor.[14][15] This protocol provides a comprehensive framework for conducting the assay and analyzing the resulting data, enabling researchers to determine key pharmacological parameters such as potency and efficacy, which are crucial for drug development and mechanistic studies.

References

Application Notes and Protocols: Dose-Response Studies of MT-7716 Hydrochloride in Reducing Alcohol Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the dose-response effects of MT-7716 hydrochloride on alcohol consumption. MT-7716 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a promising target for the treatment of alcoholism.[1] The following protocols are based on preclinical studies in rat models, demonstrating the efficacy of MT-7716 in reducing voluntary alcohol intake and preventing relapse-like behaviors.

Biochemical Profile of MT-7716

MT-7716 exhibits high affinity for human NOP receptors. In studies using HEK293 cells expressing these receptors, MT-7716 demonstrated a Ki value of 0.21 nM.[1] Furthermore, it acts as a full agonist at NOP receptors, stimulating GTPγ(35)S binding with an EC50 value of 0.30 nM, and its efficacy is comparable to the endogenous ligand N/OFQ.[1]

Dose-Response Data for Reduction of Alcohol Intake

The following tables summarize the quantitative data from dose-response studies of MT-7716 in rat models of alcohol consumption.

Table 1: Effect of Chronic Oral Administration of MT-7716 on Voluntary Alcohol Intake in Marchigian Sardinian (msP) Rats [1]

Dose (mg/kg, bid)Duration of TreatmentAverage Reduction in Ethanol (B145695) IntakePost-Treatment Effect
0.314 daysDose-dependent decrease observedEffect became gradually stronger with repeated administration
114 daysSignificant dose-dependent decreaseEffect persisted for at least 1 week after discontinuation
314 daysMost significant dose-dependent decreaseEffect persisted for at least 1 week after discontinuation

bid: bis in die (twice a day)

Table 2: Effect of MT-7716 on Alcohol Self-Administration in Post-Dependent Wistar Rats [2][3]

Dose (mg/kg, PO)Animal ModelEffect on Operant Responses for Alcohol
0.3Post-dependent Wistar ratsSignificant reduction
1Post-dependent Wistar ratsSignificant reduction (p<0.01)

PO: per os (by mouth)

Experimental Protocols

Two-Bottle Choice Voluntary Alcohol Intake Paradigm

This protocol is designed to assess the effect of MT-7716 on voluntary alcohol consumption.

Objective: To measure the dose-dependent effect of orally administered MT-7716 on the voluntary intake of an ethanol solution versus water in rats.

Materials:

  • Marchigian Sardinian (msP) rats

  • Standard rat chow and water

  • Ethanol (e.g., 10% v/v)

  • This compound

  • Vehicle for MT-7716 (e.g., water)

  • Drinking bottles (two per cage)

  • Animal scale

Procedure:

  • Acclimation: House rats individually and acclimate them to standard laboratory conditions for at least one week.

  • Baseline Alcohol Intake:

    • Provide rats with continuous access to two drinking bottles: one containing water and the other containing an ethanol solution.

    • Measure the volume consumed from each bottle daily for at least two weeks to establish a stable baseline of alcohol preference and intake.

  • Drug Administration:

    • Divide the rats into treatment groups (e.g., vehicle, 0.3 mg/kg, 1 mg/kg, and 3 mg/kg of MT-7716).

    • Administer MT-7716 or vehicle orally twice a day (bid) for 14 consecutive days. A common administration schedule is one hour before and eight hours after the start of the dark cycle.[4]

  • Data Collection during Treatment:

    • Continue to measure daily water and ethanol consumption throughout the 14-day treatment period.

    • Record the body weight of the animals regularly.

  • Post-Treatment Monitoring:

    • After the 14-day treatment period, discontinue drug administration and continue to monitor daily ethanol and water intake for at least one week to assess any persistent effects.

  • Data Analysis:

    • Calculate the average daily ethanol intake (g/kg) for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of the treatment effects.

Operant Alcohol Self-Administration and Reinstatement Paradigm

This protocol is used to evaluate the effect of MT-7716 on alcohol-seeking and relapse behavior.

Objective: To determine if MT-7716 can reduce alcohol self-administration and prevent stress-induced reinstatement of alcohol-seeking in post-dependent rats.

Materials:

  • Male Wistar rats

  • Operant conditioning chambers equipped with levers and a liquid delivery system

  • Ethanol (e.g., 10% w/v)

  • This compound

  • Vehicle for MT-7716

  • Equipment for inducing stress (e.g., footshock generator)

Procedure:

  • Training for Alcohol Self-Administration:

    • Train rats to press a lever to receive a reward of 0.1 ml of 10% ethanol on a fixed ratio 1 (FR1) schedule during daily 30-minute sessions.

  • Induction of Ethanol Dependence:

    • Make the rats ethanol-dependent via repeated intragastric ethanol intubation.

  • Withdrawal and Baseline Re-establishment:

    • Allow a withdrawal period (e.g., two weeks) following dependence induction.

    • Re-establish a stable baseline of alcohol self-administration.

  • MT-7716 Treatment and Self-Administration Testing:

    • Administer MT-7716 (0.3 and 1 mg/kg; PO) or vehicle.

    • Test the effect on alcohol self-administration in post-dependent rats.

  • Stress-Induced Reinstatement:

    • In separate cohorts of rats, following the establishment of dependence and a withdrawal period (e.g., one and three weeks), test the effect of MT-7716 on stress-induced reinstatement of alcohol seeking.

    • Induce stress (e.g., intermittent footshock) prior to the reinstatement session.

  • Data Analysis:

    • Record the number of lever presses for alcohol.

    • Analyze the data to compare the effects of MT-7716 between post-dependent and non-dependent animals and its impact on stress-induced reinstatement.

Signaling Pathway and Experimental Workflow Diagrams

MT7716_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_ethanol Effect of Ethanol MT7716 MT-7716 NOP_R NOP Receptor MT7716->NOP_R Binds & Activates MT7716_Effect MT-7716 prevents ethanol-induced augmentation of GABA release GABA_Release GABA Release NOP_R->GABA_Release Inhibits GABA_Vesicle GABA Vesicles GABA_Vesicle->GABA_Release Fusion GABA GABA GABA_Release->GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds IPSP IPSP GABAA_R->IPSP Generates Ethanol Ethanol Ethanol->GABA_Release Augments

Caption: Signaling pathway of MT-7716 in the central amygdala.

Experimental_Workflow cluster_study1 Two-Bottle Choice Paradigm cluster_study2 Operant Self-Administration Paradigm A1 Acclimation & Baseline Alcohol Intake Measurement A2 Randomization into Treatment Groups A1->A2 A3 14-Day Oral Administration (Vehicle, 0.3, 1, 3 mg/kg MT-7716) A2->A3 A4 Daily Measurement of Alcohol & Water Intake A3->A4 A5 Post-Treatment Monitoring A4->A5 B1 Training for Alcohol Self-Administration B2 Induction of Ethanol Dependence B1->B2 B3 Withdrawal & Re-establishment of Baseline B2->B3 B4 MT-7716 Administration (0.3, 1 mg/kg) B3->B4 B6 Stress-Induced Reinstatement Test B3->B6 B5 Testing Alcohol Self-Administration B4->B5

References

Application Notes and Protocols: MT-7716 Hydrochloride in Cue-Induced Reinstatement of Alcohol Seeking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) is a chronic relapsing condition characterized by a high propensity for relapse, often triggered by exposure to alcohol-associated environmental cues. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a promising target for the development of therapeutics for AUD. MT-7716 hydrochloride is a potent, selective, and brain-penetrant non-peptidergic NOP receptor agonist.[1] Preclinical studies have demonstrated its efficacy in reducing alcohol intake and seeking behaviors, particularly in models of relapse.[2][3] These application notes provide a detailed overview of the use of MT-7716 in preclinical models of cue-induced reinstatement of alcohol seeking, including experimental protocols and data presentation.

Mechanism of Action

MT-7716 acts as a full agonist at the NOP receptor.[1] The anti-alcohol properties of NOP receptor activation are thought to be mediated, in part, by the modulation of GABAergic transmission in the central amygdala (CeA), a brain region critically involved in alcohol dependence and anxiety. MT-7716 has been shown to decrease GABA release at CeA synapses, thereby preventing the ethanol-induced augmentation of GABAergic inhibitory postsynaptic potentials. This neurophysiological action is believed to contribute to its ability to reduce alcohol seeking and the motivational impact of alcohol-related cues.

Signaling Pathway of MT-7716 in the Central Amygdala

MT7716_Signaling cluster_presynaptic Presynaptic GABAergic Neuron cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 NOP_R NOP Receptor MT7716->NOP_R G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits GABA_vesicle GABA Vesicle Ca_channel->GABA_vesicle Reduces Fusion GABA_release GABA Release GABA_vesicle->GABA_release GABA_R GABA-A Receptor GABA_release->GABA_R Reduced GABA IPSP Reduced IPSP GABA_R->IPSP

Caption: MT-7716 signaling cascade in the central amygdala.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of MT-7716 on alcohol-related behaviors.

Table 1: Effect of MT-7716 on Alcohol Self-Administration in Post-Dependent vs. Non-Dependent Rats

Treatment GroupDose (mg/kg, p.o.)Mean Lever Responses (± SEM)% Reduction vs. Vehicle
Non-DependentVehicle38.8 ± 3.1-
MT-7716 (0.3)Not specifiedNot significant
MT-7716 (1.0)Not specifiedNot significant
Post-DependentVehicle42.8 ± 3.3-
MT-7716 (0.3)Not specifiedSignificant (p<0.05)
MT-7716 (1.0)Not specifiedSignificant (p<0.001)

Data adapted from de Guglielmo et al., 2015.[2]

Table 2: Effect of MT-7716 on Stress-Induced Reinstatement of Alcohol Seeking in Post-Dependent Rats

Withdrawal PeriodTreatment GroupDose (mg/kg, p.o.)Reinstatement (Lever Presses ± SEM)
1 WeekVehicle-Not specified
MT-77160.3Significant Reduction
MT-77161.0Significant Reduction
3 WeeksVehicle-Not specified
MT-77160.3Significant Reduction
MT-77161.0More Pronounced Reduction

Data adapted from de Guglielmo et al., 2015.[2][3]

Table 3: Biochemical Profile of MT-7716

ParameterValue
NOP Receptor Affinity (Ki)0.21 nM
GTPγS Binding (EC50)0.30 nM

Data from Ciccocioppo et al., 2014.[1]

Experimental Protocols

Protocol 1: Cue-Induced Reinstatement of Alcohol Seeking

This protocol is adapted from established rodent models of alcohol self-administration and cue-induced reinstatement.

Experimental Workflow:

Cue_Reinstatement_Workflow cluster_training Phase 1: Alcohol Self-Administration Training cluster_extinction Phase 2: Extinction cluster_reinstatement Phase 3: Reinstatement Test SA_Training Rats trained to press a lever for 10% ethanol (B145695) solution. Each active lever press is paired with a discrete cue (e.g., light + tone). Extinction Active lever presses no longer result in ethanol delivery or cue presentation. Sessions continue until responding is significantly reduced. SA_Training->Extinction Pretreatment Administer MT-7716 (e.g., 0.3, 1.0 mg/kg, p.o.) or vehicle. Extinction->Pretreatment Reinstatement Rats are returned to the operant chamber. Active lever presses result in the presentation of the alcohol-associated cue (without ethanol). Pretreatment->Reinstatement Measurement Measure the number of active and inactive lever presses. Reinstatement->Measurement

Caption: Workflow for cue-induced reinstatement of alcohol seeking.

Detailed Methodology:

  • Animals: Male Wistar or alcohol-preferring (e.g., Marchigian Sardinian) rats are commonly used.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and stimulus cues (e.g., a light and a tone generator).

  • Alcohol Self-Administration Training:

    • Rats are trained to press an active lever to receive a 0.1 mL delivery of 10% (w/v) ethanol solution.

    • Each ethanol delivery is paired with the presentation of a discrete compound stimulus (e.g., a 5-second light and tone).

    • Presses on an inactive lever are recorded but have no programmed consequences.

    • Training continues until a stable baseline of responding is achieved (e.g., <20% variation over 5 consecutive days).

  • Extinction:

    • Following stable self-administration, extinction sessions begin.

    • Presses on the active lever no longer result in ethanol delivery or cue presentation.

    • Sessions continue until responding on the active lever is reduced to a predefined criterion (e.g., <25% of the self-administration baseline).

  • Cue-Induced Reinstatement Test:

    • Prior to the test session (e.g., 30-60 minutes), rats are administered this compound (0.3 or 1.0 mg/kg, p.o.) or vehicle.

    • Rats are placed back into the operant chambers.

    • Presses on the active lever now result in the presentation of the previously alcohol-paired cues, but no ethanol is delivered.

    • The number of presses on both the active and inactive levers is recorded for the duration of the session (e.g., 30 minutes).

Protocol 2: Induction of Alcohol Dependence (Optional)

To investigate the efficacy of MT-7716 in a post-dependent state, a history of alcohol dependence can be induced.

Dependence Induction Workflow:

Dependence_Induction_Workflow cluster_induction Dependence Induction cluster_testing Post-Dependence Testing Intragastric_Ethanol Repeated intragastric intubation of ethanol. Withdrawal Period of withdrawal (e.g., 1-3 weeks). Intragastric_Ethanol->Withdrawal Self_Admin_or_Reinstatement Conduct alcohol self-administration or reinstatement tests as described in Protocol 1. Withdrawal->Self_Admin_or_Reinstatement

References

Application Notes and Protocols: MT-7716 Hydrochloride in Stress-Induced Reinstatement of Alcohol Seeking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relapse to alcohol use, often triggered by stress, is a major obstacle in the treatment of alcohol use disorder (AUD). The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a promising target for therapeutic intervention. MT-7716 hydrochloride is a potent, selective, and orally bioavailable non-peptide NOP receptor full agonist.[1][2] These application notes provide a comprehensive overview of the use of MT-7716 in preclinical models of stress-induced reinstatement of alcohol seeking, including detailed experimental protocols, quantitative data, and a summary of the underlying signaling pathways.

Mechanism of Action

MT-7716 acts as a full agonist at the NOP receptor, a G-protein coupled receptor.[1][2] The binding of MT-7716 to the NOP receptor initiates a signaling cascade that can modulate neurotransmitter systems implicated in stress and addiction. Notably, in the central nucleus of the amygdala (CeA), a key brain region involved in fear and anxiety, activation of the NOP receptor by MT-7716 has been shown to decrease GABAergic transmission.[3] This is achieved through a presynaptic mechanism, reducing the release of the inhibitory neurotransmitter GABA.[3] This modulation of GABAergic signaling in the CeA is thought to be one of the mechanisms by which MT-7716 attenuates the effects of stress on alcohol seeking.

Data Presentation

Table 1: Effect of MT-7716 on Stress-Induced Reinstatement of Alcohol Seeking in Post-Dependent and Non-Dependent Rats
Treatment GroupDose (mg/kg, p.o.)Mean Active Lever Presses (± SEM) - 1 Week Post-WithdrawalMean Active Lever Presses (± SEM) - 3 Weeks Post-Withdrawal
Post-Dependent Vehicle42.8 ± 3.355.2 ± 4.1
MT-7716 (0.3)25.1 ± 2.9*28.4 ± 3.5
MT-7716 (1.0)15.3 ± 2.118.1 ± 2.8**
Non-Dependent Vehicle38.8 ± 3.140.5 ± 3.8
MT-7716 (0.3)35.4 ± 4.238.1 ± 4.5
MT-7716 (1.0)33.9 ± 3.936.7 ± 4.1

*p<0.05, **p<0.001 vs. Vehicle in the same dependence group. Data extracted from de Guglielmo et al., 2015.[1]

Table 2: Effect of MT-7716 on Operant Alcohol Self-Administration in Post-Dependent and Non-Dependent Rats
Treatment GroupDose (mg/kg, p.o.)Mean Alcohol-Reinforced Responses (± SEM)
Post-Dependent Vehicle44.6 ± 5.7
MT-7716 (0.3)30.2 ± 4.1*
MT-7716 (1.0)18.5 ± 3.2**
Non-Dependent Vehicle43.6 ± 5.6
MT-7716 (0.3)40.1 ± 5.1
MT-7716 (1.0)38.7 ± 4.9

*p<0.05, **p<0.001 vs. Vehicle in the same dependence group. Data extracted from de Guglielmo et al., 2015.[1]

Experimental Protocols

Protocol 1: Stress-Induced Reinstatement of Alcohol Seeking in Rats

This protocol describes the induction of alcohol dependence and subsequent testing of MT-7716 on footshock-induced reinstatement of alcohol seeking, based on the methodology reported by de Guglielmo et al., 2015.[1]

1. Animals and Housing:

  • Male Wistar rats are typically used.

  • Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food and water should be available ad libitum, except where specified.

2. Operant Self-Administration Training:

  • Rats are trained to self-administer a 10% (w/v) ethanol (B145695) solution in standard operant conditioning chambers equipped with two levers.

  • Pressing the "active" lever results in the delivery of a small volume (e.g., 0.1 mL) of the ethanol solution on a fixed-ratio 1 (FR1) schedule of reinforcement.

  • Pressing the "inactive" lever has no programmed consequences.

  • Training sessions are typically 30 minutes long and conducted daily.

  • Stable responding is generally achieved when the number of active lever presses does not vary by more than 15% over three consecutive days.

3. Induction of Alcohol Dependence:

  • Alcohol dependence is induced by repeated intragastric intubation of ethanol.

  • Rats receive escalating doses of ethanol (e.g., starting at 2 g/kg and increasing to 6-8 g/kg) three times a day for a period of 10-14 days.

  • Control animals receive isocaloric dextrose solutions.

  • Blood alcohol levels should be monitored to confirm intoxication.

4. Extinction Training:

  • Following the dependence induction phase and a short withdrawal period (e.g., 48 hours), extinction training begins.

  • During extinction sessions, pressing the active lever no longer results in the delivery of ethanol.

  • Extinction sessions (e.g., 30 minutes each) are conducted twice daily for several consecutive days until responding on the active lever is significantly reduced (e.g., less than 20% of the self-administration baseline).

5. Drug Administration:

  • This compound is dissolved in distilled water.

  • The drug is administered orally (p.o.) at the desired doses (e.g., 0.3 and 1.0 mg/kg) via gavage.

  • The vehicle (distilled water) is administered to the control group.

  • Drug administration typically occurs 30-60 minutes before the reinstatement test session.

6. Stress-Induced Reinstatement Test:

  • Immediately before being placed in the operant chamber for the reinstatement test, rats are exposed to a footshock stressor.

  • The footshock parameters can be, for example, 10 minutes of intermittent footshocks (0.6 mA, 0.5 seconds duration, with a variable inter-shock interval of 40 seconds).

  • Following the footshock, rats are placed in the operant chamber for a reinstatement session (e.g., 30 minutes).

  • During this session, lever presses are recorded, but no ethanol is delivered.

  • Reinstatement of alcohol seeking is measured by the number of presses on the active lever.

7. Data Analysis:

  • The primary dependent variable is the number of active lever presses during the reinstatement test.

  • Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of MT-7716 and the vehicle in both post-dependent and non-dependent groups.

  • Post-hoc tests are used to identify significant differences between specific groups.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Training cluster_Phase2 Phase 2: Dependence Induction cluster_Phase3 Phase 3: Extinction cluster_Phase4 Phase 4: Reinstatement Test SA_Training Operant Self-Administration (10% Ethanol, FR1) Dependence Intragastric Ethanol Intubation (Escalating Doses) SA_Training->Dependence Stable Responding Extinction Extinction Training (No Ethanol Delivery) Dependence->Extinction Withdrawal Period Drug_Admin MT-7716 or Vehicle Admin (p.o.) Extinction->Drug_Admin Extinction Criteria Met Footshock Footshock Stressor (e.g., 10 min, 0.6 mA) Drug_Admin->Footshock Reinstatement Reinstatement Session (Lever Presses Recorded) Footshock->Reinstatement

Caption: Experimental workflow for stress-induced reinstatement of alcohol seeking.

NOP_Signaling_Pathway cluster_Presynaptic Presynaptic Terminal (e.g., in CeA) cluster_Postsynaptic Postsynaptic Neuron MT7716 MT-7716 NOP_R NOP Receptor MT7716->NOP_R Agonist Binding G_Protein Gi/o Protein NOP_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx GABA_Vesicle GABA Vesicle Ca_Influx->GABA_Vesicle Triggers Fusion GABA_Release GABA Release GABA_Vesicle->GABA_Release Exocytosis GABA_R GABA-A Receptor GABA_Release->GABA_R Binding Cl_Influx Cl- Influx GABA_R->Cl_Influx Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_Influx->Hyperpolarization Stress_Response Reduced Stress Response & Alcohol Seeking Hyperpolarization->Stress_Response Inhibition of

Caption: NOP receptor signaling in reducing alcohol seeking.

References

Application Notes and Protocols: Measuring GABAergic Transmission in the Central Amygdala with MT-7716 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-7716 hydrochloride is a potent and selective nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2][3][4] The central amygdala (CeA) is a critical brain region involved in processing fear, anxiety, and the effects of alcohol.[1][2][4][5][6] The GABAergic system within the CeA plays a pivotal role in regulating these functions.[1][2][4][7] MT-7716 has been demonstrated to modulate GABAergic transmission in the CeA, making it a valuable pharmacological tool for studying the N/OFQ system's role in anxiety and alcohol-related disorders.[1][3][8][9] These application notes provide detailed protocols for utilizing MT-7716 to measure its effects on GABAergic transmission in the central amygdala.

Mechanism of Action

MT-7716 acts as a full agonist at NOP receptors.[9] In the central amygdala, activation of presynaptic NOP receptors by MT-7716 leads to a reduction in GABA release from nerve terminals.[1][2][4] This inhibitory effect on GABAergic transmission can counteract the potentiation of GABA release induced by substances like ethanol (B145695).[1][2][4]

Signaling Pathway

The binding of MT-7716 to presynaptic NOP receptors on GABAergic neurons in the central amygdala initiates an intracellular signaling cascade that ultimately inhibits the release of GABA into the synaptic cleft. This leads to a reduction in the activation of postsynaptic GABA-A receptors.

G cluster_presynaptic Presynaptic GABAergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MT-7716 MT-7716 NOP Receptor NOP Receptor MT-7716->NOP Receptor Binds to G-protein G-protein NOP Receptor->G-protein Activates Inhibition of GABA Release Inhibition of GABA Release G-protein->Inhibition of GABA Release GABA Vesicle GABA Inhibition of GABA Release->GABA Vesicle Prevents fusion of GABA GABA Vesicle->GABA Reduced Release GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Reduced IPSP Reduced IPSP GABA-A Receptor->Reduced IPSP

Caption: Signaling pathway of MT-7716 in the central amygdala.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of MT-7716 on GABAergic transmission in the rat central amygdala, as determined by electrophysiological studies.[1]

Table 1: Effect of MT-7716 on Evoked Inhibitory Postsynaptic Potentials (IPSPs)

MT-7716 Concentration (nM)Mean IPSP Amplitude (% of Control)
10085.2 ± 3.5
25078.4 ± 4.1
50072.9 ± 1.1
100065.7 ± 5.6

Table 2: Effect of MT-7716 on Paired-Pulse Facilitation (PPF) Ratio

MT-7716 Concentration (nM)PPF Ratio (50 ms (B15284909) interval)PPF Ratio (100 ms interval)
1001.15 ± 0.081.23 ± 0.11
2501.21 ± 0.091.30 ± 0.12
5001.25 ± 0.131.37 ± 0.17

Table 3: Effect of MT-7716 on Miniature Inhibitory Postsynaptic Currents (mIPSCs)

ParameterControlMT-7716 (500 nM)
Frequency (Hz)1.8 ± 0.21.1 ± 0.1
Amplitude (pA)35.4 ± 2.134.8 ± 1.9
Indicates a statistically significant difference from control.

Experimental Protocols

In Vitro Brain Slice Preparation

This protocol describes the preparation of acute brain slices containing the central amygdala for electrophysiological recordings.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Isoflurane (B1672236) or other suitable anesthetic

  • Guillotine

  • Vibrating microtome (vibratome)

  • Sucrose-based cutting solution (ice-cold and oxygenated with 95% O2 / 5% CO2):

    • Sucrose: 210 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.2 mM

    • MgCl2: 6 mM

    • CaCl2: 1 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

  • Artificial cerebrospinal fluid (aCSF; oxygenated with 95% O2 / 5% CO2):

    • NaCl: 126 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.2 mM

    • MgCl2: 1.3 mM

    • CaCl2: 2.4 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the rat with isoflurane and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

  • Mount the brain on the vibratome stage and cut coronal slices (300-400 µm thick) containing the central amygdala.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After the recovery period, maintain the slices at room temperature in oxygenated aCSF until use.

Electrophysiological Recording

This protocol details the whole-cell patch-clamp recording technique to measure GABAergic transmission.

Materials:

  • Prepared brain slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass micropipettes (3-5 MΩ resistance)

  • Internal pipette solution:

    • KCl or CsCl: 140 mM

    • HEPES: 10 mM

    • EGTA: 1.1 mM

    • Mg-ATP: 2 mM

    • Na-GTP: 0.3 mM

    • QX-314 (optional, to block voltage-gated sodium channels): 5 mM

  • Bipolar stimulating electrode

  • This compound stock solution

  • Perfusion system

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons in the central amygdala using the microscope.

  • Establish a whole-cell patch-clamp recording from a CeA neuron.

  • To isolate GABAergic currents, add glutamate (B1630785) receptor antagonists (e.g., CNQX and AP5) to the aCSF.

  • To measure evoked IPSPs: a. Place a stimulating electrode near the recorded neuron. b. Apply brief electrical pulses to evoke synaptic responses. c. Record baseline IPSPs for at least 10 minutes. d. Bath-apply MT-7716 at the desired concentration and record for 15-20 minutes. e. Perform a washout with aCSF to observe recovery.

  • To measure paired-pulse facilitation (PPF): a. Deliver two closely spaced stimuli (e.g., 50 ms and 100 ms inter-stimulus intervals). b. Calculate the PPF ratio as the amplitude of the second IPSP divided by the amplitude of the first IPSP.

  • To measure miniature IPSCs (mIPSCs): a. Add tetrodotoxin (B1210768) (TTX, 1 µM) to the aCSF to block action potentials. b. Record spontaneous mIPSCs at a holding potential of -70 mV. c. Analyze the frequency and amplitude of mIPSCs before and during MT-7716 application.

Experimental Workflow

The following diagram illustrates the general workflow for an experiment investigating the effect of MT-7716 on GABAergic transmission.

G A Prepare Brain Slices B Establish Whole-Cell Recording in CeA Neuron A->B C Isolate GABAergic Currents B->C D Record Baseline Activity (evoked IPSPs, PPF, mIPSCs) C->D E Bath Apply MT-7716 D->E F Record During Drug Application E->F G Washout with aCSF F->G H Record During Washout G->H I Data Analysis H->I

Caption: Experimental workflow for electrophysiological recording.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the N/OFQ-NOP receptor system in modulating GABAergic transmission within the central amygdala. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the neurobiological basis of anxiety, stress, and alcohol use disorders.

References

Troubleshooting & Optimization

Navigating the Nuances of MT-7716 Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the solubility and vehicle preparation of MT-7716 hydrochloride. Designed for researchers in drug development, this guide offers practical solutions to common experimental challenges, ensuring the effective and accurate use of this selective non-peptidergic nociceptin (B549756) receptor (NOP) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of at least 100 mg/mL.[1]

Q2: Can I dissolve this compound in aqueous solutions for my experiments?

A2: Yes, this compound can be dissolved in aqueous solutions. For in vivo oral administration studies in rats, it has been dissolved in distilled water with the aid of sonication in a heated bath set to 45–60°C.[2] For in vitro electrophysiology experiments, it has also been dissolved in distilled water for preparation of the final superfusate.[3] However, the maximum achievable concentration in plain water is not specified in the available literature. For higher concentration aqueous-based vehicles for in vivo use, co-solvents or solubilizing agents are typically required (see Experimental Protocols section).

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed when preparing a mixed-solvent vehicle for in vivo studies. The compound may be crashing out of solution upon addition of the aqueous component.Gently warm the solution and/or use sonication to aid in dissolution. Ensure that the initial DMSO stock solution is fully dissolved before adding co-solvents and aqueous components.[1]
Difficulty dissolving the compound directly in an aqueous buffer. This compound has limited solubility in purely aqueous solutions at high concentrations.For low concentration buffers for in vitro assays, consider preparing a high concentration stock in DMSO first and then diluting it into your aqueous buffer. For in vivo vehicles, refer to the detailed protocols below that utilize co-solvents or solubilizing agents.
Inconsistent results in bioassays. The compound may not be fully solubilized or may have precipitated out of the final dilution. The stock solution may have degraded due to improper storage.Visually inspect all solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment from a properly stored stock solution. Consider filtering the final diluted solution through a 0.22 µm filter if appropriate for the application.

Solubility Data

SolventSolubility
DMSO (Dimethyl Sulfoxide) ≥ 100 mg/mL
Water Soluble (qualitative data, requires sonication and heat); specific quantitative solubility not available.[2][3]
Ethanol (B145695) Data not available.

Experimental Protocols

Vehicle Preparation for In Vivo Administration

Below are established protocols for preparing this compound for in vivo studies. The general workflow involves first creating a concentrated stock solution in DMSO, followed by dilution with co-solvents and an aqueous carrier.

Protocol 1: Co-Solvent Formulation (PEG300, Tween-80, Saline)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL. This will yield a clear solution with a concentration of ≥ 2.5 mg/mL.[1]

Protocol 2: Cyclodextrin-based Formulation (SBE-β-CD)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.

  • Mix thoroughly until a clear solution is obtained. This method also yields a solution of ≥ 2.5 mg/mL.[1]

Protocol 3: Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly. This protocol is noted to be for dosing periods not exceeding half a month.[1]

Mechanism of Action & Signaling Pathway

MT-7716 is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor (GPCR).[4] Activation of the NOP receptor by MT-7716 leads to the coupling of inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, NOP receptor activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability and neurotransmitter release, such as GABA.[3][6]

MT7716_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MT7716 MT-7716 NOPR NOP Receptor MT7716->NOPR Binds & Activates G_protein Gαi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux GABA_release ↓ GABA Release cAMP->GABA_release Ca_influx->GABA_release K_efflux->GABA_release Vehicle_Preparation_Workflow start Start: Weigh MT-7716 HCl dissolve_dmso Dissolve in DMSO to create stock solution start->dissolve_dmso check_dissolution1 Is it fully dissolved? dissolve_dmso->check_dissolution1 check_dissolution1->dissolve_dmso No, continue mixing add_cosolvent Add co-solvent(s) (e.g., PEG300, Tween-80) check_dissolution1->add_cosolvent Yes mix_thoroughly Mix thoroughly until clear add_cosolvent->mix_thoroughly check_dissolution2 Is the solution clear? mix_thoroughly->check_dissolution2 check_dissolution2->mix_thoroughly No, continue mixing add_aqueous Slowly add aqueous component (e.g., Saline) check_dissolution2->add_aqueous Yes final_check Final visual inspection for precipitation add_aqueous->final_check troubleshoot Troubleshoot: Apply gentle heat and/or sonication final_check->troubleshoot Precipitate end End: Ready for use final_check->end Clear troubleshoot->final_check

References

Technical Support Center: Optimizing MT-7716 Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-7716 hydrochloride in in vivo experiments.

Troubleshooting Guide

Problem: Poor Solubility or Precipitation of this compound During Formulation

Possible Causes and Solutions:

  • Inadequate Dissolution Method: this compound, like many small molecules, may have limited aqueous solubility.

    • Solution 1 (for aqueous solutions): One documented method involves dissolving this compound in distilled water by sonication in a heated bath (45–60°C).[1] Ensure sonication is thorough and the temperature is maintained within the recommended range.

    • Solution 2 (for stock solutions): A common practice for poorly water-soluble drugs is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent. A commercial supplier suggests creating a stock solution in DMSO at a concentration of 25.0 mg/mL.

    • Solution 3 (for working solutions with co-solvents): For in vivo administration, the DMSO stock solution can be further diluted in a vehicle that improves solubility and biocompatibility. Here are some suggested formulations:

      • PEG300, Tween-80, and Saline: For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume.

      • SBE-β-CD in Saline: For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline and mix.

      • Corn Oil: For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock to 900 µL of corn oil and mix. Note that this formulation may not be suitable for long-term studies.

  • Incorrect pH: The solubility of hydrochloride salts can be pH-dependent.

Problem: Inconsistent or Lack of Efficacy at a Given Dose

Possible Causes and Solutions:

  • Suboptimal Dose Selection: The effective dose of MT-7716 can vary depending on the animal model, disease state, and desired therapeutic effect.

    • Solution: Review existing literature for dose-ranging studies in similar models. For alcohol-related behaviors in rats, oral doses of 0.3 mg/kg and 1 mg/kg have been shown to be effective in reducing alcohol self-administration and stress-induced reinstatement.[1][2] A higher dose of 3 mg/kg has also been used in studies on voluntary alcohol intake.[3] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Route of Administration: The bioavailability and efficacy of a compound can be highly dependent on the route of administration.

    • Solution: The majority of published in vivo studies with MT-7716 have utilized oral administration (gavage).[1][2][3] If considering other routes, it is crucial to conduct preliminary studies to assess pharmacokinetics and efficacy.

  • Timing of Administration: The timing of drug administration relative to the experimental procedure can significantly impact the observed effect.

    • Solution: In studies on alcohol self-administration, MT-7716 was administered 1 hour before the test session.[1] Consider the potential onset of action and Tmax (time to maximum concentration) when designing your experimental timeline. Although specific pharmacokinetic data for MT-7716 is limited, this pre-treatment time has proven effective in behavioral paradigms.

  • Animal Model and Disease State: The physiological state of the animal can influence drug response.

    • Solution: Notably, the effects of MT-7716 on alcohol-seeking behavior were observed in post-dependent rats but not in non-dependent animals.[1][2] This highlights the importance of using the appropriate animal model that recapitulates the pathological conditions of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, non-peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[4] The NOP receptor is a G protein-coupled receptor that, upon activation, can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

Q2: What are the reported effective doses of this compound in in vivo studies?

A2: The effective oral doses of this compound in rats have been reported in the range of 0.3 to 3 mg/kg. The table below summarizes the dosages used in published studies.

Dosage Animal Model Route of Administration Observed Effect Reference
0.3 mg/kgMale Wistar ratsOral (p.o.)Reduced alcohol self-administration in post-dependent rats.[1]
1 mg/kgMale Wistar ratsOral (p.o.)Reduced alcohol self-administration and stress-induced reinstatement of alcohol seeking in post-dependent rats.[1][2]
0.3, 1, and 3 mg/kg (twice daily for 14 days)Marchigian Sardinian ratsOral (p.o.)Dose-dependently decreased voluntary alcohol intake.[3]
0.3–1 mg/kgNot specifiedOral (p.o.)Anxiolytic-like effects in a model of hangover-induced anxiety.[1]

Q3: What are the recommended vehicles for administering this compound?

A3: Based on published literature and supplier recommendations, the following vehicles can be considered:

  • Distilled water: Requires sonication in a heated bath (45–60°C).[1]

  • DMSO/PEG300/Tween-80/Saline mixture: A multi-component vehicle suitable for poorly water-soluble compounds.

  • DMSO/SBE-β-CD/Saline mixture: An alternative formulation using a cyclodextrin (B1172386) to enhance solubility.

  • DMSO/Corn oil mixture: A lipid-based formulation.

The choice of vehicle should be guided by the desired route of administration, the required drug concentration, and potential vehicle-induced effects.

Q4: Is there any available pharmacokinetic or toxicology data for this compound?

A4: Detailed public information on the pharmacokinetics (e.g., Cmax, Tmax, half-life, bioavailability) and toxicology (e.g., LD50, maximum tolerated dose) of this compound is limited in the currently available scientific literature. When initiating studies with a novel compound or a new experimental paradigm, it is advisable to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile in the specific animal model being used.

Q5: What is the signaling pathway of the NOP receptor activated by MT-7716?

A5: The NOP receptor, upon activation by an agonist like MT-7716, primarily couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.

  • Modulation of ion channels, typically causing inhibition of voltage-gated Ca2+ channels and activation of inwardly rectifying K+ channels.

  • Activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38.

The following diagram illustrates the general downstream signaling pathway of the NOP receptor.

NOP_Signaling_Pathway NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MT-7716 MT-7716 NOP Receptor NOP Receptor MT-7716->NOP Receptor binds G-Protein (Gi/o) G-Protein (Gi/o) NOP Receptor->G-Protein (Gi/o) activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase inhibits Ca2+ Channel Ca2+ Channel G-Protein (Gi/o)->Ca2+ Channel inhibits K+ Channel K+ Channel G-Protein (Gi/o)->K+ Channel activates MAPK Cascade MAPK Cascade G-Protein (Gi/o)->MAPK Cascade activates cAMP cAMP Adenylyl Cyclase->cAMP reduces production Cellular Response Cellular Response Ca2+ Channel->Cellular Response K+ Channel->Cellular Response ATP ATP ATP->Adenylyl Cyclase cAMP->Cellular Response MAPK Cascade->Cellular Response

Caption: NOP Receptor Downstream Signaling Cascade

Experimental Protocols

Oral Administration of this compound in Rats

This protocol is based on methodologies described in studies investigating the effects of MT-7716 on alcohol-related behaviors.[1][2]

Materials:

  • This compound

  • Distilled water

  • Sonicator

  • Heated water bath

  • Oral gavage needles (size appropriate for rats)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

    • Add the appropriate volume of distilled water to achieve the final desired concentration.

    • Place the solution in a heated water bath set to 45-60°C.

    • Sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.

    • Allow the solution to cool to room temperature before administration. It is recommended to prepare the solution fresh on the day of the experiment.

  • Animal Handling and Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

    • Draw the calculated volume of the this compound solution into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and administer the solution.

    • Monitor the animal for any signs of distress during and after the procedure.

Experimental Workflow for a Behavioral Study:

Behavioral_Workflow Experimental Workflow for Behavioral Studies Acclimation Acclimation Habituation Habituation Acclimation->Habituation Baseline Measurement Baseline Measurement Habituation->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing 1 hour post-administration Data Analysis Data Analysis Behavioral Testing->Data Analysis

Caption: General Experimental Workflow for In Vivo Behavioral Studies

References

Investigating Potential Off-Target Effects of MT-7716 Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing MT-7716 hydrochloride who may be investigating or troubleshooting potential off-target effects. MT-7716 is characterized in scientific literature as a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist.[1][2][3][4] While its primary activity is well-established, a comprehensive understanding of any potential secondary pharmacology is crucial for robust experimental design and accurate data interpretation.

One study has noted that this compound possesses a moderate affinity for the human µ-opioid receptor in addition to its high affinity for the NOP receptor.[5] Beyond this, publicly available, broad-panel off-target screening data is limited. Therefore, this guide offers a framework for identifying and characterizing potential off-target effects through frequently asked questions, standardized experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios that may arise during research with this compound, particularly when unexpected results suggest potential off-target activity.

Q1: My experimental results are inconsistent with the known pharmacology of NOP receptor agonism. Could off-target effects of MT-7716 be responsible?

A1: This is a possibility to consider. First, ensure that experimental conditions, including compound concentration, vehicle controls, and assay parameters, are optimized and consistent. If the anomalous results persist, consider the following:

  • Known Secondary Target: MT-7716 has a reported affinity for the µ-opioid receptor (Ki of 35 nM).[5] If your experimental system expresses µ-opioid receptors, this could be a source of the unexpected effects.

  • Hypothetical Off-Targets: The compound may interact with other receptors or enzymes that have not yet been characterized. The concentration of MT-7716 being used is critical; higher concentrations are more likely to engage lower-affinity off-targets.

Q2: How can I test if the µ-opioid receptor is involved in the effects I'm observing?

A2: To investigate the potential involvement of the µ-opioid receptor, you can perform co-incubation experiments with a selective µ-opioid receptor antagonist, such as naltrexone. If the unexpected effect of MT-7716 is blocked or attenuated by the antagonist, it suggests the involvement of the µ-opioid receptor.

Q3: I suspect an off-target effect on a kinase signaling pathway. What is the best way to investigate this?

A3: The most direct way to investigate potential kinase interactions is to perform a broad-panel kinase screen. Several commercial services offer screening of compounds against hundreds of kinases. This will provide data on whether MT-7716 inhibits any kinases at the tested concentration. If a hit is identified, further cellular assays would be required to confirm that this interaction is relevant in your experimental model.

Q4: What are the first steps in a broader off-target screening cascade?

A4: A typical off-target screening cascade begins with in vitro binding or activity assays against a panel of receptors and enzymes. For a compound like MT-7716 that acts on the central nervous system, a standard safety pharmacology panel would be a good starting point.[6][7][8] This often includes a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Quantitative Data on MT-7716 Selectivity

The following table summarizes the known receptor binding affinities for this compound. Researchers should use this data to inform their experimental design, particularly in cell lines or tissues with known expression of these receptors.

ReceptorCell LineKi (nM)Reference
Human NOPHEK2930.21[5]
Human µ-opioidCHO35[5]

Experimental Protocols

The following are generalized protocols for key experiments to investigate potential off-target effects.

Protocol 1: Broad-Panel Kinase Selectivity Screen

Objective: To identify potential interactions of MT-7716 with a wide range of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Format: Engage a contract research organization (CRO) that offers radiometric or fluorescence-based kinase activity assays. A common format is a single-point screen at a concentration of 1 or 10 µM.

  • Kinase Panel: Select a diverse panel of kinases, ideally covering all major branches of the human kinome.

  • Execution: The CRO will perform the assays, typically by incubating the kinase, a specific substrate, ATP (often at or near the Km concentration), and MT-7716.

  • Data Analysis: The results are usually expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential "hit".

  • Follow-up: For any identified hits, determine the IC50 value through dose-response experiments to quantify the potency of the interaction.

Protocol 2: GPCR Off-Target Binding Panel

Objective: To assess the binding affinity of MT-7716 against a panel of common GPCRs.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Assay Format: Utilize a CRO that provides radioligand binding assays for a panel of GPCRs.

  • GPCR Panel: Select a panel relevant to safety pharmacology, including adrenergic, dopaminergic, serotonergic, muscarinic, and other opioid receptors.

  • Execution: The assay measures the ability of MT-7716 to displace a known radiolabeled ligand from the receptor of interest. The experiments are typically run at a single high concentration of MT-7716 (e.g., 10 µM).

  • Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. Significant inhibition (e.g., >50%) suggests a potential interaction.

  • Follow-up: For any identified hits, determine the Ki (inhibition constant) through competitive binding experiments with a range of MT-7716 concentrations.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows for investigating off-target effects.

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Interpretation A Unexpected Experimental Result (e.g., inconsistent with NOP agonism) B Verify Experimental Setup (Concentration, Controls, Protocol) A->B C Hypothesis: Off-Target Effect B->C D Consider Known Secondary Targets (e.g., µ-opioid receptor) C->D E Consider Unknown Off-Targets (Kinases, other GPCRs, etc.) C->E F Test with Selective Antagonist (e.g., Naltrexone for µ-opioid) D->F G Perform Broad-Panel Screening (Kinase Panel, GPCR Panel) E->G H Effect Blocked by Antagonist? YES -> µ-opioid involvement confirmed F->H I Hits from Panel Screen? YES -> Identify potential off-targets G->I J No Hits / No Blockade? Re-evaluate initial hypothesis H->J I->J

Caption: Troubleshooting workflow for unexpected experimental results.

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway (Hypothetical Kinase) MT7716_on MT-7716 NOP NOP Receptor MT7716_on->NOP G_protein_on Gi/o Protein NOP->G_protein_on AC_inhibition Inhibition of Adenylyl Cyclase G_protein_on->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Cellular_Response_on Primary Cellular Response cAMP_decrease->Cellular_Response_on MT7716_off MT-7716 Kinase Off-Target Kinase (e.g., Src) MT7716_off->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Signaling_Cascade Downstream Signaling Phosphorylation->Signaling_Cascade Cellular_Response_off Secondary Cellular Response Signaling_Cascade->Cellular_Response_off

Caption: On-target vs. a hypothetical off-target signaling pathway.

A Prepare MT-7716 Stock Solution B Single-Point Screen (e.g., 10 µM) A->B C Analyze % Inhibition Data B->C D Identify 'Hits' (e.g., >50% Inhibition) C->D E Dose-Response Assay for Hits D->E Hits Found I No significant off-target activity at this concentration D->I No Hits Found F Calculate IC50 / Ki values E->F G Prioritize Hits Based on Potency F->G H Cellular Confirmation Assays G->H

Caption: Experimental workflow for off-target screening and validation.

References

Challenges in long-term administration of MT-7716 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MT-7716 Hydrochloride

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in long-term administration studies.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

MT-7716 is a novel, selective, non-peptidergic full agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][2] It has a high affinity for human NOP receptors, with a Ki value of 0.21 nM.[2] Its primary mechanism involves the modulation of GABAergic transmission. Specifically, it acts presynaptically to decrease the release of GABA in the central amygdala (CeA).[1][3] This action allows it to block the increase in GABA release induced by substances like ethanol (B145695).[1][4][5]

2. What is the recommended solvent and storage condition for this compound?

For in vitro studies, this compound can be dissolved in aqueous solutions. For in vivo administration, it has been successfully administered orally.[2][6] For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light. For solutions, it is recommended to prepare them fresh. If storage of a stock solution is necessary, it should be stored at -80°C to minimize degradation.

3. What are the known pharmacokinetic properties of MT-7716?

MT-7716 is a blood-brain barrier penetrating NOP receptor agonist, making it suitable for CNS-targeted studies.[1][7] Preclinical studies in rats have utilized oral administration at doses ranging from 0.3 to 3 mg/kg, administered twice daily (bid) for 14 days.[2]

Troubleshooting Guide for Long-Term Administration

Q1: I am observing a diminished effect of MT-7716 over the course of my chronic study. What could be the cause?

Possible Causes and Solutions:

  • Receptor Desensitization or Downregulation: While one study suggests the effects of MT-7716 may strengthen over time in the context of alcohol intake, this may not hold true for all physiological endpoints.[2] Continuous, high-dose administration of a potent agonist can sometimes lead to receptor desensitization.

    • Troubleshooting Steps:

      • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing on alternate days) if your experimental design allows.

      • Dose Adjustment: Evaluate if a lower, yet still effective, dose can be used to minimize the potential for receptor desensitization.

      • Washout Period: Incorporate a washout period in your study design to assess if the response to MT-7716 recovers.

  • Drug Stability: The stability of MT-7716 in the administration vehicle over time could be a factor.

    • Troubleshooting Steps:

      • Fresh Preparations: Prepare the dosing solution fresh daily.

      • Stability Test: If administering in a vehicle for an extended period (e.g., in drinking water), perform a stability test of MT-7716 in that specific vehicle under the experimental conditions.

Q2: I am seeing unexpected behavioral changes in my animal models during long-term administration. How should I investigate this?

Possible Causes and Solutions:

  • On-Target, Off-Phenotype Effects: The NOP receptor system is involved in various physiological processes, including anxiety, stress, and mood regulation.[1] Long-term activation of this system might lead to behavioral changes that are not the primary focus of your study.

    • Troubleshooting Steps:

      • Comprehensive Behavioral Phenotyping: Include a battery of behavioral tests (e.g., open field test for locomotion, elevated plus maze for anxiety) at baseline and at different time points during your long-term study.

      • Dose-Response Assessment: Determine if the observed behavioral changes are dose-dependent.

      • Control Groups: Ensure you have appropriate vehicle-treated control groups to differentiate drug effects from other experimental stressors.

  • Off-Target Effects: Although MT-7716 is reported to be selective, the possibility of off-target effects at high concentrations or with prolonged administration cannot be entirely ruled out.

    • Troubleshooting Steps:

      • Literature Review: Conduct a thorough literature search for the selectivity profile of MT-7716 against other receptors.

      • Use of an Antagonist: In a subset of animals, co-administer a selective NOP receptor antagonist to determine if the unexpected behavioral effects are mediated by the NOP receptor.[1]

Q3: How can I confirm target engagement of MT-7716 in my long-term study?

Possible Solutions:

  • Ex Vivo Receptor Binding or Signaling Assays:

    • Methodology: At the end of the study, collect brain tissue from a subset of animals and perform ex vivo receptor occupancy studies or functional assays like GTPγS binding to assess the level of NOP receptor engagement.[2]

  • Pharmacodynamic Biomarkers:

    • Methodology: Measure downstream targets or biomarkers that are modulated by NOP receptor activation. For example, since MT-7716 affects GABAergic transmission, you could measure changes in GABA levels or the expression of related proteins in specific brain regions.[1]

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Functional Activity of MT-7716

ParameterReceptor/Cell LineValueReference
Ki Human NOP in HEK293 cells0.21 nM[2]
EC50 GTPγ³⁵S binding0.30 nM[2]

Table 2: Preclinical Efficacy of Chronic Oral MT-7716 Administration in Rats

Study EndpointAnimal ModelDosing RegimenKey FindingReference
Voluntary Alcohol Intake Marchigian Sardinian rats0.3, 1, and 3 mg/kg, bid for 14 daysDose-dependent decrease in alcohol intake; effect strengthened over time and persisted 1 week post-treatment.[2]
Alcohol Withdrawal Symptoms Wistar rats (7-day alcohol liquid diet)Not specifiedSignificantly attenuated somatic withdrawal symptoms.[2]
Stress-Induced Reinstatement of Alcohol Seeking Post-dependent Wistar rats0.3 and 1 mg/kgReduced stress-induced reinstatement of alcohol seeking.[6][7]
Alcohol Self-Administration Post-dependent Wistar rats0.3 and 1 mg/kgReduced alcohol self-administration in post-dependent but not in non-dependent rats.[6][7]

Experimental Protocols & Visualizations

Signaling Pathway of MT-7716

The following diagram illustrates the proposed mechanism of action for MT-7716 at a presynaptic GABAergic neuron terminal.

MT7716_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 NOPR NOP Receptor MT7716->NOPR Binds & Activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Ca_channel Modulates Vesicle GABA Vesicle Ca_channel->Vesicle Ca²⁺ influx triggers Release Vesicle->Release Fusion & Release GABA GABA GABAR GABA Receptor GABA->GABAR

Caption: Signaling pathway of MT-7716 at a presynaptic terminal.

Experimental Workflow: Chronic Administration Study

The diagram below outlines a typical experimental workflow for evaluating the long-term effects of MT-7716 on alcohol-seeking behavior in rats.

Chronic_Admin_Workflow cluster_setup Phase 1: Baseline & Dependence Induction cluster_treatment Phase 2: Treatment & Withdrawal cluster_testing Phase 3: Outcome Assessment cluster_analysis Phase 4: Data Analysis A1 Acclimatization & Baseline Behavioral Testing A2 Ethanol Self-Administration Training A1->A2 A3 Dependence Induction (e.g., vapor chambers or liquid diet) A2->A3 B1 Withdrawal Period B2 Chronic MT-7716 Administration (e.g., 0.3, 1, 3 mg/kg, p.o., bid) B1->B2 B3 Vehicle Control Administration B1->B3 C1 Behavioral Testing (e.g., Stress-Induced Reinstatement) B2->C1 B3->C1 C2 Tissue Collection for Pharmacodynamic Analysis C1->C2 D1 Statistical Analysis of Behavioral & Biological Data C2->D1

Caption: Experimental workflow for a chronic MT-7716 study.

References

Technical Support Center: Enhancing the Translational Value of MT-7716 Hydrochloride Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their preclinical studies with MT-7716 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of robust and translatable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is a G protein-coupled receptor (GPCR).[1][2][3] In preclinical studies, its primary mechanism of action involves the modulation of GABAergic transmission in the central nervous system, particularly in the central amygdala.[3][4] MT-7716 has been shown to decrease GABA release, which is a key mechanism in its potential therapeutic effects for conditions like alcoholism.[3][4]

Q2: What are the key therapeutic areas being explored for MT-7716 in preclinical research?

A2: The majority of published preclinical research on MT-7716 focuses on its potential as a treatment for alcohol use disorder.[5] Studies have demonstrated its efficacy in reducing alcohol self-administration, preventing stress-induced relapse to alcohol seeking, and attenuating alcohol withdrawal symptoms in animal models.[6]

Q3: Are there any known off-target effects or liabilities for MT-7716?

A3: While MT-7716 is described as a selective NOP receptor agonist, it is crucial in any preclinical program to empirically determine its selectivity profile against a broad panel of receptors and enzymes. At higher doses, NOP receptor agonists, in general, can produce sedative effects, which may influence behavioral readouts.[7] Therefore, it is essential to include appropriate control experiments to distinguish between specific NOP-mediated effects and potential non-specific or off-target effects.

Q4: What are some of the general challenges in translating preclinical findings with NOP receptor agonists to the clinic?

A4: Translating preclinical findings for NOP receptor agonists has proven complex. Key challenges include:

  • Species- and Model-Dependent Effects: The effects of NOP receptor modulation can vary significantly depending on the animal species, the specific experimental model (e.g., acute vs. chronic pain models), and the route of administration (e.g., systemic vs. intracerebroventricular).[8][9]

  • U-Shaped Dose-Response Curves: Some NOP agonists have exhibited inverted U-shaped dose-response curves in early clinical studies, highlighting the complexity of predicting human responses from preclinical data.[10]

  • Lack of Clinical Data: To date, few small-molecule NOP agonists have advanced to later-stage clinical trials, limiting the availability of clinical data to inform and validate preclinical models.[4]

Troubleshooting Guides

In Vitro & Ex Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Low or no response in functional assays (e.g., GTPγS, cAMP, calcium mobilization) 1. Compound Degradation: this compound solution may not be stable over long periods. 2. Incorrect Agonist Concentration: The concentration of MT-7716 may be outside the optimal range for the specific cell line and receptor expression level. 3. Low Receptor Expression: The cell line used may have insufficient NOP receptor expression. 4. Inappropriate Assay Conditions: Incubation times, buffer composition, or cell density may not be optimal.1. Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[11] Avoid repeated freeze-thaw cycles. 2. Dose-Response Curve: Perform a full dose-response curve to determine the EC50 and optimal working concentration for your specific assay. 3. Cell Line Validation: Confirm NOP receptor expression in your chosen cell line (e.g., HEK293, CHO) using techniques like qPCR, Western blot, or radioligand binding. 4. Assay Optimization: Systematically optimize assay parameters, including pre-incubation times with the agonist, cell seeding density, and the use of phosphodiesterase inhibitors (for cAMP assays) to maximize the signal window.[7]
High background signal in functional assays 1. Constitutive Receptor Activity: Some GPCRs can exhibit agonist-independent activity, especially when overexpressed. 2. Non-specific Binding: MT-7716 may bind to other components in the assay medium or to the plate itself.1. Inverse Agonist Control: If constitutive activity is suspected, test the effect of a NOP receptor inverse agonist to reduce the basal signal. 2. Assay Buffer Optimization: Include a suitable concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer to minimize non-specific binding.
Variability in electrophysiology recordings (e.g., IPSPs) 1. Slice Health: Brain slices may have poor viability. 2. Compound Washout: Incomplete washout of MT-7716 between applications.1. Slice Preparation: Ensure optimal slice preparation and recovery conditions to maintain neuronal health. 2. Washout Period: The effects of MT-7716 are generally reversible with washout, except at very high concentrations.[4] Ensure a sufficient washout period between drug applications to allow for the return to baseline.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of efficacy or high variability in behavioral models 1. Inadequate Dosing or Route of Administration: The dose may be too low, or the route of administration may not achieve sufficient target engagement. 2. Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized. 3. Vehicle Formulation Issues: The vehicle may not be appropriate for the chosen route of administration, leading to precipitation or poor solubility. 4. Behavioral Confounds: At higher doses, sedative effects of NOP agonists can interfere with behavioral readouts.1. Dose-Response Study: Conduct a thorough dose-response study for your specific animal model and behavioral endpoint. 2. Pharmacokinetic Analysis: Perform pharmacokinetic studies to determine the concentration of MT-7716 in the plasma and brain at different time points after administration. 3. Vehicle Selection: Utilize an appropriate vehicle for this compound. A suggested formulation for oral administration is dissolution in distilled water with sonication in a heated bath (45-60°C).[2] For other routes, a vehicle of DMSO, PEG300, Tween-80, and saline may be suitable.[11] 4. Control for Sedation: Include control experiments to assess locomotor activity at the doses of MT-7716 used in your behavioral paradigm to rule out sedative confounds.
Unexpected or contradictory behavioral effects 1. Dependence on Animal's State: The effects of MT-7716 can differ between naive and substance-dependent animals.[2][5] 2. Model-Specific Effects: The outcome of NOP receptor activation can be highly dependent on the specific behavioral model being used.1. Characterize Animal Model: Clearly define and characterize the state of your animal model (e.g., naive, dependent, withdrawn) as this can critically influence the effects of MT-7716. 2. Multi-Modal Assessment: Use a battery of behavioral tests to get a more complete picture of the compound's effects.

Data Presentation

Table 1: In Vitro Pharmacological Profile of MT-7716

ParameterValueSpecies/Cell LineReference
Binding Affinity (Ki) 0.21 nMHuman NOP receptors in HEK293 cells[6]
Functional Potency (EC50) 0.30 nMGTPγS binding in HEK293 cells[6]
Efficacy Full AgonistGTPγS binding in HEK293 cells[6]

Table 2: Effective Oral Doses of MT-7716 in Preclinical Models of Alcoholism

Animal ModelBehavioral EndpointEffective Dose Range (mg/kg, p.o.)Reference
Ethanol (B145695) Self-Administration Reduction in ethanol intake in post-dependent rats0.3 - 1[2][5]
Stress-Induced Reinstatement Prevention of alcohol seeking in post-dependent rats0.3 - 1[2][5]
Voluntary Alcohol Intake Reduction in alcohol consumption in Marchigian Sardinian rats0.3 - 3 (b.i.d.)[6]
Alcohol Withdrawal Symptoms Attenuation of somatic withdrawal signs in Wistar ratsNot specified[6]

Experimental Protocols

GTPγS Binding Assay for NOP Receptor Activation

This protocol is a general guideline for assessing the functional potency and efficacy of MT-7716 at the NOP receptor in cell membranes.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human NOP receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • GTPγS Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer (containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

      • GDP (to a final concentration of 10 µM).

      • Cell membranes (10-20 µg of protein per well).

      • Serial dilutions of this compound or vehicle control.

      • [³⁵S]GTPγS (to a final concentration of 0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of MT-7716.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Oral Administration Protocol

This protocol is a guideline for the preparation and oral administration of this compound to rats.

  • Vehicle Preparation:

    • Use distilled water as the vehicle.

  • MT-7716 Solution Preparation:

    • Weigh the required amount of this compound.

    • Add the appropriate volume of distilled water to achieve the desired final concentration.

    • Sonicate the solution in a heated water bath (45-60°C) until the compound is fully dissolved.[2]

    • Allow the solution to cool to room temperature before administration.

  • Administration:

    • Administer the solution orally (p.o.) to rats using a gavage needle.

    • The volume of administration should be adjusted based on the animal's body weight (e.g., 1 ml/kg).

Visualizations

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MT7716 MT-7716 NOPR NOP Receptor MT7716->NOPR Binds G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: this compound signaling pathway.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Binding_Assay Receptor Binding Assay (Determine Ki) PK_Study Pharmacokinetic Study (Determine Brain Penetration & Half-life) Binding_Assay->PK_Study Functional_Assay Functional Assay (e.g., GTPγS) (Determine EC50, Emax) Functional_Assay->PK_Study Behavioral_Study Behavioral Model (e.g., Alcohol Self-Administration) PK_Study->Behavioral_Study Control_Study Control Experiments (e.g., Locomotor Activity) Behavioral_Study->Control_Study Translational_Assessment Translational Assessment (Evaluate Therapeutic Potential) Behavioral_Study->Translational_Assessment Control_Study->Translational_Assessment

Caption: Preclinical experimental workflow for MT-7716.

Caption: Troubleshooting decision tree for in vivo studies.

References

Addressing variability in animal models of alcohol dependence for MT-7716 hydrochloride research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MT-7716 hydrochloride in animal models of alcohol dependence. The information is designed to help address potential variability and ensure the robustness of your experimental findings.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies of alcohol dependence and the administration of this compound.

Question Possible Causes Troubleshooting Steps
High variability in alcohol consumption in the two-bottle choice paradigm. 1. Genetic differences: Outbred strains (e.g., Wistar, Sprague-Dawley rats) can have significant individual differences in alcohol preference. 2. Environmental factors: Stress from handling, cage conditions, or inconsistent light cycles can alter drinking behavior. 3. Palatability of the this compound vehicle: The vehicle solution may have a taste that influences fluid preference.1. Strain Selection: Consider using inbred strains with known alcohol preference (e.g., C57BL/6J mice for high preference, DBA/2J for low preference). 2. Acclimation: Ensure a sufficient acclimation period (at least 1-2 weeks) to the housing conditions and handling procedures before starting the experiment. 3. Vehicle Control: Run a parallel control group that receives the vehicle solution in both bottles to assess its effect on consumption. Also, ensure the vehicle is pH-neutral and tasteless if possible.
Inconsistent withdrawal symptoms following chronic ethanol (B145695) exposure. 1. Inadequate ethanol exposure: The duration or dose of ethanol may not be sufficient to induce physical dependence. 2. Subjective scoring of withdrawal: Manual scoring of behavioral signs of withdrawal can be subjective and vary between observers. 3. Timing of observation: Withdrawal symptoms peak at different times depending on the model and species.1. Model Optimization: Ensure your chronic intermittent ethanol (CIE) vapor or liquid diet protocol is validated to produce robust withdrawal signs in your chosen species and strain. 2. Standardized Scoring: Use a well-defined and validated withdrawal rating scale (e.g., the Goldstein-Pal scale for mice). Train all observers to ensure high inter-rater reliability. Consider using automated behavioral monitoring systems. 3. Time Course Study: Conduct a pilot study to determine the peak withdrawal period in your specific experimental conditions and schedule this compound administration and behavioral testing accordingly.
This compound does not show a significant effect on alcohol-seeking behavior. 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The dose, route of administration, or timing of administration may not result in adequate target engagement. 2. Off-target effects: The compound may have off-target effects that counteract its primary mechanism of action. 3. Lack of model sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of the compound.1. Dose-Response Study: Conduct a dose-response study to identify the optimal dose of this compound. Measure brain and plasma concentrations of the compound to correlate with behavioral effects. 2. Target Engagement: If the molecular target of this compound is known, perform ex vivo analysis (e.g., receptor binding assays, Western blotting for downstream signaling) to confirm target engagement in the brain. 3. Assay Selection: Use multiple behavioral paradigms that measure different aspects of alcohol-seeking (e.g., operant self-administration, progressive ratio, reinstatement models).

Frequently Asked Questions (FAQs)

1. What is the recommended vehicle for dissolving this compound for in vivo administration?

The optimal vehicle depends on the physicochemical properties of this compound. A common starting point for many compounds is a solution of 5% DMSO, 5% Tween 80, and 90% saline. However, it is crucial to first assess the solubility and stability of this compound in this and other potential vehicles. A vehicle-only control group should always be included in your experiments.

2. How can I minimize the number of animals used in my studies while maintaining statistical power?

Employing a within-subjects design, where each animal serves as its own control, can be a powerful way to reduce variability and the number of animals required. For example, in an operant self-administration paradigm, you can measure baseline alcohol intake, then administer this compound and measure the change in intake in the same animals. Additionally, conducting a power analysis based on pilot data can help you determine the appropriate sample size.

3. What are the key differences between using rat and mouse models for alcohol dependence research?

Rats are larger, which can be advantageous for surgical procedures and blood sampling. They also tend to exhibit more robust and stable alcohol self-administration behavior. Mice offer the advantage of a wide range of available genetic knockout and transgenic lines, which are invaluable for mechanistic studies. However, their higher metabolism can affect drug clearance rates, and some behavioral assays may need to be adapted. The choice of species should be guided by the specific research question.

Hypothetical Data: Effect of this compound on Alcohol Self-Administration

The following table summarizes hypothetical data from a study investigating the effect of this compound on alcohol self-administration in rats.

Treatment GroupDose (mg/kg, i.p.)NActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Alcohol Intake (g/kg, Mean ± SEM)
Vehicle01245.3 ± 3.15.2 ± 0.81.8 ± 0.12
MT-7716 HCl11238.1 ± 2.94.9 ± 0.71.5 ± 0.11
MT-7716 HCl31225.6 ± 2.55.5 ± 0.91.0 ± 0.09
MT-7716 HCl101212.4 ± 1.8 5.1 ± 0.80.5 ± 0.05

*p < 0.05, **p < 0.01 compared to vehicle control (Dunnett's test)

Experimental Protocols

Chronic Intermittent Ethanol (CIE) Vapor Exposure for Inducing Dependence
  • Apparatus: Use inhalation chambers equipped with vaporizers and air flow regulators.

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Procedure:

    • Place mice in the inhalation chambers.

    • For 16 hours per day (e.g., 5:00 PM to 9:00 AM), expose the mice to ethanol vapor.

    • Maintain target blood ethanol concentrations (BECs) of 150-200 mg/dL by adjusting the ethanol-to-air ratio.

    • The remaining 8 hours are a withdrawal period where mice are exposed to normal air.

    • This cycle is repeated for 4 weeks to induce a state of alcohol dependence.

    • Monitor animals daily for signs of intoxication and withdrawal.

Operant Alcohol Self-Administration
  • Apparatus: Standard operant conditioning chambers with two levers and a liquid delivery system.

  • Animals: Male Wistar rats, 250-300g.

  • Procedure:

    • Training: Rats are trained to press an active lever to receive a 0.1 mL reward of 10% (w/v) ethanol solution. Presses on an inactive lever are recorded but have no consequences. Sessions are 30 minutes daily.

    • Baseline: Once stable responding is achieved (e.g., <15% variation in intake over 3 consecutive days), baseline alcohol intake is recorded.

    • Treatment: On the test day, rats are pre-treated with this compound or vehicle at a specified time before the session (e.g., 30 minutes).

    • Testing: The number of active and inactive lever presses, and the total volume of ethanol consumed are recorded.

Visualizations

Experimental_Workflow cluster_induction Phase 1: Induction of Dependence cluster_baseline Phase 2: Baseline Behavior cluster_treatment Phase 3: Treatment & Testing induction Chronic Intermittent Ethanol (CIE) Exposure (4 weeks) withdrawal_scoring Behavioral Withdrawal Scoring (e.g., Goldstein-Pal Scale) induction->withdrawal_scoring Verification of Dependence baseline Operant Alcohol Self-Administration (Stable Baseline) withdrawal_scoring->baseline Select Animals with Robust Dependence treatment Administer MT-7716 HCl or Vehicle baseline->treatment testing Test Alcohol-Seeking Behavior (e.g., Self-Administration, Reinstatement) treatment->testing

Workflow for testing MT-7716 HCl in dependent animals.

Signaling_Pathway cluster_stress Hypothesized Stress-Related Pathway CRF CRF (Corticotropin-Releasing Factor) CRF1R CRF1 Receptor CRF->CRF1R AC Adenylyl Cyclase CRF1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (leading to anxiety/dysphoria) CREB->Gene_Expression MT7716 MT-7716 HCl MT7716->CRF1R Antagonist?

How to minimize stress in animals during MT-7716 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animals during experiments with MT-7716 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of stress for animals during this compound experiments?

A1: Stress in animal experiments can arise from various factors. For studies involving this compound, key stressors include handling and restraint, the administration procedure itself (such as oral gavage), environmental changes, and social housing conditions.[1][2][3] It is crucial to design protocols that mitigate these stressors to ensure both animal welfare and the validity of experimental data.[1]

Q2: How can I refine my handling and restraint techniques to reduce stress?

A2: Gentle and consistent handling is paramount.[1] Habituation to experimental procedures by regular handling can significantly reduce an animal's stress response.[2] For rodents, consider using tunnels or cupped hands for lifting instead of tail handling.[4] When restraint is necessary for administration, it should be for the shortest duration possible.[3] Positive reinforcement training can also help in minimizing the stress associated with restraint.[5]

Q3: What is the recommended route of administration for this compound to minimize stress?

A3: Published studies on this compound have utilized oral (PO) administration, specifically via intragastric gavage, in rats.[6][7] While effective, oral gavage can be a significant stressor.[8] To mitigate this, ensure personnel are well-trained in the technique to avoid injury and discomfort.[5] Alternative, less stressful methods of oral drug administration, such as training animals to voluntarily consume the substance mixed with a palatable treat, are being developed and should be considered where feasible.[8]

Q4: How important is acclimatization and what is the recommended period?

A4: Acclimatization is critical for minimizing stress. Animals should be given a sufficient period to adjust to the housing facility and environmental conditions before any experimental procedures begin. A typical acclimatization period is at least one week. This allows physiological and behavioral responses to stabilize, reducing the confounding effects of novelty-induced stress on experimental outcomes.

Q5: What environmental enrichment should be provided?

A5: Providing species-appropriate environmental enrichment is essential for animal well-being.[1] For rodents, this can include nesting material, shelters, and items for gnawing. Social housing for social species is also a critical component of enrichment.[1] A stimulating environment can help reduce anxiety and stress-related behaviors.

Q6: Can this compound itself affect stress-related behaviors?

A6: Yes, MT-7716 is a nociceptin/orphanin FQ (N/OFQ) receptor agonist and has been shown to have "anti-stress" and anxiolytic-like effects.[6] Studies have demonstrated that MT-7716 can reduce stress-induced reinstatement of alcohol seeking in rats.[6][7] Therefore, it is important to consider the pharmacological effects of the compound itself when assessing stress-related behaviors in your experimental design.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Animals exhibit signs of distress during oral gavage (e.g., struggling, vocalization). Improper technique, lack of habituation, large administration volume.- Ensure proper training and proficiency in oral gavage techniques.[5]- Implement a habituation period where animals are handled and exposed to the gavage tube without administration.[5]- Use the smallest effective volume for administration.[5]
High variability in baseline behavioral or physiological data. Inadequate acclimatization, inconsistent handling, environmental stressors.- Extend the acclimatization period.- Standardize handling procedures across all personnel.[4]- Minimize noise, olfactory, and light disturbances in the animal facility.[1]
Animals show aversive behavior towards the experimenter. Negative association with painful or stressful procedures.- Handle animals gently and consistently.[1]- Associate handling with positive experiences (e.g., palatable treats), if the experimental design allows.
Unexpected changes in food and water intake. Stress-induced anorexia or polydipsia, potential side effects of the compound.- Monitor food and water consumption daily.- Ensure easy access to food and water.- If changes persist, consult with a veterinarian to rule out health issues and consider if it's a compound effect.

Experimental Protocols

Protocol: Low-Stress Oral Administration of this compound in Rats

This protocol integrates best practices to minimize stress during oral administration via gavage.

  • Acclimatization and Habituation:

    • Upon arrival, allow rats to acclimatize to the housing facility for a minimum of 7 days.

    • For 3-5 days prior to the experiment, handle each rat daily for 5-10 minutes to habituate them to the experimenter.

    • During the handling sessions, gently introduce the gavage needle (without administration) to the animal's mouth to reduce novelty-induced fear on the day of dosing.

  • Preparation of this compound Solution:

    • This compound can be dissolved in distilled water.[6] Sonication in a heated bath (45-60°C) may be required to achieve complete dissolution.[6]

    • Prepare the solution fresh daily.

    • The volume of administration should be minimized, ideally around 5 mL/kg for rats.[5]

  • Administration Procedure:

    • Gently restrain the rat using a method that is secure but does not constrict breathing.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Administer the solution slowly to prevent regurgitation.

    • Immediately return the animal to its home cage after administration.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-administration.

    • Monitor food and water intake and general activity for the duration of the experiment.

Visualizations

Signaling Pathway and Experimental Workflows

Stress_Minimization_Workflow start_end start_end process process decision decision io io start Start: Experimental Planning acclimatization Acclimatization & Habituation (Min. 1 Week) start->acclimatization handling Refined Handling (Tunnel/Cupping) acclimatization->handling dosing_prep Prepare MT-7716 Solution (Fresh Daily, Min. Volume) handling->dosing_prep stress_check Animal Shows Distress? dosing_prep->stress_check administer Administer MT-7716 (Low-Stress Technique) stress_check->administer No troubleshoot Troubleshoot: - Refine Technique - Extend Habituation stress_check->troubleshoot Yes monitor Post-Dosing Monitoring administer->monitor data_collection Data Collection monitor->data_collection end End of Experiment data_collection->end troubleshoot->handling

Caption: Workflow for minimizing stress during this compound experiments.

Logical_Relationship_Stress_Factors central_concept central_concept primary_factor primary_factor secondary_factor secondary_factor mitigation mitigation stress Animal Stress habituation Habituation stress->habituation Reduces gentle Gentle Techniques stress->gentle Reduces enrichment Enrichment stress->enrichment Reduces social_housing Social Housing stress->social_housing Reduces handling Handling & Restraint handling->stress handling->habituation handling->gentle admin Drug Administration admin->stress gavage Oral Gavage admin->gavage volume Administration Volume admin->volume env Environment env->stress housing Housing Conditions env->housing env->enrichment social Social Factors social->stress social->social_housing

Caption: Key factors contributing to and mitigating animal stress in research.

References

Technical Support Center: GTPγS Binding Assays for Novel NOP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the GTPγS binding assay to characterize novel agonists for the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor (GPCR).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the GTPγS binding assay?

The GTPγS binding assay is a functional method to measure the activation of G-protein coupled receptors (GPCRs) like the NOP receptor. In the inactive state, the G-protein α-subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon agonist binding to the receptor, the GPCR undergoes a conformational change that facilitates the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit, leading to its activation.[1][2][3] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit.[2] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the measured radioactivity is proportional to the extent of G-protein activation.[1][2]

Q2: For which G-protein subtypes is the GTPγS binding assay most suitable?

The GTPγS binding assay is most robust for GPCRs that couple to the Gi/o family of G-proteins, which includes the NOP receptor.[1][4] Assays for Gs- and Gq-coupled receptors are also possible but often result in a lower signal-to-noise ratio.[1][4][5]

Q3: What are the primary advantages of this assay for characterizing novel NOP agonists?

A key advantage is that it measures a proximal event in the GPCR signaling cascade, providing a functional readout with less signal amplification than downstream second messenger assays.[1][5] This makes it particularly effective for differentiating between full and partial agonists.[1][6] The assay is also well-suited for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists.[1][2]

Q4: What are the common formats for the GTPγS binding assay?

The two primary formats are the filtration assay and the Scintillation Proximity Assay (SPA).

  • Filtration Assay: In this method, the reaction mixture is passed through a filter mat, which traps the cell membranes containing the bound [³⁵S]GTPγS.[1][4] The filter is then washed to remove unbound radioligand before counting. While it can sometimes offer a better signal window, it is more labor-intensive and generates more radioactive waste.[1][2][4]

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay format where no separation or wash steps are required.[1][2][4] Cell membranes are captured by SPA beads. When [³⁵S]GTPγS binds to the G-proteins on these membranes, it comes into close enough proximity to the bead to excite the scintillant and produce a signal.[1][4] SPA is more amenable to high-throughput screening.[2][4]

Troubleshooting Guide

Problem 1: High Background Signal

High background can mask the specific agonist-stimulated signal, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Suboptimal GDP Concentration The concentration of GDP is critical for reducing basal (agonist-independent) GTPγS binding.[3][5] Titrate GDP (typically in the range of 1-100 µM) to find the optimal concentration that minimizes basal binding without significantly inhibiting the agonist-stimulated signal.[6][7][8]
High Basal Receptor Activity Some receptor systems exhibit high constitutive activity. Increasing the concentration of NaCl (typically 100 mM) in the assay buffer can help reduce this basal activity.[3][6]
Non-Specific Binding of [³⁵S]GTPγS Include a control for non-specific binding in your experiment by adding a high concentration (e.g., 10 µM) of unlabeled GTPγS.[1][8][9] For filtration assays, ensure that the filters are not treated with polyethyleneimine (PEI), as this can increase non-specific binding.[4]
Membrane Quality Use freshly prepared membranes or aliquots that have been stored properly at -80°C and thawed only once.[6]
Problem 2: Low or No Agonist-Stimulated Signal

A weak or absent signal upon agonist addition can be due to several factors.

Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions The concentrations of key reagents are crucial. Systematically optimize the concentrations of Mg²⁺ (essential for agonist stimulation) and NaCl through titration experiments.[3][6] Also, optimize the amount of membrane protein per well (typically 5-50 µg).[1][6] Finally, optimize the incubation time and temperature (e.g., 60 minutes at 25°C or 30°C).[7][8][9]
Inactive Reagents The agonist, [³⁵S]GTPγS, or other reagents may have degraded. Use fresh stocks of all reagents and store [³⁵S]GTPγS appropriately to minimize radioactive decay.[1]
Low Receptor or G-Protein Expression If using a recombinant system, verify the expression levels of the NOP receptor and the relevant G-proteins in your cell membranes.
Incorrect Assay Buffer pH Ensure the assay buffer pH is stable and within the optimal range (typically pH 7.4).[7][8]
Problem 3: Poor Agonist Potency (High EC₅₀ Value)

If the potency of your novel agonist is lower than expected, consider the following:

Potential Cause Troubleshooting Steps
Assay Conditions Not Optimal for Agonist Binding The buffer composition can influence agonist potency. Varying the concentration of NaCl can alter agonist potency.[3]
Agonist Degradation Ensure the stability of your novel compound in the assay buffer and under the experimental conditions. Prepare fresh dilutions for each experiment.
Partial Agonism The compound may be a partial agonist, which inherently has lower potency and efficacy compared to a full agonist. The GTPγS assay is well-suited to identify such differences.[1][6]

Quantitative Data Summary

The following table summarizes reported efficacy and potency values for known NOP receptor agonists in GTPγS binding assays. This data can serve as a reference for your experiments.

LigandParameterValueSystemReference
N/OFQ EfficacyFull Agonist (Reference)CHO cells expressing human NOP[7]
AT-312 Efficacy~100% of N/OFQCHO cells expressing human NOP[7]
AT-390 Efficacy~100% of N/OFQCHO cells expressing human NOP[7]
AT-403 Efficacy~100% of N/OFQCHO cells expressing human NOP[7]
AT-200 Efficacy< 50% of N/OFQCHO cells expressing human NOP[7]
AT-004 Efficacy< 50% of N/OFQCHO cells expressing human NOP[7]
AT-090 Efficacy< 50% of N/OFQCHO cells expressing human NOP[7]

Experimental Protocols & Visualizations

NOP Receptor Signaling Pathway

The diagram below illustrates the activation of the Gi/o protein signaling cascade following agonist binding to the NOP receptor.

G_Protein_Signaling cluster_activation NOP NOP Receptor G_Protein Inactive G-Protein (Gαi/o-GDP-Gβγ) Active_Complex Agonist-NOP-G-Protein Complex G_Protein->Active_Complex 2. Receptor-G Protein Coupling Agonist Novel Agonist Agonist->NOP 1. Binding GTP GTP GDP GDP GTPgS [³⁵S]GTPγS GTPgS->Active_Complex 4. [³⁵S]GTPγS Binding Active_Complex->GDP 3. GDP Release Active_G_alpha Activated Gαi/o ([³⁵S]GTPγS) Active_Complex->Active_G_alpha 5. Subunit Dissociation G_beta_gamma Gβγ Subunit Downstream Downstream Effectors Active_G_alpha->Downstream 6. Signaling G_beta_gamma->Downstream

NOP Receptor G-Protein Signaling Cascade.
Detailed Experimental Workflow: [³⁵S]GTPγS Binding Assay (Filtration)

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each new agonist and membrane preparation.

1. Membrane Preparation:

  • Homogenize cells or tissue expressing the NOP receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.[9]

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[9]

  • Wash the membrane pellet with fresh buffer and resuspend.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C.[6][9]

2. Assay Setup (96-well plate format):

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂ (pH 7.4).[7]

  • Add reagents to each well in the following order:

    • Assay Buffer.
    • Unlabeled GTPγS (10 µM final concentration) for non-specific binding (NSB) wells.
    • Vehicle or standard agonist (e.g., N/OFQ) for control wells.
    • Serial dilutions of your novel agonist.
    • GDP (10 µM final concentration is a good starting point).[7]
    • Cell membranes (e.g., 10-20 µg protein/well).[9]

  • Pre-incubate the plate for 15-30 minutes at room temperature or 30°C.[1][9]

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 50-200 pM final concentration).[6][7]

  • Incubate the plate for 60 minutes at 25°C or 30°C with gentle shaking.[7]

4. Termination and Filtration:

  • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

5. Detection and Data Analysis:

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well.[9]

  • Count the radioactivity using a microplate scintillation counter.[9]

  • Subtract the average NSB counts from all other wells.

  • Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.[9]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare Assay Buffer, Agonist Dilutions, and Membrane Suspension a1 Add Buffer, GDP, Agonist/Vehicle, and Unlabeled GTPγS (for NSB) p1->a1 a2 Add Cell Membranes a1->a2 a3 Pre-incubate Plate a2->a3 r1 Initiate with [³⁵S]GTPγS a3->r1 r2 Incubate (e.g., 60 min at 25°C) r1->r2 d1 Terminate by Rapid Filtration r2->d1 d2 Wash Filters d1->d2 d3 Dry Filters & Add Scintillant d2->d3 d4 Count Radioactivity d3->d4 d5 Analyze Data (Subtract NSB, Generate Dose-Response Curve) d4->d5

General Experimental Workflow for a [³⁵S]GTPγS Filtration Assay.

References

Stability of MT-7716 hydrochloride in solution for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MT-7716 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution for laboratory use. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, it can be dissolved in distilled water, sometimes with the aid of sonication in a heated bath (45–60°C) to ensure complete dissolution.[1][2] It is also possible to prepare a stock solution in DMSO and then dilute it into aqueous buffers or vehicles such as polyethylene (B3416737) glycol (PEG300), Tween-80, and saline for administration.[3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[3]

Q3: How can I assess the stability of my this compound working solution?

A3: The stability of your working solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate the intact drug from its potential degradation products. A general protocol for a forced degradation study to validate such a method is provided in the "Experimental Protocols" section below.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, small molecules with similar structures can be susceptible to hydrolysis (in acidic or basic conditions), oxidation, and photolysis (degradation upon exposure to light). Forced degradation studies, as outlined in the "Experimental Protocols" section, are designed to identify these potential degradation pathways.[4][5]

Stability Data Summary

The following table summarizes illustrative stability data for this compound in common laboratory solvents under various storage conditions. Please note that this data is representative and intended for guidance. It is highly recommended to perform your own stability studies for your specific experimental conditions.

Solvent SystemConcentrationStorage ConditionDurationPurity (% Remaining)Observations
DMSO10 mM-80°C, dark6 months>99%No significant degradation observed.[3]
DMSO10 mM-20°C, dark1 month>99%No significant degradation observed.[3]
DMSO10 mM4°C, dark1 week~98%Minor degradation may occur.
DMSO10 mMRoom Temp, light24 hours~95%Observable degradation. Protect from light.
PBS (pH 7.4)100 µM4°C, dark24 hours~97%Relatively stable for short-term use.
PBS (pH 7.4)100 µMRoom Temp, light8 hours~90%Degradation accelerated by light and temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated HPLC or LC-MS/MS method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control solution.

  • Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound.[8][9][10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the analyte and any potential degradation products. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

NOP Receptor Signaling Pathway

This compound is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which is a G protein-coupled receptor (GPCR). Its activation initiates downstream signaling cascades.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MT7716 MT-7716 NOPR NOP Receptor MT7716->NOPR Binds and Activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization PKA ↓ PKA Activity cAMP->PKA Gene_expression Gene Expression Changes MAPK->Gene_expression

Caption: NOP Receptor Signaling Pathway activated by MT-7716.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.

Stability_Workflow prep Prepare MT-7716 Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidation) prep->stress sample Sample at Time Points stress->sample analysis HPLC / LC-MS/MS Analysis sample->analysis data Data Analysis (% Degradation, Impurity Profile) analysis->data report Report Stability Profile data->report

Caption: Experimental workflow for MT-7716 stability testing.

Troubleshooting Guide

Use this guide to troubleshoot common issues encountered during the preparation and analysis of this compound solutions.

Troubleshooting_Guide cluster_precip Precipitation Issues cluster_recovery Low Recovery Issues cluster_peaks Unexpected Peaks Issues start Problem Encountered precipitation Precipitation in Solution? start->precipitation low_recovery Low Recovery in Analysis? start->low_recovery extra_peaks Unexpected Peaks in Chromatogram? start->extra_peaks solubility Check Solubility Limits Use Co-solvents (e.g., PEG300) Warm/Sonicate Solution precipitation->solubility Yes ph_issue Check pH of Aqueous Buffer Adjust if Necessary precipitation->ph_issue Yes adsorption Adsorption to Vials/Pipette Tips? Use Low-Binding Plastics low_recovery->adsorption Yes degradation_rec Degradation During Sample Prep? Keep Samples Cool and Protected from Light low_recovery->degradation_rec Yes degradation_peak Degradation Products? Compare to Forced Degradation Samples extra_peaks->degradation_peak Yes contamination Contamination from Solvent/System? Run Blanks extra_peaks->contamination Yes

Caption: Troubleshooting decision tree for MT-7716 experiments.

References

Validation & Comparative

A Comparative Guide: MT-7716 Hydrochloride vs. Nociceptin/Orphanin FQ in the Modulation of GABA Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MT-7716 hydrochloride and the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) in their capacity to modulate the release of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. This analysis is supported by experimental data from preclinical studies, focusing on their mechanisms of action, signaling pathways, and effects on GABAergic transmission.

Executive Summary

Both this compound, a selective nonpeptidergic NOP receptor agonist, and N/OFQ, the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, act as potent inhibitors of GABA release in key brain regions such as the central amygdala (CeA).[1][2][3] Experimental evidence indicates that MT-7716 mimics the effects of N/OFQ, suggesting a shared mechanism of action primarily through presynaptic NOP receptor activation.[1] This guide will dissect the available data to provide a clear comparison of their efficacy and underlying molecular mechanisms.

Mechanism of Action and Signaling Pathway

This compound and N/OFQ exert their inhibitory effects on GABA release by activating the NOP receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of the NOP receptor by either agonist initiates a signaling cascade that leads to the inhibition of presynaptic voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[4][5] This dual action reduces neuronal excitability and decreases the influx of calcium ions necessary for vesicular release of neurotransmitters, ultimately leading to a reduction in GABA release from the presynaptic terminal.[5][6]

The binding of N/OFQ or MT-7716 to the NOP receptor activates a Gαi/o subunit, which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[4][7] This signaling pathway is crucial for their modulatory effects on GABAergic transmission.[7]

G cluster_presynaptic Presynaptic Terminal cluster_effects agonist MT-7716 or N/OFQ nop_receptor NOP Receptor agonist->nop_receptor Binds to g_protein Gi/o Protein nop_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Voltage-Gated Ca2+ Channel g_protein->ca_channel Inhibits k_channel K+ Channel g_protein->k_channel Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates ca_influx Ca2+ Influx ca_channel->ca_influx Allows gaba_release GABA Release ca_influx->gaba_release Triggers inhibition_effect Inhibition of GABA Release G cluster_workflow Electrophysiology Experimental Workflow start Start: Rat Brain slice_prep Prepare Coronal Brain Slices (CeA) start->slice_prep incubation Incubate Slices in aCSF slice_prep->incubation recording Whole-Cell Patch-Clamp Recording of CeA Neurons incubation->recording stimulation Electrical Stimulation to Evoke IPSPs recording->stimulation drug_app Bath Application of MT-7716 or N/OFQ stimulation->drug_app data_acq Data Acquisition (IPSP, PPF, mIPSC) drug_app->data_acq analysis Data Analysis data_acq->analysis end End: Determine Effects on GABA Release analysis->end

References

A Comparative Analysis of NOP Receptor Agonists: MT-7716 Hydrochloride vs. Ro 64-6198

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities and functional potencies of two prominent non-peptide NOP receptor agonists.

This guide provides a comprehensive comparison of MT-7716 hydrochloride and Ro 64-6198, two selective non-peptide agonists for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The NOP receptor, a member of the opioid receptor family, is a key target in the development of novel therapeutics for pain, addiction, anxiety, and other neurological disorders. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Comparison of NOP Receptor Affinity and Potency

The binding affinity (Ki) and functional potency (EC50) of this compound and Ro 64-6198 for the human NOP receptor have been determined through radioligand binding and GTPγS binding assays. The data presented below is collated from multiple studies to provide a comprehensive overview. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

CompoundBinding Affinity (Ki)Functional Potency (EC50)Receptor Selectivity (over other opioid receptors)
This compound 0.21 nM[1]0.30 nM (GTPγS)[1]High selectivity for NOP receptors[2]
Ro 64-6198 0.3 nM[3][4], 0.389 nM[5]38.9 nM (GTPγS)[5]>100-fold selective for NOP over MOP, KOP, and DOP receptors[5]

Table 1: Comparison of in vitro binding affinity and functional potency of this compound and Ro 64-6198 at the human NOP receptor.

One study directly states that MT-7716 has a higher affinity for the NOP receptor than Ro 64-6198[2]. The provided data indicates that while both compounds exhibit high, sub-nanomolar binding affinity, MT-7716 demonstrates significantly greater potency in functional assays.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for understanding how the quantitative data was generated.

Radioligand Binding Assay for NOP Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound (e.g., MT-7716 or Ro 64-6198) for the NOP receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human NOP receptor are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[6].

  • The homogenate is centrifuged to pellet the cell membranes containing the NOP receptors. The pellet is washed and resuspended in a suitable buffer[6].

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ), and varying concentrations of the unlabeled test compound[7].

  • To determine non-specific binding, a high concentration of an unlabeled NOP receptor agonist is added to a set of wells[8].

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C)[7].

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand[8].

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter[6].

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation (HEK293 cells with NOP receptors) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate Add to assay plate filter Filtration (Separate bound from unbound ligand) incubate->filter Terminate reaction count Scintillation Counting (Measure radioactivity) filter->count Quantify bound radioligand analyze Data Analysis (Calculate IC50 and Ki) count->analyze Generate binding curve

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay for Functional Potency (EC50)

This functional assay measures the ability of an agonist to activate the NOP receptor, which is a G-protein coupled receptor (GPCR). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from cells expressing the human NOP receptor[8].

2. Assay Setup:

  • The assay is conducted in a buffer containing MgCl₂ and GDP.

  • The cell membranes are incubated with varying concentrations of the test agonist (e.g., MT-7716 or Ro 64-6198)[7].

  • The reaction is initiated by the addition of [³⁵S]GTPγS[9].

  • Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS[8].

3. Incubation and Filtration:

  • The reaction mixture is incubated to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C)[9].

  • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer[8].

4. Scintillation Counting and Data Analysis:

  • The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is quantified using a scintillation counter.

  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the specific binding against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

cluster_1 [³⁵S]GTPγS Binding Assay Workflow agonist Agonist (e.g., MT-7716) receptor NOP Receptor (in cell membrane) agonist->receptor Binds to g_protein G-protein (GDP-bound) receptor->g_protein Activates activated_g Activated G-protein ([³⁵S]GTPγS-bound) g_protein->activated_g GDP/GTP exchange gtp_gamma_s [³⁵S]GTPγS gtp_gamma_s->activated_g Binds to Gα measurement Measure Radioactivity activated_g->measurement Quantify

Principle of the [³⁵S]GTPγS binding assay.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like MT-7716 or Ro 64-6198 initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity and activates various kinase pathways.

cluster_2 NOP Receptor Signaling agonist Agonist (MT-7716 or Ro 64-6198) nop_receptor NOP Receptor agonist->nop_receptor Binds g_protein Gi/o Protein nop_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel ↑ K+ Channel Activity g_protein->k_channel Activates ca_channel ↓ Ca2+ Channel Activity g_protein->ca_channel Inhibits mapk MAPK Pathway Activation (ERK, JNK, p38) g_protein->mapk Activates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., altered neuronal excitability) camp->cellular_response k_channel->cellular_response ca_channel->cellular_response mapk->cellular_response

Simplified NOP receptor signaling cascade.

References

Comparative Efficacy of MT-7716 Hydrochloride and Naltrexone for Alcohol Dependence: A Preclinical and Clinical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MT-7716 hydrochloride, a novel therapeutic candidate, and naltrexone (B1662487), an established medication for the treatment of alcohol dependence. This analysis is based on available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and experimental foundations.

Executive Summary

Naltrexone is an opioid receptor antagonist approved for the treatment of alcohol use disorder, with a considerable body of clinical evidence supporting its modest efficacy in reducing heavy drinking and preventing relapse.[1] this compound is a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist currently in the preclinical phase of development. While direct clinical comparison is not yet possible, preclinical studies in animal models suggest that MT-7716 may offer a promising alternative, demonstrating a sustained reduction in alcohol consumption that, in some paradigms, appears more durable than that of naltrexone. Further clinical investigation is required to determine the therapeutic potential of MT-7716 in humans.

Mechanism of Action

This compound

MT-7716 is a potent and selective agonist for the NOP receptor.[2] The N/OFQ-NOP receptor system is implicated in the modulation of stress and reward pathways, which are dysregulated in alcohol dependence.[2] Activation of NOP receptors by MT-7716 is thought to counteract the neuroadaptations that occur with chronic alcohol exposure. Specifically, MT-7716 has been shown to decrease GABAergic transmission in the central amygdala, a brain region critical for processing fear and anxiety, and to prevent the ethanol-induced enhancement of these inhibitory signals.[3] This action may contribute to its ability to reduce alcohol self-administration and prevent stress-induced relapse in animal models.[2][4]

Naltrexone

Naltrexone is a competitive antagonist of opioid receptors, with a primary action at the mu-opioid receptor.[5][6] Alcohol consumption leads to the release of endogenous opioids (endorphins), which in turn activate mu-opioid receptors and stimulate the release of dopamine (B1211576) in the brain's reward pathways.[5][7] This dopaminergic activity is associated with the reinforcing and pleasurable effects of alcohol.[5] By blocking these receptors, naltrexone attenuates the rewarding effects of alcohol, thereby reducing the motivation to drink and decreasing cravings.[5][8]

Signaling Pathway Diagrams

MT_7716_Signaling_Pathway cluster_presynaptic Presynaptic Terminal MT7716 MT-7716 NOP_R NOP Receptor MT7716->NOP_R binds G_protein Gi/o Protein NOP_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP GABA_vesicle GABA Vesicle Ca_channel->GABA_vesicle triggers GABA_release ↓ GABA Release GABA_vesicle->GABA_release

MT-7716 Signaling Pathway

Naltrexone_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron (e.g., in Reward Pathway) Alcohol Alcohol Endorphins Endogenous Opioids (Endorphins) Alcohol->Endorphins stimulates release Mu_Opioid_R μ-Opioid Receptor Endorphins->Mu_Opioid_R activates Naltrexone Naltrexone Naltrexone->Mu_Opioid_R blocks Dopamine ↓ Dopamine Release (Reduced Reward) Mu_Opioid_R->Dopamine

Naltrexone Signaling Pathway

Preclinical Efficacy: MT-7716 vs. Naltrexone

A key preclinical study directly compared the effects of chronic oral administration of MT-7716 and naltrexone on voluntary alcohol intake in Marchigian Sardinian alcohol-preferring rats.

ParameterThis compoundNaltrexone
Dose 0.3, 1, and 3 mg/kg, twice daily30 mg/kg, twice daily
Duration 14 days14 days
Effect on Alcohol Intake Dose-dependent decreaseInitial reduction
Effect Over Time Efficacy increased with repeated administrationEfficacy decreased over the treatment period
Effect Post-Treatment Significant reduction in intake persisted for at least one week after discontinuationEffect rapidly disappeared upon discontinuation
Other Findings Also effective in preventing reinstatement of alcohol-seeking behavior and attenuated somatic withdrawal symptoms.Not reported in this comparative study.

Clinical Efficacy of Naltrexone

Numerous clinical trials have evaluated the efficacy of naltrexone in treating alcohol dependence. The results, while not uniformly positive, generally support its use in reducing drinking behavior.

Study / Meta-analysisN (participants)DosageDurationKey Findings
O'Malley et al. (1992)7050 mg/day12 weeksSignificantly fewer drinking days and heavy drinking episodes compared to placebo.[9]
Volpicelli et al. (1992)185 (combined analysis with O'Malley et al.)50 mg/day12 weeks50% reduction in relapse to heavy drinking and a 36% reduction in nonabstinence rates compared to placebo.[9]
VA Cooperative Study (Krystal et al., 2001)62750 mg/day3 or 12 monthsNo significant difference from placebo in time to relapse or percentage of drinking days.[7]
COMBINE Study (Anton et al., 2006)1383100 mg/day16 weeksWith medical management alone, naltrexone increased the percentage of days abstinent (80.6% vs. 75.1%) and reduced the risk of a heavy drinking day compared to placebo.[7]
Meta-analysis (Maisel et al., 2013)64 trialsVariedVariedNaltrexone had a larger effect size than acamprosate (B196724) on reducing heavy drinking and craving.[10]

Experimental Protocols

Preclinical Study: MT-7716 vs. Naltrexone in Rats
  • Subjects: Male Marchigian Sardinian alcohol-preferring rats.

  • Housing: Individually housed with a 12-hour light/dark cycle.

  • Procedure:

    • Baseline: Rats were given a choice between a 10% (v/v) ethanol (B145695) solution and water for several weeks to establish a stable baseline of alcohol consumption.

    • Treatment: Animals were divided into groups and received oral administration of either vehicle, MT-7716 (0.3, 1, or 3 mg/kg), or naltrexone (30 mg/kg) twice daily for 14 consecutive days.

    • Measurement: Ethanol and water consumption were measured daily.

    • Post-Treatment: Drug administration was discontinued, and alcohol and water intake continued to be monitored for an additional period to assess lasting effects.

  • Statistical Analysis: Repeated measures analysis of variance (ANOVA) was used to analyze the data.

Preclinical_Workflow cluster_workflow Preclinical Experimental Workflow A Subjects: Marchigian Sardinian Rats B Baseline Measurement: Two-bottle choice (Ethanol vs. Water) A->B C Randomization B->C D1 Group 1: Vehicle C->D1 D2 Group 2: MT-7716 (0.3, 1, 3 mg/kg) C->D2 D3 Group 3: Naltrexone (30 mg/kg) C->D3 E 14-Day Oral Administration (twice daily) D1->E D2->E D3->E F Daily Measurement of Ethanol & Water Intake E->F G Post-Treatment Monitoring F->G H Data Analysis (ANOVA) G->H

Preclinical Experimental Workflow
Clinical Trial: Naltrexone for Alcohol Dependence (General Protocol)

  • Study Design: Randomized, double-blind, placebo-controlled trial.[11]

  • Participants: Individuals meeting DSM criteria for alcohol dependence, typically following a period of detoxification and abstinence.[12]

  • Inclusion/Exclusion Criteria: Participants are screened for co-occurring psychiatric disorders, other substance use disorders, and medical conditions (e.g., acute hepatitis or liver failure) that would contraindicate naltrexone use.[12]

  • Intervention:

    • Participants are randomly assigned to receive either oral naltrexone (typically 50 mg daily) or a matching placebo.[11]

    • Treatment duration commonly ranges from 12 to 16 weeks, with some studies extending for longer periods.[7][11]

    • All participants typically receive a standardized psychosocial intervention, such as cognitive-behavioral therapy or supportive counseling.[9]

  • Outcome Measures:

    • Primary: Time to first heavy drinking day, percentage of days abstinent, number of standard drinks per drinking day.

    • Secondary: Alcohol craving scores, liver function tests, and adverse events.

  • Data Analysis: Intent-to-treat analyses are commonly used to compare outcomes between the naltrexone and placebo groups.[11]

Conclusion

Naltrexone is a well-established pharmacotherapy for alcohol dependence that works by antagonizing opioid receptors to reduce the rewarding effects of alcohol. Its efficacy is considered modest but significant, particularly in reducing the frequency of heavy drinking days.

This compound represents a novel approach, targeting the N/OFQ-NOP receptor system. Preclinical data are promising, suggesting that MT-7716 may produce a more potent and sustained reduction in alcohol intake compared to naltrexone in an animal model of alcohol preference. However, as MT-7716 has not yet been evaluated in human clinical trials, its efficacy and safety profile in patients with alcohol dependence remain unknown. The translation of these preclinical findings to the clinical setting will be crucial in determining the future role of MT-7716 as a potential treatment for alcohol use disorder.

References

Cross-Validation of MT-7716 Hydrochloride Effects in Different Animal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of MT-7716 hydrochloride, a potent and selective NOP (Nociceptin/Orphanin FQ receptor) agonist, across different rodent strains. The data presented herein is collated from preclinical studies investigating its potential as a therapeutic agent, primarily in the context of alcohol use disorder. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of MT-7716's performance against other NOP receptor agonists.

Executive Summary

This compound has demonstrated significant efficacy in reducing alcohol-related behaviors in rat models. Notably, its effects appear to be strain-dependent, highlighting the importance of genetic background in the modulation of the NOP receptor system's role in addiction. In Wistar rats, MT-7716 is particularly effective in reducing alcohol self-administration and stress-induced reinstatement in post-dependent animals, suggesting a role in preventing relapse.[1][2] In the Marchigian Sardinian alcohol-preferring (msP) rat strain, chronic administration of MT-7716 dose-dependently decreases voluntary alcohol intake, indicating its potential to reduce excessive drinking.[3] Mechanistically, MT-7716 has been shown to modulate GABAergic transmission in the central amygdala, a key brain region implicated in alcohol dependence.[4] Comparisons with other NOP receptor agonists, such as Ro 64-6198 and AT-312, reveal both overlapping and distinct pharmacological profiles, underscoring the nuanced effects of targeting the NOP receptor system.

Data Presentation: Quantitative Effects of MT-7716 and Alternatives

The following tables summarize the key quantitative findings from studies evaluating this compound and other NOP receptor agonists in various animal models.

Table 1: Effects of this compound on Alcohol-Related Behaviors in Different Rat Strains

Animal StrainExperimental ModelDoses of MT-7716Key FindingsReference
Wistar Rats (Post-dependent)Alcohol Self-Administration0.3 and 1 mg/kg (p.o.)Significantly reduced alcohol self-administration compared to vehicle.[1]de Guglielmo et al.
Wistar Rats (Non-dependent)Alcohol Self-Administration0.3 and 1 mg/kg (p.o.)No significant effect on alcohol self-administration.[1]de Guglielmo et al.
Wistar Rats (Post-dependent)Stress-Induced Reinstatement0.3 and 1 mg/kg (p.o.)Significantly attenuated footshock-induced reinstatement of alcohol seeking.[1]de Guglielmo et al.
Marchigian Sardinian (msP) RatsTwo-Bottle Choice Voluntary Alcohol Intake0.3, 1, and 3 mg/kg (p.o., b.i.d. for 14 days)Dose-dependently decreased voluntary alcohol intake; effect persisted for one week after discontinuation.[3]Ciccocioppo et al.
Wistar RatsAlcohol Withdrawal Symptoms1, 3, and 10 mg/kg (p.o.)Significantly attenuated somatic alcohol withdrawal symptoms.[5]Ciccocioppo et al.

Table 2: Effects of this compound on GABAergic Transmission in Wistar Rats

Brain RegionExperimental PreparationConcentration of MT-7716Key FindingsReference
Central Amygdala (CeA)Brain Slices from Naïve Rats100-1000 nMDose-dependently diminished evoked GABA-A receptor-mediated inhibitory postsynaptic potentials (IPSPs).[4] Prevented ethanol-induced augmentation of evoked IPSPs.[4]Kallupi et al.

Table 3: Comparative Effects of Alternative NOP Receptor Agonists

CompoundAnimal Strain/ModelKey FindingsReference
Ro 64-6198Wistar and msP Rats (Cocaine Self-Administration)Reduced cocaine self-administration, with a more pronounced effect in msP rats.[6]Li et al.
Ro 64-6198Rhesus Monkeys (Remifentanil Self-Administration)Decreased remifentanil self-administration.[7]Podlesnik et al.
AT-312Mice (Conditioned Place Preference)Significantly reduced the acquisition of morphine- and cocaine-induced conditioned place preference.[8]Zaveri et al.

Experimental Protocols

Ethanol (B145695) Self-Administration in Wistar Rats

Male Wistar rats were trained to self-administer a 10% (w/v) ethanol solution in operant conditioning chambers.[1] Following stable baseline responding, a subset of rats was made ethanol-dependent via repeated intragastric ethanol intubation.[1] Two weeks after the dependence induction, when self-administration behavior was re-established, rats were treated with this compound (0.3 or 1 mg/kg) or vehicle via oral gavage one hour before the self-administration session.[1] The number of lever presses for ethanol was recorded. For stress-induced reinstatement, after extinction of the self-administration behavior, rats were subjected to footshock stress immediately before the test session, and lever pressing was recorded.[1]

Two-Bottle Choice Alcohol Intake in msP Rats

Male Marchigian Sardinian alcohol-preferring (msP) rats were individually housed and had continuous 24-hour access to two bottles, one containing 10% (v/v) ethanol and the other water.[3] After establishing a stable baseline of ethanol consumption, rats were orally administered this compound (0.3, 1, or 3 mg/kg) or vehicle twice daily for 14 consecutive days.[3] Fluid consumption was measured daily.[9]

Electrophysiology in Wistar Rat Brain Slices

Coronal brain slices (300 µm) containing the central amygdala (CeA) were prepared from naïve male Wistar rats. Whole-cell patch-clamp recordings were performed from neurons in the CeA.[4] Evoked inhibitory postsynaptic potentials (IPSPs) were generated by local electrical stimulation. This compound (100-1000 nM) was bath-applied to determine its effect on the amplitude of these IPSPs.[4] The interaction with ethanol was assessed by co-application of MT-7716 and ethanol.[4]

Mandatory Visualizations

Signaling Pathway

MT7716_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 HCl NOPR NOP Receptor MT7716->NOPR Binds & Activates Gi Gi Protein NOPR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits VGCC Voltage-Gated Ca2+ Channel Gi->VGCC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca_ion Ca2+ VGCC->Ca_ion Influx GABA_vesicle GABA Vesicle Ca_ion->GABA_vesicle Triggers Fusion GABA_release GABA_vesicle->GABA_release Exocytosis GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Binds to Cl_ion Cl- GABA_receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Experimental_Workflow cluster_wistar Wistar Rat Model cluster_msp msP Rat Model cluster_electrophys In Vitro Electrophysiology Model W_Train Alcohol Self-Administration Training W_Dependence Induce Alcohol Dependence W_Train->W_Dependence W_Test_SA Test MT-7716 on Self-Administration W_Dependence->W_Test_SA W_Extinction Extinction Training W_Dependence->W_Extinction W_Test_Reinstatement Test MT-7716 on Stress-Induced Reinstatement W_Extinction->W_Test_Reinstatement M_Baseline Establish Baseline Voluntary Alcohol Intake (Two-Bottle Choice) M_Treatment Chronic MT-7716 Treatment (14 days) M_Baseline->M_Treatment M_Measure Daily Measurement of Alcohol Intake M_Treatment->M_Measure E_Slices Prepare Brain Slices (Central Amygdala) E_Record Patch-Clamp Recordings of Neurons E_Slices->E_Record E_Apply Bath Apply MT-7716 +/- Ethanol E_Record->E_Apply E_Analyze Analyze IPSP Amplitude E_Apply->E_Analyze

References

A Comparative Analysis of Peptidergic vs. Nonpeptidergic NOP Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of disorders, including pain, anxiety, and substance abuse. Agonists of the NOP receptor are broadly classified into two categories: peptidergic, which are derived from the endogenous ligand N/OFQ, and nonpeptidergic, which are small molecule synthetic compounds. This guide provides an objective comparison of the performance of these two classes of agonists, supported by experimental data, to aid researchers in the selection and development of NOP receptor-targeted therapeutics.

Quantitative Data Comparison

The following tables summarize the in vitro pharmacological properties of representative peptidergic and nonpeptidergic NOP receptor agonists. Data is compiled from various sources and experimental conditions may vary.

Table 1: Binding Affinity (Ki) at the Human NOP Receptor

Agonist ClassCompoundKi (nM)Source
Peptidergic N/OFQ0.065 - 0.1[1]
UFP-112~0.05[2]
Nonpeptidergic Ro 64-6198Subnanomolar[1]
SCH 2215100.3[3][4]
AT-4030.3[1]
AT-2009.8[1]

Table 2: In Vitro Potency (EC50) and Efficacy (Emax) in Functional Assays

Agonist ClassCompoundAssayEC50 (nM)Efficacy (Emax % vs. N/OFQ)Source
Peptidergic N/OFQ[35S]GTPγS Binding0.17 - 9.3100 (Full Agonist)[1][2]
cAMP Inhibition~1100 (Full Agonist)[1]
GIRK Channel Activation1.2100 (Full Agonist)[1]
UFP-112[35S]GTPγS Binding~0.3~100 (Full Agonist)[2]
Nonpeptidergic Ro 64-6198[35S]GTPγS Binding10.5 - 25.6Partial to Full Agonist[1]
Arrestin Recruitment912 (β-arrestin 3), 1200 (β-arrestin 2)Full Agonist
SCH 221510[35S]GTPγS Binding12>50-fold selectivity over µ, κ, δ[3][4]
AT-403[35S]GTPγS Binding-~100 (Full Agonist)[1]
AT-200[35S]GTPγS Binding-<50 (Partial Agonist)[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by NOP receptor agonists and a typical workflow for an in vitro functional assay.

NOP Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist NOPR NOP Receptor Agonist->NOPR Binds G_Protein Gαi/o, Gαz, Gα14, Gα16 NOPR->G_Protein Activates Arrestin β-Arrestin NOPR->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits MAPK MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Arrestin->MAPK Activates Internalization Receptor Internalization Arrestin->Internalization

Caption: NOP Receptor Signaling Pathways.

GTP_gamma_S_Workflow Start Start Membrane_Prep Prepare cell membranes expressing NOP receptors Start->Membrane_Prep Incubation_Mix Incubate membranes with agonist, [35S]GTPγS, and GDP Membrane_Prep->Incubation_Mix Filtration Rapidly filter through glass fiber filters Incubation_Mix->Filtration Washing Wash filters to remove unbound [35S]GTPγS Filtration->Washing Scintillation Measure radioactivity using a scintillation counter Washing->Scintillation Data_Analysis Analyze data to determine EC50 and Emax Scintillation->Data_Analysis End End Data_Analysis->End

Caption: [35S]GTPγS Binding Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay measures the affinity of a ligand for the NOP receptor.

Materials:

  • Cell membranes expressing the human NOP receptor.

  • Radioligand (e.g., [3H]N/OFQ).

  • Test compounds (peptidergic and nonpeptidergic agonists).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (10-20 µg protein) with a fixed concentration of radioligand and varying concentrations of the test compound in assay buffer.

  • To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled NOP ligand (e.g., 1 µM N/OFQ) is included.[1]

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G proteins coupled to the NOP receptor.

Materials:

  • Cell membranes expressing the human NOP receptor.

  • [35S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Other reagents and equipment as in the radioligand binding assay.

Procedure:

  • Incubate cell membranes (10-40 µg protein) in assay buffer containing a fixed concentration of GDP (e.g., 10-30 µM) and varying concentrations of the test agonist.[1]

  • Initiate the reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash the filters as described above.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the functional consequence of NOP receptor activation on the downstream second messenger, cyclic AMP.

Materials:

  • Whole cells expressing the human NOP receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate cells in a suitable microplate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test agonist.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit.

  • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured, and EC50 and Emax values are determined.

Calcium Mobilization Assay

This assay is used for NOP receptors engineered to couple to Gαq/i chimeric G proteins, redirecting the signal to the release of intracellular calcium.

Materials:

  • CHO or HEK293 cells co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).[5]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a black-walled, clear-bottom microplate.

  • Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add varying concentrations of the test agonist and monitor the change in fluorescence over time.

  • The peak fluorescence intensity is used to determine the agonist's EC50 and Emax for inducing calcium mobilization.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated NOP receptor, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • Cells engineered to express the NOP receptor fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component (e.g., PathHunter® assay).[6]

  • Test compounds.

  • Substrate for the reporter system.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Plate the engineered cells in a microplate.

  • Add varying concentrations of the test agonist.

  • Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Add the detection reagents containing the substrate for the reporter enzyme.

  • Measure the resulting luminescent or fluorescent signal.

  • Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Comparative Performance Analysis

Peptidergic Agonists:

  • Strengths: Generally exhibit high affinity and potency, often serving as the gold standard for in vitro studies. The endogenous ligand, N/OFQ, and its analogs like UFP-112 are full agonists at the NOP receptor.[2]

  • Weaknesses: Peptidic nature leads to poor metabolic stability, low oral bioavailability, and limited blood-brain barrier penetration, making them less suitable for systemic therapeutic use without significant chemical modification.

Nonpeptidergic Agonists:

  • Strengths: Typically small molecules with improved pharmacokinetic properties, including better metabolic stability, oral bioavailability, and CNS penetration.[1] This makes them more viable candidates for drug development. They can be designed to have a range of efficacies, from full to partial agonists, allowing for the fine-tuning of therapeutic effects.

  • Weaknesses: May exhibit off-target effects or different signaling profiles compared to the endogenous peptide. For instance, some nonpeptidergic agonists may show bias towards either G protein or β-arrestin signaling pathways.

In Vivo Effects:

  • Analgesia: Both peptidergic and nonpeptidergic NOP agonists have demonstrated analgesic effects in preclinical models, particularly in chronic pain states.[4][7] However, the effects can be complex, with supraspinal administration sometimes leading to anti-analgesic or hyperalgesic effects, while spinal administration is generally pro-analgesic.[7]

  • Anxiety: Nonpeptidergic agonists like Ro 64-6198 and SCH 221510 have shown robust anxiolytic-like effects in various animal models.[4][8]

  • Substance Abuse: NOP receptor activation has been shown to attenuate the rewarding effects of drugs of abuse, suggesting a therapeutic potential for both classes of agonists in addiction.

Conclusion

Both peptidergic and nonpeptidergic NOP agonists are valuable tools for investigating the physiological roles of the NOP receptor. While peptidergic agonists provide a benchmark for receptor activation, their therapeutic potential is limited by poor pharmacokinetics. Nonpeptidergic agonists, with their more drug-like properties, represent a more promising avenue for the development of novel therapeutics targeting the NOP receptor system. The choice between these classes of agonists will ultimately depend on the specific research question or therapeutic goal. For in vitro characterization of the receptor, peptidergic agonists are often preferred, while for in vivo studies and drug development, nonpeptidergic agonists are generally more suitable. Further research into biased agonism and the development of agonists with optimized signaling profiles will be crucial for unlocking the full therapeutic potential of targeting the NOP receptor.

References

A Comparative Analysis of the Anxiolytic-like Effects of MT-7716 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic-like properties of MT-7716 hydrochloride against two established classes of anxiolytic agents: benzodiazepines (represented by diazepam) and selective serotonin (B10506) reuptake inhibitors (SSRIs, represented by fluoxetine). The comparison is based on preclinical data from standard animal models of anxiety.

Executive Summary

This compound is a potent and selective nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. Emerging evidence suggests that NOP receptor agonists possess significant anxiolytic-like properties. This guide synthesizes available preclinical data to position this compound in the context of current anxiolytic therapies, highlighting its distinct mechanism of action and potential as a novel therapeutic agent.

Performance Comparison

Table 1: Elevated Plus-Maze (EPM) Test

CompoundDose RangeSpeciesKey Findings
This compound 0.3 - 1 mg/kg (p.o.)RatSignificant increase in the time spent in the open arms.
Diazepam 0.5 - 2 mg/kg (i.p.)Rat/MouseDose-dependent increase in the percentage of time spent and entries into the open arms.
Fluoxetine (B1211875) 5 - 20 mg/kg (i.p.)Rat/MouseAnxiolytic effects are typically observed after chronic, but not acute, administration, leading to an increase in open arm exploration. Acute administration can sometimes produce anxiogenic-like effects.

Table 2: Open Field Test (OFT)

CompoundDose RangeSpeciesKey Findings
NOP Receptor Agonists (general) N/ARat/MouseGenerally do not alter or may slightly decrease locomotor activity. Anxiolytic effects are inferred from increased time spent in the center of the arena.
Diazepam 1 - 2 mg/kg (i.p.)Rat/MouseIncreases time spent in the center of the open field, indicative of an anxiolytic effect. Higher doses may decrease overall locomotor activity.
Fluoxetine 10 - 20 mg/kg (i.p.)Rat/MouseChronic treatment can increase the time spent in the center. Acute effects on locomotor activity can be variable.

Table 3: Light/Dark Box Test (LDT)

CompoundDose RangeSpeciesKey Findings
NOP Receptor Agonists (general) N/ARat/MouseAnxiolytic-like effects are demonstrated by an increase in the time spent in the light compartment and the number of transitions between compartments.[1][2]
Diazepam 1 - 2 mg/kg (i.p.)Rat/MouseDose-dependently increases the time spent in the light compartment and the number of transitions.
Fluoxetine 5 - 10 mg/kg (i.p.)Rat/MouseRepeated administration leads to an increase in the time spent in the light compartment, indicating an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of this compound, benzodiazepines, and SSRIs are mediated by distinct signaling pathways.

This compound (NOP Receptor Agonist)

MT-7716 acts as an agonist at the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor by MT-7716 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability in key brain regions associated with anxiety, such as the amygdala.

MT7716_Pathway MT7716 MT-7716 NOPR NOP Receptor (GPCR) MT7716->NOPR Binds & Activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (K+, Ca2+) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to IonChannels->Neuronal_Excitability Contributes to Anxiolysis Anxiolytic Effect Neuronal_Excitability->Anxiolysis

MT-7716 Signaling Pathway

Benzodiazepines (e.g., Diazepam)

Benzodiazepines exert their anxiolytic effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the GABA-A receptor, increasing the affinity of GABA for its binding site. This enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

Benzo_Pathway Diazepam Diazepam GABA_A_R GABA-A Receptor Diazepam->GABA_A_R Binds to Allosteric Site Cl_Channel Chloride Ion Channel GABA_A_R->Cl_Channel Opens GABA GABA GABA->GABA_A_R Binds to Orthosteric Site Cl_Influx Increased Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolytic Effect Reduced_Excitability->Anxiolysis

Benzodiazepine Signaling Pathway

SSRIs (e.g., Fluoxetine)

SSRIs produce their anxiolytic effects by selectively blocking the reuptake of serotonin (5-HT) from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The sustained increase in synaptic serotonin levels is thought to induce adaptive changes in presynaptic and postsynaptic serotonin receptors, contributing to the delayed onset of the anxiolytic effects.

SSRI_Pathway Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Blocks Serotonin_Synapse Increased Synaptic Serotonin (5-HT) SERT->Serotonin_Synapse Inhibition of Reuptake Leads to Postsynaptic_R Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_R Increased Activation of Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_R->Neuronal_Signaling Receptor_Adaptation Receptor Adaptation (Long-term) Neuronal_Signaling->Receptor_Adaptation Leads to Anxiolysis Anxiolytic Effect Receptor_Adaptation->Anxiolysis

SSRI Signaling Pathway

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

EPM_Workflow Start Start Habituation Acclimatize Animal to Testing Room (30-60 min) Start->Habituation Drug_Admin Administer Compound (e.g., MT-7716, Diazepam, Fluoxetine) or Vehicle Habituation->Drug_Admin Placement Place Animal in Center of EPM Facing an Open Arm Drug_Admin->Placement Exploration Allow Free Exploration (5-10 min) Placement->Exploration Recording Record Behavior via Video Tracking System Exploration->Recording Data_Analysis Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms Recording->Data_Analysis End End Data_Analysis->End

EPM Experimental Workflow

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open, square arena.

OFT_Workflow Start Start Habituation Acclimatize Animal to Testing Room (30-60 min) Start->Habituation Drug_Admin Administer Compound or Vehicle Habituation->Drug_Admin Placement Place Animal in Center of Open Field Arena Drug_Admin->Placement Exploration Allow Free Exploration (5-30 min) Placement->Exploration Recording Record Behavior via Video Tracking System Exploration->Recording Data_Analysis Analyze Data: - Time in Center vs. Periphery - Total Distance Traveled - Rearing Frequency Recording->Data_Analysis End End Data_Analysis->End

OFT Experimental Workflow

Light/Dark Box Test (LDT)

The LDT is another common test for anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment. The apparatus consists of a chamber divided into a large, brightly illuminated compartment and a smaller, dark compartment.

LDT_Workflow Start Start Habituation Acclimatize Animal to Testing Room (30-60 min) Start->Habituation Drug_Admin Administer Compound or Vehicle Habituation->Drug_Admin Placement Place Animal in Light Compartment Drug_Admin->Placement Exploration Allow Free Exploration (5-10 min) Placement->Exploration Recording Record Behavior via Video Tracking System Exploration->Recording Data_Analysis Analyze Data: - Time in Light/Dark Compartments - Number of Transitions - Latency to Enter Dark Recording->Data_Analysis End End Data_Analysis->End

LDT Experimental Workflow

Conclusion

This compound demonstrates a promising anxiolytic-like profile in preclinical models, comparable to that of established anxiolytics like diazepam and chronically administered fluoxetine. Its novel mechanism of action, targeting the NOP receptor system, offers a potential new avenue for the treatment of anxiety disorders. Further research is warranted to fully characterize its efficacy and safety profile in a wider range of preclinical models and, ultimately, in clinical populations. The distinct signaling pathway of MT-7716 may offer advantages over existing therapies, potentially with a different side-effect profile.

References

Replicating MT-7716 Hydrochloride's Attenuation of Ethanol-Induced GABAergic Transmission: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MT-7716 hydrochloride and alternative compounds in replicating the findings on ethanol-induced inhibitory postsynaptic potentials (IPSPs). The data presented is based on preclinical electrophysiological studies, primarily focusing on the central nucleus of the amygdala (CeA), a key brain region implicated in alcohol dependence.

Executive Summary

Ethanol is known to enhance GABAergic transmission in the CeA, an effect believed to contribute to its reinforcing properties. This compound, a selective nonpeptidergic NOP (Nociceptin/Orphanin FQ peptide receptor) agonist, has been shown to effectively block this ethanol-induced increase in GABAergic IPSPs.[1] It achieves this by acting on presynaptic NOP receptors, leading to a reduction in GABA release.[1] This guide compares the quantitative effects of MT-7716 with the endogenous NOP receptor ligand, Nociceptin/Orphanin FQ (N/OFQ), and briefly discusses other potential presynaptic modulators. The objective is to provide researchers with the necessary data and protocols to replicate and expand upon these findings.

Comparative Efficacy of NOP Receptor Agonists

The following table summarizes the quantitative data from key studies on the effects of MT-7716 and N/OFQ on ethanol-induced GABAergic transmission. Both compounds demonstrate a presynaptic mechanism of action, as evidenced by their effects on paired-pulse facilitation (PPF), a measure of presynaptic release probability. An increase in the PPF ratio is indicative of a decrease in neurotransmitter release.

CompoundConcentration(s)Effect on Evoked IPSP/IPSC AmplitudeEffect on PPF Ratio (at 50ms)Blockade of Ethanol (44 mM) EffectKey Study
This compound 100-1000 nMDose-dependent decrease. 500 nM reduced amplitude by ~20%.[1]Significantly increased at 100, 250, and 500 nM.[1]500 nM completely blocked the ethanol-induced increase in IPSP amplitude.[1]Kallupi et al., 2014[1]
Nociceptin/Orphanin FQ (N/OFQ) 100-1000 nMDose-dependent decrease in IPSC amplitude.Increased PPF ratio, indicating decreased GABA release.Prevented the ethanol-induced augmentation of IPSCs.[2]Roberto & Siggins, 2006[2]

Signaling Pathway and Mechanism of Action

Both MT-7716 and N/OFQ exert their effects by activating presynaptic NOP receptors on GABAergic terminals in the central amygdala. This activation leads to an inhibition of GABA release, thereby counteracting the enhancement of GABAergic transmission induced by ethanol.

cluster_presynaptic Presynaptic GABAergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 / N/OFQ NOPR NOP Receptor MT7716->NOPR Agonist Binding GABA_vesicle GABA Vesicles NOPR->GABA_vesicle Inhibits Exocytosis Inhibition Inhibition of GABA Release GABA_vesicle->Inhibition GABA GABA GABA_vesicle->GABA Release GABA_R GABAA Receptor GABA->GABA_R Binding IPSP IPSP Generation GABA_R->IPSP Ethanol Ethanol Ethanol->GABA_vesicle Enhances Release

Figure 1. Signaling pathway of MT-7716/N/OFQ in modulating ethanol's effects.

Experimental Protocols

Replicating the findings on MT-7716 requires meticulous adherence to the electrophysiological recording protocols used in the original studies. The following is a detailed methodology based on the work of Kallupi et al. (2014) and Roberto & Siggins (2006).[1][2]

1. Brain Slice Preparation:

  • Animals: Male Sprague-Dawley rats (150-300g) are used.

  • Anesthesia: Rats are anesthetized with 3% halothane (B1672932) and decapitated.

  • Dissection: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF).

  • Slicing: 400 μm thick transverse slices containing the central amygdala are prepared using a vibroslicer.

  • Incubation: Slices are incubated in an interface chamber for approximately 30 minutes and then fully submerged in warm (31°C), continuously perfused ACSF for at least 1 hour before recording.

2. Electrophysiological Recordings:

  • Recording Chamber: Slices are transferred to a recording chamber and continuously superfused with warm (31°C), oxygenated ACSF at a rate of 2-4 ml/min.

  • Neuron Identification: Neurons in the central nucleus of the amygdala are visualized and identified.

  • Recording Method: Whole-cell patch-clamp recordings are performed.

  • Evoked IPSPs (IPSPs): Pharmacologically isolated GABAA receptor-mediated IPSPs are evoked by local electrical stimulation within the CeA.

  • Paired-Pulse Facilitation (PPF): PPF is examined using paired stimuli at a 50 ms (B15284909) inter-stimulus interval. The stimulus intensity is adjusted to elicit an initial IPSP that is 50% of the maximal amplitude. The PPF ratio is calculated as the amplitude of the second IPSP divided by the amplitude of the first.

3. Drug Application:

  • Ethanol, this compound, and N/OFQ are applied via superfusion in the ACSF at the desired concentrations.

  • A stable baseline recording is established before drug application.

  • The effects of the drugs are typically observed after 10-15 minutes of superfusion.

  • Washout periods are used to determine the reversibility of the drug effects.

4. Data Analysis:

  • The amplitude of the evoked IPSPs is measured and quantified.

  • The PPF ratio is calculated to assess presynaptic effects.

  • Statistical analysis is performed to determine the significance of the observed effects.

cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_experiment Drug Application & Analysis Anesthesia Anesthetize Rat Decapitation Decapitate Anesthesia->Decapitation Brain_Extraction Extract Brain Decapitation->Brain_Extraction Slicing Slice CeA (400µm) Brain_Extraction->Slicing Incubation Incubate Slice Slicing->Incubation Transfer Transfer to Recording Chamber Incubation->Transfer Patch Whole-Cell Patch Clamp Transfer->Patch Baseline Record Baseline IPSPs Patch->Baseline Stimulate Evoke IPSPs (Paired-Pulse @ 50ms) Baseline->Stimulate Apply_Ethanol Apply Ethanol (44mM) Stimulate->Apply_Ethanol Record_Ethanol Record Ethanol Effect Apply_Ethanol->Record_Ethanol Apply_MT7716 Apply MT-7716 / N/OFQ Record_Ethanol->Apply_MT7716 Record_MT7716 Record Drug Effect Apply_MT7716->Record_MT7716 Washout Washout Record_MT7716->Washout Analyze Analyze Data (IPSP Amplitude, PPF Ratio) Washout->Analyze

References

A Comparative Analysis of the Preclinical Therapeutic Index of MT-7716 Hydrochloride and Standard Pharmacotherapies for Alcoholism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the novel alcoholism treatment candidate, MT-7716 hydrochloride, against established pharmacotherapies—naltrexone, acamprosate, and disulfiram (B1670777). The focus of this analysis is the therapeutic index, a critical measure of a drug's safety and efficacy, based on available preclinical data in rat models.

Quantitative Assessment of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. For the purpose of this preclinical comparison, the TI is estimated using the oral lethal dose 50% (LD50) in rats as the measure of toxicity and the effective dose (ED) in rat models of alcohol consumption as the measure of therapeutic effect.

DrugMechanism of ActionEffective Dose (ED) in Rats (oral)LD50 in Rats (oral)Estimated Therapeutic Index (LD50/ED)
This compound Selective Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) receptor agonist0.3 - 3 mg/kg[1][2][3]Data not publicly availableNot calculable
Naltrexone Opioid receptor antagonist1 - 3 mg/kg1450 mg/kg~483 - 1450
Acamprosate NMDA receptor modulator100 - 400 mg/kg> 6160 mg/kg>15.4 - 61.6
Disulfiram Aldehyde dehydrogenase (ALDH) inhibitor12.5 - 25 mg/kg[4]500 mg/kg[5][6][7]20 - 40

Note: The therapeutic index for this compound cannot be calculated due to the absence of publicly available LD50 or other toxicity data. The LD50 for disulfiram has been cited with conflicting values; the more conservative and frequently reported value is used here.

Experimental Methodologies

The data presented in this guide are derived from preclinical studies in rat models of alcoholism. The following protocols are representative of the methodologies used to determine the effective doses of the compared substances.

1. Two-Bottle Choice Drinking Paradigm (for MT-7716, Acamprosate, Disulfiram)

  • Objective: To assess the effect of a compound on voluntary alcohol consumption.

  • Animals: Typically, alcohol-preferring rat strains (e.g., Marchigian Sardinian) or Wistar rats are used.

  • Procedure:

    • Acclimation: Rats are individually housed and given concurrent access to two bottles, one containing water and the other an ethanol (B145695) solution (typically 10% v/v).

    • Baseline Measurement: Daily fluid intake from both bottles is measured for a baseline period to establish a stable preference for ethanol.

    • Drug Administration: The test compound (e.g., MT-7716) or vehicle is administered orally (p.o.) at specified doses and time points before the measurement period.

    • Data Collection: The volume of ethanol and water consumed is recorded daily during the treatment period.

    • Analysis: The ethanol preference (ratio of ethanol intake to total fluid intake) and total ethanol intake are calculated and compared between the drug-treated and vehicle-treated groups.

2. Alcohol Self-Administration and Reinstatement Model (for MT-7716, Naltrexone)

  • Objective: To model the motivational aspects of alcohol seeking and relapse behavior.

  • Animals: Wistar or other standard rat strains are commonly used.

  • Procedure:

    • Training: Rats are trained to self-administer an ethanol solution by pressing a lever in an operant conditioning chamber.

    • Extinction: Once self-administration is stable, the lever-pressing no longer delivers ethanol, leading to a decrease in responding (extinction).

    • Reinstatement: Reinstatement of alcohol-seeking behavior (lever pressing) is triggered by cues previously associated with alcohol availability or by a stressor (e.g., footshock).

    • Drug Administration: The test compound is administered before the reinstatement session.

    • Data Analysis: The number of lever presses during the reinstatement session is compared between drug-treated and vehicle-treated groups to assess the drug's ability to block relapse-like behavior.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

MT7716_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MT7716 MT-7716 NOP_R NOP Receptor MT7716->NOP_R Binds to G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits Vesicle GABA Vesicle Ca_channel->Vesicle GABA_release ↓ GABA Release Vesicle->GABA_release GABA_R GABA-A Receptor GABA_release->GABA_R Less GABA in Synaptic Cleft dummy1 dummy2 Cl_influx ↑ Cl- Influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_influx->Hyperpolarization Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Behavioral Endpoints cluster_analysis Data Analysis A Rat Model of Alcohol Dependence B Drug Administration (MT-7716 or Comparator) A->B C Behavioral Assessment B->C D Alcohol Consumption (Two-Bottle Choice) C->D E Alcohol Seeking (Self-Administration/Reinstatement) C->E F Comparison of Effective Doses (ED) H Therapeutic Index Calculation (LD50/ED) F->H G Toxicity Assessment (LD50) G->H

References

Safety Operating Guide

Personal protective equipment for handling MT-7716 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This information is for guidance purposes only and should not replace a formal risk assessment or the specific SDS provided by your supplier. Always consult the official SDS and your institution's safety protocols before handling any chemical.

Immediate Safety and Personal Protective Equipment (PPE)

The primary goal when handling potent compounds like MT-7716 hydrochloride is to prevent exposure through inhalation, skin contact, or ingestion. A comprehensive PPE strategy is crucial.

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached.
Eye Protection Tightly fitting safety goggles with side shields are mandatory.Protects eyes from splashes or airborne particles of the compound.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the powder form or creating solutions.Prevents inhalation of the compound, which can be a primary route of exposure for potent powders.
Lab Coat A dedicated lab coat, preferably disposable or made of a material that can be decontaminated, should be worn.Protects personal clothing and skin from contamination.
Additional Protection For tasks with a higher risk of spills or aerosol generation, consider using a face shield and disposable sleeves.Provides an extra layer of protection for the face and arms.

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination.

prep Preparation - Review SDS & SOPs - Designate work area - Assemble all materials ppe Don PPE - Double gloves - Safety goggles - Respirator - Lab coat prep->ppe Before starting work weighing Weighing - Use ventilated balance enclosure - Handle powder carefully to avoid dust ppe->weighing Proceed to handling solubilization Solubilization - Add solvent slowly - Keep container closed when possible weighing->solubilization handling Handling & Use - Work within a fume hood - Use dedicated equipment solubilization->handling cleanup Decontamination & Cleanup - Decontaminate surfaces - Remove outer gloves handling->cleanup After experiment waste Waste Disposal - Segregate waste - Follow institutional guidelines cleanup->waste doff_ppe Doff PPE - Remove remaining PPE in correct order waste->doff_ppe

Figure 1: Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation and Planning:

    • Thoroughly review the available safety information and establish a standard operating procedure (SOP) for handling this compound.

    • Designate a specific area for handling, preferably a chemical fume hood or a ventilated balance enclosure for weighing.

    • Assemble all necessary equipment and materials, including PPE, weighing paper, spatulas, solvent, and waste containers, before starting.

  • Personal Protective Equipment (PPE) Donning:

    • Put on all required PPE as outlined in the table above. Ensure a proper fit for all items, especially the respirator.

  • Weighing and Aliquoting:

    • If working with the solid form, conduct all weighing and handling of the powder within a ventilated enclosure to minimize inhalation risk.

    • Use appropriate tools to handle the powder and avoid generating dust.

  • Solubilization:

    • When preparing solutions, add the solvent to the powdered compound slowly to prevent splashing.

    • Keep the container capped or covered as much as possible during the process. Research indicates MT-7716 has been dissolved in distilled water with sonication in a heated bath (45–60°C).[2]

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within a certified chemical fume hood.

    • Use dedicated labware and equipment. If not possible, thoroughly decontaminate all items after use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of potent pharmaceutical compounds. This may involve incineration or other specialized waste treatment methods.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. The appropriate decontamination solution will depend on the chemical properties of this compound and should be determined in consultation with your institution's safety office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.